molecular formula C8H8FNO4S B1458179 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene CAS No. 1190603-08-7

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Cat. No.: B1458179
CAS No.: 1190603-08-7
M. Wt: 233.22 g/mol
InChI Key: GRTIMSABBAVATP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a chemical building block of interest in advanced pharmaceutical research and development. Its structure incorporates both an ethanesulfonyl group and a nitro-aromatic moiety with fluorine substitution, features that are commonly exploited in medicinal chemistry and organic synthesis . Compounds containing fluoro-aromatic groups are known to exhibit various biological activities and are frequently utilized in the synthesis of more complex molecules . The ethanesulfonyl functional group is a key handle in synthetic chemistry, often used to modulate the properties of a molecule or as an intermediate in multi-step synthetic routes . As such, this reagent may serve as a versatile precursor or intermediate in the development of potential pharmacologically active compounds. The product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to handle this material with the appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethylsulfonyl-2-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c1-2-15(13,14)8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTIMSABBAVATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

A Comprehensive Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene, a key intermediate in medicinal chemistry and drug discovery. This document will cover its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Molecular Attributes

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a substituted aromatic compound with significant potential as a building block in organic synthesis. Its structure is characterized by a benzene ring functionalized with an ethanesulfonyl group, a fluorine atom, and a nitro group. These functionalities impart unique reactivity to the molecule, making it a valuable precursor for a variety of more complex structures.

Molecular Formula and Weight

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
IUPAC Name 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene
CAS Number 1132754-31-4[1]
Structural Representation

Figure 1. 2D structure of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Synthesis and Reactivity

The synthesis of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its subsequent reactions are central to its utility in drug discovery.

Synthetic Pathways

A plausible synthetic route to 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene can be envisioned starting from more readily available precursors. A common strategy involves the oxidation of a corresponding thioether, which can be prepared via nucleophilic aromatic substitution (SNAr).

Synthesis_of_1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene start 1,2-Difluoro-4-nitrobenzene intermediate 2-Fluoro-1-(ethylthio)-4-nitrobenzene start->intermediate  Nucleophilic Aromatic  Substitution (SNAr) reagent1 + Sodium ethanethiolate (NaSEt) product 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene intermediate->product  Thioether  Oxidation reagent2 + Oxidizing Agent (e.g., m-CPBA, Oxone®)

Figure 2. A potential synthetic workflow for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Key Reactions in Drug Discovery

The reactivity of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is dominated by two key features: the susceptibility of the fluorine atom to nucleophilic aromatic substitution and the potential for reduction of the nitro group.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the para-nitro and ortho-ethanesulfonyl groups. This allows for the facile introduction of various functionalities, particularly amines, which are prevalent in many kinase inhibitors. This reaction is a cornerstone for building molecular complexity.

  • Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, metal-mediated reduction). This transformation provides a crucial handle for subsequent chemical modifications, such as amide bond formation or the construction of heterocyclic rings.

Applications in Pharmaceutical Research

Substituted nitroaromatic compounds are vital precursors in the synthesis of a wide range of pharmaceuticals, particularly in oncology. The structural motifs accessible from 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene are frequently found in targeted therapies.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aniline core that serves as a "hinge-binding" motif, anchoring the molecule to the ATP-binding site of the target kinase. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is an ideal starting material for generating a library of substituted anilines.

Experimental Protocol: Synthesis of a Substituted Aniline Precursor

The following is a generalized protocol for the synthesis of an N-aryl amine using a related fluoronitrobenzene starting material, which can be adapted for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution

  • Dissolve 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Add a desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted nitroaniline derivative.

Step 2: Nitro Group Reduction

  • Dissolve the N-substituted nitroaniline derivative (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the desired substituted aniline, which can often be used in the next step without further purification.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[2][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.[3]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[3][4]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[4]

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a valuable and versatile building block for pharmaceutical and chemical research. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
  • Echemi. 1-Fluoro-4-(2-nitroethenyl)
  • Carl ROTH.
  • BLDpharm. 453-72-5|1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene.
  • 1 - SAFETY D
  • Sigma-Aldrich. (2024, March 8).
  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680.
  • CookeChem. 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene , 98% , 453-72-5.
  • ChemicalBook. Benzene, 4-(ethylsulfonyl)-1-fluoro-2-nitro- synthesis.
  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. PMC - NIH.
  • ChemScene. 78228-02-1 | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.
  • PubChem. 1-Ethyl-4-fluoro-2-nitrobenzene | C8H8FNO2 | CID 91882265.
  • Benchchem. Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery.
  • Sigma-Aldrich. 1-Fluoro-4-nitrobenzene 99 350-46-9.
  • Benchchem.
  • Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • BuyersGuideChem. 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S.
  • Khumalo, M. F., & Ekemini, D. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. The Royal Society of Chemistry.
  • ECHEMI. 74159-80-1, 1-Chloro-4-(ethylsulfonyl)-2-nitrobenzene Formula.
  • Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
  • PubChem. CID 141051979 | C12H8F2N2O4.
  • PubChem. 1-Fluoro-2-nitro-4-(perfluoropropyl)benzene | C9H3F8NO2 | CID 131953291.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing a Key Synthetic Intermediate

In the landscape of modern drug discovery and development, the strategic synthesis of novel molecular entities is paramount. Aryl sulfones substituted with nitro and fluoro groups are of significant interest due to their versatile reactivity. The title compound, 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, represents a quintessential example of such a scaffold. Its structure is characterized by a benzene ring activated by two potent electron-withdrawing groups—the nitro (NO₂) and ethanesulfonyl (SO₂Et)—and a fluorine atom, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1] This inherent reactivity makes it a valuable intermediate for constructing more complex molecules, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1]

This guide provides a comprehensive analysis of the expected spectroscopic signature of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. As direct experimental data for this specific molecule is not widely published, we will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for researchers, enabling them to identify, characterize, and utilize this compound with confidence.

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene are systematically labeled as shown below. This convention will be used to assign specific signals in the NMR spectra.

Caption: Labeled structure of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, signal multiplicities, and coupling constants, one can deduce the precise connectivity and chemical environment of each atom.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR)

A standardized protocol for acquiring high-resolution NMR spectra for a solid organic compound like 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without its own signals obscuring important regions of the analyte's spectrum.

  • Instrumentation: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, so acquisition is typically rapid.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the aromatic and the ethyl group protons. The powerful electron-withdrawing effects of the nitro and sulfonyl groups will significantly shift the aromatic protons downfield.

  • Aromatic Region:

    • H6: This proton is ortho to the sulfonyl group and meta to the nitro group. It is expected to appear as a doublet around δ 8.2-8.4 ppm . The splitting will arise from coupling to H5 (J ≈ 8-9 Hz).

    • H5: This proton is ortho to the nitro group and meta to the sulfonyl group. It is predicted to be a doublet of doublets around δ 8.0-8.2 ppm , due to coupling with H6 (J ≈ 8-9 Hz) and a smaller four-bond coupling to the fluorine atom (J ≈ 4-5 Hz).

    • H3: This proton is ortho to both the fluorine and nitro groups. It is expected to be a doublet around δ 7.5-7.7 ppm , split by the adjacent fluorine atom (J ≈ 9-10 Hz).

  • Aliphatic Region (Ethyl Group):

    • H7 (CH₂): The methylene protons are adjacent to the electron-withdrawing sulfonyl group, which shifts them downfield. This signal is predicted to be a quartet around δ 3.2-3.4 ppm , due to coupling with the three methyl protons (H8).

    • H8 (CH₃): The methyl protons will appear as a triplet around δ 1.3-1.5 ppm , resulting from coupling to the two methylene protons (H7).

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show eight distinct signals. The chemical shifts are heavily influenced by the substituents.

  • Aromatic Carbons:

    • C2 (C-F): This carbon, directly bonded to the highly electronegative fluorine, will show a large C-F coupling constant and is predicted to be significantly downfield, around δ 160-165 ppm (d, ¹JCF ≈ 250-260 Hz) .

    • C4 (C-NO₂): The carbon bearing the nitro group is also expected to be downfield, around δ 148-152 ppm .

    • C1 (C-SO₂Et): The carbon attached to the sulfonyl group will be in the range of δ 140-144 ppm .

    • C6, C5, C3: These protonated carbons will appear in the region of δ 120-135 ppm , with their exact shifts influenced by their proximity to the various substituents and potential C-F couplings.

  • Aliphatic Carbons:

    • C7 (CH₂): The methylene carbon, attached to the sulfur atom, is predicted around δ 55-60 ppm .

    • C8 (CH₃): The terminal methyl carbon is expected to appear upfield, around δ 7-10 ppm .

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum will provide a clear and unambiguous signal for the fluorine atom.

  • The single fluorine atom is predicted to resonate as a multiplet (likely a doublet of doublets) in the range of δ -105 to -115 ppm . The splitting will arise from coupling to the adjacent aromatic protons, primarily H3 and H5.

Summary of Predicted NMR Data
Assignment ¹H NMR (δ, ppm) Multiplicity ¹³C NMR (δ, ppm) ¹⁹F NMR (δ, ppm)
H37.5 - 7.7d~120-130-
H58.0 - 8.2dd~120-130-
H68.2 - 8.4d~125-135-
H7 (CH₂)3.2 - 3.4q55 - 60-
H8 (CH₃)1.3 - 1.5t7 - 10-
C1--140 - 144-
C2--160 - 165 (d)-
C4--148 - 152-
F----105 to -115 (m)

Infrared (IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).[3]

Experimental Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a modern, convenient method for analyzing solid samples that requires minimal preparation.[4]

  • Instrument Setup: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

  • Sample Analysis: Place a small amount of the solid 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

The IR spectrum of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene will be dominated by strong absorptions from the nitro and sulfonyl groups.

Wavenumber (cm⁻¹) Vibration Type Functional Group Expected Intensity
~3100-3000C-H StretchAromaticMedium
~2980-2850C-H StretchAliphatic (CH₃, CH₂)Medium-Weak
~1530-1550 N-O Asymmetric Stretch Nitro (NO₂)[5] Strong
~1345-1365 N-O Symmetric Stretch Nitro (NO₂)[5] Strong
~1310-1330 S=O Asymmetric Stretch Sulfone (SO₂)[1] Strong
~1140-1160 S=O Symmetric Stretch Sulfone (SO₂)[1] Strong
~1600, ~1475C=C StretchAromatic RingMedium-Weak
~1250-1200C-F StretchAryl-FluorideStrong
~850-800C-H Out-of-plane BendAromaticStrong

The most diagnostic peaks will be the four strong bands corresponding to the asymmetric and symmetric stretches of the NO₂ and SO₂ groups. Their presence provides compelling evidence for the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and aiding in structural elucidation through fragmentation analysis.

Experimental Protocol (Electron Ionization - EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte, causing reproducible fragmentation that can be used as a molecular fingerprint.[6][7]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid. The sample is heated under high vacuum to promote volatilization.

  • Ionization: The gaseous sample molecules are bombarded by a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺•).[8]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, more stable ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular formula of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is C₈H₈FNO₄S, with a molecular weight of 233.22 g/mol .

  • Molecular Ion (M⁺•): A peak corresponding to the molecular ion is expected at m/z = 233 .

  • Key Fragmentation Pathways: Nitroaromatics and aryl sulfones exhibit characteristic fragmentation patterns.[9][10]

    • Loss of NO₂: A common fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂), leading to a fragment at m/z = 233 - 46 = 187 .

    • Loss of NO: Subsequent or alternative loss of nitric oxide (•NO) from the molecular ion would yield a fragment at m/z = 233 - 30 = 203 .

    • Sulfone Fragmentation: Aryl sulfones can undergo rearrangement and loss of SO₂.[11] Loss of sulfur dioxide from the [M-NO₂]⁺ fragment could occur (m/z = 187 - 64 = 123 ).

    • Loss of Ethyl Group: Cleavage of the ethyl group from the molecular ion could produce a fragment at m/z = 233 - 29 = 204 .

G M [C₈H₈FNO₄S]⁺• m/z = 233 (Molecular Ion) F1 [C₈H₈FSO₂]⁺ m/z = 187 M->F1 - •NO₂ F2 [C₈H₈FNO₃S]⁺ m/z = 203 M->F2 - •NO F3 [C₆H₄FNO₂S]⁺ m/z = 204 M->F3 - •C₂H₅ F4 [C₈H₈F]⁺ m/z = 123 F1->F4 - SO₂

Caption: Predicted major fragmentation pathway for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene under EI-MS.

Summary of Predicted Mass Spectrometry Data
m/z Proposed Fragment Notes
233[C₈H₈FNO₄S]⁺•Molecular Ion (M⁺•)
204[C₆H₄FNO₂S]⁺Loss of ethyl radical (•C₂H₅)
187[C₈H₈FSO₂]⁺Loss of nitro radical (•NO₂)
123[C₈H₈F]⁺Loss of SO₂ from the m/z 187 fragment

Conclusion

The combined application of NMR, IR, and MS provides a robust and orthogonal dataset for the comprehensive characterization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. The predicted data presented in this guide, derived from fundamental spectroscopic principles, offers a detailed spectral signature for this important synthetic intermediate. ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the substitution pattern on the aromatic ring, while ¹⁹F NMR provides a definitive marker for the fluorine atom. FT-IR spectroscopy will unequivocally identify the critical nitro and sulfonyl functional groups through their strong, characteristic absorption bands. Finally, mass spectrometry will confirm the molecular weight and provide structural insights through predictable fragmentation patterns. This guide serves as a foundational tool for scientists, enabling confident identification and facilitating the use of this versatile building block in the advancement of chemical and pharmaceutical research.

References

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • University of Calgary. (n.d.). Nitro Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectra of Sulfoxides and Sulfones. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

Sources

"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic design of molecular building blocks is paramount. These scaffolds must offer a blend of stability and predictable reactivity to enable the efficient construction of complex target molecules. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is one such compound, embodying a powerful convergence of functional groups that make it a highly versatile intermediate. Its architecture, featuring a fluorine atom activated by two potent electron-withdrawing groups—nitro and ethanesulfonyl—positions it as an exceptional substrate for nucleophilic aromatic substitution. This guide provides a comprehensive technical overview of its properties, a proposed synthetic pathway, its characteristic reactivity, and its potential applications, designed for researchers and drug development professionals seeking to leverage its unique chemical attributes.

Chemical Identity and Physicochemical Properties

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a highly functionalized aromatic compound. Its structure is defined by a benzene ring substituted with four distinct groups that dictate its physical and chemical behavior.

PropertyValueSource
Chemical Name 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene-
Synonyms 2-Fluoro-4-nitrophenyl ethyl sulfone-
CAS Number 1132754-31-4[1]
Molecular Formula C₈H₈FNO₄S[1]
Molecular Weight 233.22 g/mol [1]
Physical State Predicted to be a crystalline solid at STP*-
Melting Point Not experimentally reported. Estimated to be >150 °C based on analogs like 4-Fluoro-3-nitrophenyl Methyl Sulfone (158 °C).[2]-
Solubility Predicted to be soluble in polar aprotic solvents (e.g., DMF, DMSO, Acetone) and chlorinated solvents (e.g., DCM); sparingly soluble in alcohols; insoluble in water.-

Note: Experimental physicochemical data for this specific compound is not extensively available in public literature. The predicted properties are based on well-understood principles of physical organic chemistry and data from structurally analogous compounds.

Proposed Synthesis and Purification

While various synthetic routes are conceivable, a robust and logical pathway to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene involves the oxidation of an ethylthioether precursor. This method is widely employed for the synthesis of sulfones due to its high efficiency and the ready availability of starting materials.

Rationale for Synthetic Strategy

The chosen strategy leverages a two-step sequence starting from the commercially available 1-fluoro-2-nitrobenzene. The introduction of the ethylthio group is achieved via nucleophilic aromatic substitution, followed by a controlled oxidation to the desired sulfone. This approach is advantageous as the oxidation of sulfides to sulfones is typically a clean and high-yielding transformation that avoids the direct handling of potentially unstable ethanesulfonyl-containing reagents.

Proposed Experimental Protocol

Step 1: Synthesis of 1-(Ethylthio)-2-fluoro-4-nitrobenzene

  • To a solution of sodium thioethoxide (NaSEt), prepared by adding ethanethiol (1.1 equivalents) to a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The fluorine atom at the 2-position, while activated by the nitro group, is less reactive than the fluorine in the target molecule, necessitating mild heating or extended reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude sulfide intermediate.

Step 2: Oxidation to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • Dissolve the crude 1-(ethylthio)-2-fluoro-4-nitrobenzene from the previous step in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of slightly more than two equivalents ensures the complete conversion of the sulfide to the sulfone, bypassing the sulfoxide intermediate.

  • Stir the reaction at room temperature for 12-16 hours.

  • After completion (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Sulfide Formation (SNAr) cluster_step2 Step 2: Oxidation A 1-Fluoro-2-nitrobenzene C Reaction at RT A->C B Sodium Ethoxide (NaSEt) in DMF B->C D Aqueous Workup & Extraction C->D E 1-(Ethylthio)-2-fluoro-4-nitrobenzene (Crude) D->E G Reaction at 0°C to RT E->G Intermediate F m-CPBA (2.2 eq) in DCM F->G H Quenching & Workup G->H I Purification (Chromatography) H->I J 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Pure Product) I->J

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. Based on the compound's structure, the following spectral data are predicted:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum would display three distinct signals in the aromatic region.

    • δ ~8.5-8.7 ppm (dd, 1H): Proton ortho to the nitro group and meta to the sulfonyl group.

    • δ ~8.3-8.5 ppm (ddd, 1H): Proton ortho to both the nitro and fluoro groups.

    • δ ~7.5-7.7 ppm (dd, 1H): Proton ortho to the fluoro group and meta to the nitro group.

    • δ ~3.4-3.6 ppm (q, 2H): Methylene protons (-CH₂-) of the ethyl group.

    • δ ~1.3-1.5 ppm (t, 3H): Methyl protons (-CH₃) of the ethyl group.

    • Note: The aromatic signals will exhibit complex splitting due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Six distinct aromatic carbon signals would be observed. The carbon directly attached to fluorine (C-F) will appear as a large doublet (¹JCF ≈ 250-270 Hz). Carbons ortho and meta to the fluorine will show smaller C-F couplings.

    • Signals for the methylene (~55 ppm) and methyl (~7 ppm) carbons of the ethyl group.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected, likely appearing as a doublet of doublets due to coupling with its two ortho protons.

  • IR Spectroscopy (ATR, cm⁻¹):

    • ~1530 and ~1350 (asymmetric and symmetric NO₂ stretching).

    • ~1320 and ~1150 (asymmetric and symmetric SO₂ stretching).

    • ~1250 (C-F stretching).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺) peak at m/z = 233.

    • Common fragmentation patterns would include the loss of NO₂ (m/z = 187) and SO₂C₂H₅ (m/z = 140).

Reactivity and Synthetic Potential

The molecule's synthetic utility is dominated by the interplay between its three key functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr reaction, displacing the fluoride. The exceptional reactivity of the C-F bond is due to the powerful electron-withdrawing effects of both the para-nitro group and the ortho-ethanesulfonyl group. These groups stabilize the negative charge that develops in the aromatic ring via the formation of a Meisenheimer complex intermediate.[3][4] This makes the compound an excellent electrophile for a wide range of nucleophiles.

Typical Nucleophiles:

  • Primary and secondary amines (RNH₂, R₂NH)

  • Alkoxides and phenoxides (RO⁻, ArO⁻)

  • Thiolates (RS⁻)

General Protocol for SNAr with an Amine:

  • Dissolve 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

  • Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to isolate the substituted product.

Caption: Generalized mechanism of the SNAr reaction.

Reduction of the Nitro Group

The nitro group can be selectively reduced to a primary amine, providing a crucial synthetic handle for further functionalization, such as amide bond formation or diazotization reactions. A variety of methods can achieve this transformation chemoselectively.[5][6][7]

Common Reduction Methods:

  • Catalytic Hydrogenation: H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) in a solvent like ethanol or ethyl acetate. This is a very clean method.

  • Metal/Acid Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is a mild and effective method. Iron powder in acetic acid is another classic alternative.[7]

General Protocol for Nitro Reduction with SnCl₂:

  • Suspend 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (4-5 eq) and heat the mixture to reflux for 1-3 hours.

  • Cool the reaction to room temperature and neutralize with a saturated NaHCO₃ solution.

  • Filter the resulting tin salts and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the aniline product, 4-amino-1-(ethanesulfonyl)-2-fluorobenzene.

Summary of Reactivity

ReactivitySummary cluster_snar Nucleophilic Aromatic Substitution cluster_reduction Nitro Group Reduction Start 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene SNAr_Product Substituted Product (e.g., Amine, Ether, Thioether) Start->SNAr_Product + Nu⁻ (e.g., R₂NH) Reduction_Product 4-Amino-1-(ethanesulfonyl)- 2-fluorobenzene Start->Reduction_Product [H] (e.g., SnCl₂)

Caption: Key transformations of the title compound.

Applications in Research and Development

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to serve as a scaffold for building more complex molecules.

  • Medicinal Chemistry: The 2-fluoro-4-nitro-phenylsulfone motif is valuable in drug discovery. The SNAr reaction allows for the introduction of various pharmacophoric groups. For example, reaction with complex amines can generate libraries of compounds for screening against biological targets like protein kinases, where the sulfone group can act as a hydrogen bond acceptor. The subsequent reduction of the nitro group provides a vector for attaching solubilizing groups or another point of diversity.

  • Materials Science: The high polarity and electron-deficient nature of the aromatic ring make it a candidate for incorporation into polymers or materials designed for electronic applications, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. However, based on structurally related nitroaromatic compounds like 1-fluoro-4-nitrobenzene, the following hazards should be assumed[8][9][10]:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Irritation: Causes skin and serious eye irritation.

  • Long-term Exposure: May cause damage to organs through prolonged or repeated exposure.[8]

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Avoid creating dust if it is a solid.

  • Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a potent and versatile chemical building block. Its key attribute is the highly activated carbon-fluorine bond, which allows for facile nucleophilic aromatic substitution with a broad array of nucleophiles. Coupled with the capacity for the nitro group to be reduced to a synthetically useful amine, this compound offers dual points for molecular elaboration. While direct experimental data on its physical properties are sparse, its reactivity can be confidently predicted from established chemical principles, making it a valuable tool for synthetic chemists in the pursuit of novel pharmaceuticals and advanced materials.

References

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS.

  • Chemoselective heterogeneous catalytic hydrogenation. (n.d.).

  • ChemicalBook. (n.d.). Benzene, 4-(ethylsulfonyl)-1-fluoro-2-nitro-.

  • BenchChem. (2025). 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery.

  • Fisher Scientific. (2025). 1-Fluoro-4-nitrobenzene Safety Data Sheet.

  • ResearchGate. (n.d.). The reduction reaction of 1‐fluoro 2‐nitrobenzene.

  • Exploring 2-Fluoro-4-Nitrophenol: Properties, Applications, and Suppliers. (n.d.).

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 1-fluoro-2,4 dinitrobenzene 98% ar.

  • BenchChem. (2025). Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs. 1-Fluoro-2-nitrobenzene in Nucleophilic Aromatic Substitution.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Fluoro-4-nitrobenzene, 99%.

  • Central Drug House. (n.d.). 1-FLUORO-4-NITRO BENZENE CAS No 350-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Wikipedia. (n.d.). Reduction of nitro compounds.

  • ChemBK. (2024). 2-Fluoro-4-nitrophenol - Physico-chemical Properties.

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E, E70, o124.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). Molbank, 2024(3), M1886.

  • Nielsen, D., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(38), 15027-15031.

  • BenchChem. (2025). Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide.

  • Engels, B., & Wentrup, C. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 26(1), 107-118.

  • Google Patents. (n.d.). CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.

  • PubChem. (n.d.). 4-(2-Fluoro-4-nitrophenyl)morpholine.

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7, 495-499.

  • The Royal Society of Chemistry. (n.d.). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction.

  • Taylor & Francis Online. (n.d.). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies.

  • ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.

  • ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

  • BOC Sciences. (n.d.). 4-Fluoro-3-nitrophenyl Methyl Sulfone.

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

  • ChemScene. (n.d.). 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.

  • PubChem. (n.d.). CID 141051979.

  • ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).

  • BenchChem. (2025). Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

  • PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate.

  • BenchChem. (n.d.). 4-Ethyl-1-fluoro-2-nitrobenzene.

Sources

An In-depth Technical Guide to the Reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Reactivity of a Key Synthetic Building Block

To the researchers, scientists, and drug development professionals who continuously strive to innovate, this guide offers a comprehensive exploration into the reactivity of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene. This molecule, possessing a unique constellation of activating and leaving groups, represents a significant scaffold in modern synthetic chemistry. Its strategic importance lies in its predictable yet nuanced reactivity towards a diverse array of nucleophiles, making it a valuable precursor for the synthesis of complex molecular architectures. This document moves beyond a mere recitation of protocols; it delves into the mechanistic underpinnings that govern its reactivity, providing the causal logic behind experimental design. By understanding the interplay of electronic and steric effects, the practitioner can harness the full synthetic potential of this versatile reagent.

Molecular Architecture and Electronic Landscape

The reactivity of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene in nucleophilic aromatic substitution (SNAr) is fundamentally dictated by the electronic properties of its substituents. The benzene ring is rendered significantly electron-deficient by the concerted electron-withdrawing effects of the ethanesulfonyl (-SO₂Et) group at the C1 position and the nitro (-NO₂) group at the C4 position. This pronounced electrophilicity of the aromatic ring is the primary driving force for nucleophilic attack.

The fluorine atom at the C2 position serves as an excellent leaving group in SNAr reactions. Its high electronegativity contributes to the overall electron deficiency of the ring and polarizes the C-F bond, making the C2 carbon highly susceptible to nucleophilic attack.[1] The departure of the fluoride ion is a key step in the reaction mechanism, and its stability as an anion facilitates this process.

The ethanesulfonyl group at C1 and the nitro group at C4 play a crucial synergistic role in activating the ring for nucleophilic attack at the C2 position. Both are powerful electron-withdrawing groups, acting through both inductive (-I) and resonance (-M) effects. The sulfonyl group, in particular, is a potent activator for SNAr reactions.

Key Activating Features:

  • Nitro Group (-NO₂): A strong deactivating group in electrophilic aromatic substitution, it is a powerful activating group in SNAr. Its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance is paramount.[2]

  • Ethanesulfonyl Group (-SO₂Et): This group exerts a strong inductive electron-withdrawing effect due to the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This effect significantly depletes electron density from the aromatic ring.

  • Fluorine Atom (-F): While being the most electronegative halogen, its small size and the strength of the C-F bond make it an excellent leaving group in SNAr reactions, a phenomenon known as the "element effect".[3] The rate-determining step is the formation of the Meisenheimer complex, not the C-F bond cleavage.[1]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr): A Stepwise Pathway

The reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with nucleophiles proceeds via a well-established two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine (C2). This results in the formation of a tetrahedral intermediate, the Meisenheimer complex, where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and ethanesulfonyl groups. This delocalization is key to the stability of the intermediate and is the reason why electron-withdrawing groups in the ortho and para positions are so effective at activating the ring.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second and typically fast step, the fluoride ion is expelled from the Meisenheimer complex. This restores the aromaticity of the ring and yields the final substitution product.

Caption: General mechanism of the SNAr reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Reactivity with Common Nucleophiles: A Comparative Analysis

The rate and success of the SNAr reaction with 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene are highly dependent on the nature of the nucleophile. Generally, stronger nucleophiles react faster.

Nucleophile TypeExample(s)Expected ReactivityKey Considerations
Amines (Primary & Secondary) Piperidine, Morpholine, AnilineHighThe basicity and steric hindrance of the amine are critical factors. More basic and less hindered amines will react more readily. With aniline, a weaker nucleophile, harsher conditions (higher temperature, stronger base) might be necessary.
Alkoxides Sodium methoxide, Sodium ethoxideHighAlkoxides are strong nucleophiles and will readily displace the fluoride. Anhydrous conditions are important to prevent hydrolysis of the alkoxide and the starting material.
Thiols Sodium thiophenoxide, Sodium methanethiolateVery HighThiolates are excellent nucleophiles for SNAr reactions due to their high polarizability and "alpha effect" in some cases. Reactions are typically fast and high-yielding.
Azide Sodium azideModerate to HighThe azide anion is a good nucleophile and can be used to introduce the azido group, a versatile functional group for further transformations via "click chemistry" or reduction to an amine.

Table 1: Expected reactivity of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with various nucleophiles.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on established SNAr methodologies for structurally related compounds. Optimization of reaction conditions (temperature, solvent, reaction time, and stoichiometry) is recommended for specific nucleophiles.

General Protocol for Reaction with Amine Nucleophiles

This procedure is applicable to a wide range of primary and secondary amines.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • Amine (e.g., piperidine, morpholine) (1.1 - 1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (optional, e.g., K₂CO₃, Et₃N) (1.5 - 2.0 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) and the anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • If the amine is used as its hydrochloride salt or if the reaction is sluggish, add a non-nucleophilic base (e.g., K₂CO₃, Et₃N).

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Amine_Protocol Start Start: Assemble Reactants Reaction Reaction: - Inert atmosphere - Stir at desired temperature - Monitor progress (TLC/LC-MS) Start->Reaction Workup Workup: - Quench with water - Extract with organic solvent Reaction->Workup Purification Purification: - Column chromatography or - Recrystallization Workup->Purification End End: Pure Product Purification->End

Caption: Workflow for the reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with amine nucleophiles.

General Protocol for Reaction with Thiol Nucleophiles

Thiolates are highly reactive, and these reactions often proceed rapidly at room temperature.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • Thiol (e.g., thiophenol) (1.0 - 1.2 equivalents)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃)) (1.1 - 1.3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous solvent and the base.

  • Cool the mixture in an ice bath and slowly add the thiol. Stir for 15-30 minutes to generate the thiolate in situ.

  • Add a solution of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in the anhydrous solvent dropwise to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purification as described in the amine protocol.

Causality in Experimental Choices: A Deeper Dive

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO are preferred because they effectively solvate the cationic counter-ion of the nucleophile, leaving the anionic nucleophile more "naked" and reactive. They also stabilize the charged Meisenheimer intermediate. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[4]

  • Role of the Base: In reactions with amines, a base is often added to neutralize the HF that is formed, driving the reaction to completion. For thiols, a base is necessary to deprotonate the thiol to the more nucleophilic thiolate.

  • Temperature Control: While many SNAr reactions with highly activated substrates proceed at room temperature, heating may be necessary for less reactive nucleophiles. However, excessive heat can lead to side reactions.

Self-Validating Systems: In-Process Controls and Characterization

To ensure the integrity of the experimental results, a robust system of in-process controls and final product characterization is essential.

  • Reaction Monitoring: TLC is a rapid and effective tool for monitoring the consumption of the starting material and the formation of the product. LC-MS provides more detailed information, including the mass of the product, confirming that the desired transformation is occurring.

  • Product Characterization: The structure of the final product must be unambiguously confirmed using a combination of spectroscopic techniques:

    • ¹H and ¹³C NMR Spectroscopy: Will show the disappearance of the C-F coupling and the appearance of new signals corresponding to the incorporated nucleophile.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Can be used to identify key functional groups.

Conclusion and Future Directions

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The synergistic electron-withdrawing effects of the ethanesulfonyl and nitro groups render the aromatic ring exceptionally electrophilic, facilitating the displacement of the fluorine atom by a wide range of nucleophiles. This guide has provided a detailed overview of the mechanistic principles governing its reactivity and practical protocols for its application in synthesis.

For professionals in drug discovery and materials science, a thorough understanding of the principles outlined herein is critical for the rational design of synthetic routes and the efficient construction of novel molecular entities. Future research in this area could involve detailed kinetic studies to quantify the activating effect of the ethanesulfonyl group in comparison to other electron-withdrawing groups, as well as exploring the utility of this scaffold in the synthesis of biologically active compounds and functional materials.

References

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. CORE. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (2025). YouTube. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (2022). National Institutes of Health. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. (2022). PubMed. [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... ResearchGate. [Link]

  • Preparation method of 1-nitro-2-ethyl-4-fluorobenzene.
  • The reaction of fluorovinylsulfone with sodium azide. ResearchGate. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. (2018). National Institutes of Health. [Link]

  • Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

  • Comparison of direct addition and SET as the pathway of nucleophilic aromatic substitution. ResearchGate. [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. (2014). National Institutes of Health. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2012). National Institutes of Health. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ResearchGate. [Link]

  • How to make Nitrobenzene. (2015). YouTube. [Link]

  • Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone®. Cannon | International Journal of Chemistry | CCSE. [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Reaction of secondary amines with 2-(imidazol-1-yl)-perfluoro-5,5-dimethyl-4-ethylidene-2-thiazoline. ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. (2012). PubMed. [Link]

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers. [Link]

Sources

"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a complex organic molecule with significant potential in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the predicted solubility profile of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, grounded in fundamental principles of organic chemistry and data from analogous structures. It offers a framework for solvent selection and detailed experimental protocols for solubility determination, enabling researchers to optimize their workflows and advance their scientific endeavors.

Introduction: The Significance of Solubility in the Application of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

The utility of a chemical compound in drug discovery and development is intrinsically linked to its solubility. For a potential therapeutic agent like 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, solubility dictates its bioavailability, formulation possibilities, and ease of handling during synthesis and purification. The molecular structure of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, which incorporates a polar sulfone group, an electron-withdrawing nitro group, and a halogenated benzene ring, suggests a nuanced solubility profile that is critical for scientists to comprehend. This guide aims to provide a detailed technical overview of its expected solubility in a range of organic solvents, thereby empowering researchers to make informed decisions in their experimental designs.

Predicted Solubility Profile of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

While direct experimental solubility data for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is not extensively available in the public domain, a robust prediction of its behavior can be made by analyzing its structural components and drawing parallels with related compounds. The fundamental principle of "like dissolves like" serves as the primary basis for these predictions, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[1]

Analysis of Molecular Structure and Polarity

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene possesses several functional groups that contribute to its overall polarity:

  • Ethanesulfonyl Group (-SO₂CH₂CH₃): The sulfone group is highly polar due to the two electronegative oxygen atoms double-bonded to the sulfur atom.[2][3] This group is a strong hydrogen bond acceptor.

  • Nitro Group (-NO₂): The nitro group is also strongly polar and a hydrogen bond acceptor, further increasing the polarity of the molecule.[4]

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the molecule's polarity, albeit to a lesser extent than the sulfone and nitro groups.

  • Benzene Ring: The aromatic ring itself is non-polar.

The combination of these functional groups results in a molecule with significant polarity. Therefore, it is anticipated to exhibit greater solubility in polar solvents.

Predicted Solubility in Common Organic Solvents

Based on the analysis of its molecular structure and data from analogous sulfone-containing and nitroaromatic compounds, the following solubility trends are predicted:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in strong dipole-dipole interactions with the polar sulfone and nitro groups of the solute. The absence of acidic protons prevents unwanted reactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as hydrogen bond donors to the oxygen atoms of the sulfone and nitro groups, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in overall solvent polarity.[5]
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can solvate the molecule, though less effectively than highly polar aprotic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to ModerateWhile ethers have some polarity, their ability to solvate the highly polar functional groups of the target molecule is limited.
Non-polar Hexane, TolueneLow to InsolubleThe significant polarity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene makes it immiscible with non-polar solvents due to the large difference in polarity.[1]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols provide standardized methods for both qualitative and quantitative assessment of solubility.

Qualitative Solubility Assessment

This method provides a rapid screening of suitable solvents.

Protocol:

  • Preparation: Add approximately 10 mg of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene to a small test tube.

  • Solvent Addition: Add 0.5 mL of the test solvent to the test tube.

  • Observation: Vigorously shake the test tube for 1-2 minutes.

  • Classification:

    • Soluble: The solid completely dissolves.

    • Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[6][7]

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8]

Protocol:

  • Sample Preparation: Add an excess amount of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene to a sealed flask containing a known volume of the selected solvent.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solution to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the solution to facilitate separation.

  • Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

  • Quantification: Determine the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Express the solubility in appropriate units, such as g/L or mol/L.

G cluster_protocol Quantitative Solubility Determination Workflow start Start: Excess Solute + Solvent equilibration Equilibration (Shake-Flask @ Constant T) start->equilibration Agitate separation Phase Separation (Centrifugation/Settling) equilibration->separation Reach Equilibrium analysis Supernatant Analysis (HPLC/UV-Vis) separation->analysis Isolate Saturated Solution end End: Solubility Data (g/L or mol/L) analysis->end Calculate Concentration

Caption: Workflow for Quantitative Solubility Determination.

Practical Applications in Drug Development

The choice of solvent is critical at various stages of the drug development process:

  • Synthesis and Purification: Solvents for reactions should dissolve reactants while allowing for easy product isolation. Crystallization, a common purification technique, relies on selecting a solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Formulation: For preclinical studies, compounds are often dissolved in a vehicle for administration. The choice of solvent (or co-solvent system) is dictated by the required concentration and toxicological considerations.

  • Analytical Method Development: The selection of a suitable mobile phase in chromatography is dependent on the analyte's solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in organic solvents. By leveraging the principles of molecular polarity and data from analogous compounds, researchers can make informed predictions about its solubility profile. The detailed experimental protocols offer a clear path to obtaining precise quantitative data. A thorough understanding of solubility is indispensable for the effective utilization of this promising compound in research and development, particularly in the realm of medicinal chemistry.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Scribd. Experiment 1. Solubility of Organic Compounds.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchGate. (2025, August 10). Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution.
  • EXPERIMENT 1 DETERMIN
  • Solubility of Things. Sulfone.
  • Canadian Science Publishing. Solubility of diphenyl sulfone in organic nonelectrolyte solvents.
  • Wikipedia. Sulfolane.
  • ResearchGate. Thermodynamic study of the solubility of 2,4'-dihydroxydiphenyl sulfone in nine organic solvents from T = (278.15 to 313.15) K and thermodynamic properties of dissolution.
  • Solubility of Things. 1-Fluoro-4-nitrobenzene.
  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene.
  • Sigma-Aldrich. 1-Fluoro-4-nitrobenzene 99 350-46-9.
  • PubChem. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride.
  • PubChemLite. 1-fluoro-4-methanesulfonyl-2-nitrobenzene (C7H6FNO4S).
  • Benchchem. Application Notes and Protocols: 1-Ethynyl-4-nitrobenzene in Pharmaceutical Drug Discovery.
  • National Institutes of Health. 1-Fluoro-4-[(E)-2-nitrovinyl]benzene.
  • Benchchem. Application Notes: 4-Fluoro-3-nitrobenzonitrile as a Versatile Precursor for Anti-Cancer Drug Discovery.
  • Benchchem. In-Depth Technical Guide: Physicochemical Properties of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene.
  • ChemScene. 78228-02-1 | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.
  • 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Labor
  • NIST. Benzene, 1-fluoro-4-nitro-.
  • BLDpharm. 252561-33-4|2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene.

Sources

An In-Depth Technical Guide on the Safety and Handling of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is publicly available at the time of this writing. This guide is a predictive analysis based on the chemical's structure and data from closely related compounds. The information herein is intended for preliminary planning and risk assessment. It is imperative to obtain and review the official SDS from your chemical supplier before any procurement, handling, storage, or use of this compound.

Executive Summary: A Predictive Hazard Analysis

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a complex aromatic compound featuring three key functional groups that dictate its reactivity and toxicological profile: a nitroaromatic system, an activating fluoro substituent, and an electron-withdrawing ethanesulfonyl group. While specific experimental data for this molecule is scarce, a detailed analysis of its constituent parts allows for a robust, albeit predictive, safety and handling protocol.

The primary hazards are anticipated to be:

  • High Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1]

  • Organ Damage: Potential for damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[1][2][3][4]

  • Severe Irritation: Causes skin and serious eye irritation.[2][5][6]

  • Carcinogenicity: Suspected of causing cancer.[2][6]

This guide provides a framework for managing these risks, emphasizing a "safety-first" culture built on rigorous protocols and a thorough understanding of the underlying chemical principles.

Deconstructing the Hazard: A Structure-Based Assessment

The toxicological and safety profile of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene can be logically inferred by examining its core components.

  • The Nitrobenzene Core: Aromatic nitro compounds are notorious for their toxicity. The nitro group is a potent oxidizing agent and can be metabolized in the body to intermediates that induce methemoglobinemia, a condition where hemoglobin is oxidized to methemoglobin, impairing its ability to transport oxygen. This leads to cyanosis (bluish skin) and can be life-threatening at high concentrations.[4] Aromatic nitro compounds are also frequently implicated in causing damage to the liver, kidneys, and nervous system upon repeated exposure.[1][2]

  • The Fluoro Substituent: The fluorine atom ortho to the sulfonyl group is an activating group for nucleophilic aromatic substitution. While this is a key feature for its synthetic utility, it also implies a higher reactivity with biological nucleophiles, such as amino acids in proteins or DNA bases, potentially leading to skin sensitization and mutagenicity.

  • The Ethanesulfonyl Group: As a strong electron-withdrawing group, the ethanesulfonyl moiety further activates the aromatic ring towards nucleophilic attack. Its presence is expected to enhance the reactivity and potential toxicity of the nitroaromatic system.

This combination necessitates a handling protocol that assumes high toxicity and reactivity.

GHS Classification & Hazard Summary (Predictive)

Based on data from analogous compounds like 1-fluoro-4-nitrobenzene, a predictive GHS classification is as follows.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][6]
CarcinogenicityCategory 2H351: Suspected of causing cancer[2][3][6]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (e.g., blood) through prolonged or repeated exposure[1][2]

Signal Word: Danger [1][7]

Hazard Pictograms:

Exposure Control & Personal Protective Equipment (PPE)

The cornerstone of safe handling is preventing all routes of exposure. A multi-layered approach to PPE is mandatory.

Engineering Controls
  • Primary Containment: All handling of solid or solutions of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8]

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood should have a verified face velocity of 80-120 feet per minute.

  • Safety Stations: A calibrated eyewash station and an emergency safety shower must be immediately accessible in the work area.[8]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a checklist but a workflow designed to establish barriers against the chemical.

PPE_Workflow cluster_Core Core Protection cluster_Hand Hand Protection cluster_Respiratory Respiratory Protection Core_Body Splash Resistant Lab Coat (Fully buttoned) Hand_Inner Inner Glove (Nitrile) Core_Eyes Chemical Splash Goggles (ANSI Z87.1 certified) Hand_Outer Outer Glove (Heavier Nitrile or Neoprene) Hand_Inner->Hand_Outer provides dexterity Hand_Protocol Double Gloving Is Mandatory Hand_Outer->Hand_Protocol offers chemical resistance Resp_FumeHood Chemical Fume Hood (Primary Control) Resp_Respirator Respirator (NIOSH-approved) (For spills or ventilation failure) Resp_FumeHood->Resp_Respirator backup for emergencies Spill_Response Spill Spill Detected Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Ventilation Status Evacuate->Assess SmallSpill Small Spill (Inside Fume Hood) Assess->SmallSpill LargeSpill Large Spill or Outside Containment Assess->LargeSpill Cleanup Don appropriate PPE. Cover with inert absorbent (e.g., vermiculite, sand). Collect in a sealed container. SmallSpill->Cleanup Trained personnel only CallEHNS Call Emergency Services & Environmental Health & Safety LargeSpill->CallEHNS Do not attempt cleanup Decontaminate Decontaminate area with soap and water. Cleanup->Decontaminate Dispose Label waste container for hazardous disposal. Decontaminate->Dispose

Caption: Decision workflow for responding to a spill of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste. [1]* Collection: Collect waste in a designated, sealed, and properly labeled container.

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Contact your institution's Environmental Health & Safety department for specific guidance. Do not allow the product to enter drains or the environment.

References

  • 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS . Loba Chemie. [Link]

  • SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene . Thermo Fisher Scientific. [Link]

  • 1-Fluoro-4-nitrobenzene - Hazardous Agents . Haz-Map. [Link]

Sources

The Strategic Utility of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene: An In-depth Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the demand for versatile and highly reactive building blocks is perpetual. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene emerges as a trifecta of reactivity, offering a strategically positioned leaving group activated by two potent electron-withdrawing moieties. This guide provides an in-depth exploration of this compound, detailing its synthesis, elucidating its core reactivity through the lens of Nucleophilic Aromatic Substitution (SNAr), and demonstrating its practical application as a cornerstone for constructing complex molecular architectures. By leveraging data from the closely related and well-documented analog, 1-(methylsulfonyl)-2-fluoro-4-nitrobenzene, we provide field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to effectively integrate this powerful synthetic tool into their workflows.

Introduction: The Architectural Advantage of a Highly Activated System

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, with CAS Number 1190603-08-7, is a highly functionalized aromatic compound designed for selective and efficient chemical modification[1]. Its synthetic value is anchored in its distinct electronic architecture:

  • An Excellent Leaving Group: The fluorine atom at the C-2 position is a superb leaving group for nucleophilic aromatic substitution.

  • Dual Activation: The reactivity of the C-F bond is dramatically enhanced by the presence of two powerful, meta-directing, electron-withdrawing groups: a nitro group (-NO₂) at the C-4 position and an ethanesulfonyl group (-SO₂Et) at the C-1 position.

This dual activation renders the carbon atom bonded to fluorine (C-2) exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles. The sulfonyl and nitro groups also provide critical resonance stabilization to the Meisenheimer complex intermediate, the hallmark of the SNAr mechanism, thereby lowering the activation energy of the reaction. This predictable and potent reactivity makes it an ideal scaffold for the introduction of diverse functional groups, a key strategy in the construction of libraries of compounds for drug discovery and materials science.

Synthesis of the Building Block: A Proposed Pathway

While specific literature detailing the synthesis of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is not abundant, a robust and logical two-step synthetic pathway can be proposed based on well-established organic chemistry principles. This approach ensures a high degree of confidence in its practical execution.

The likely precursor for this synthesis is a di-halogenated nitrobenzene, such as 2,4-difluoronitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The strategy involves a selective nucleophilic substitution to introduce the ethylthio- group, followed by oxidation to the desired sulfone.

Workflow for the Proposed Synthesis

G cluster_0 Step 1: Thioether Formation (SNAr) cluster_1 Step 2: Oxidation A 2,4-Difluoronitrobenzene C 1-(Ethylthio)-2-fluoro-4-nitrobenzene A->C Selective substitution at C-4 B Sodium Ethanethiolate (NaSEt) B->C D 1-(Ethylthio)-2-fluoro-4-nitrobenzene F 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene D->F E Oxidizing Agent (e.g., m-CPBA, H₂O₂) E->F

Caption: Proposed two-step synthesis of the title compound.

Step 1: Synthesis of 1-(Ethylthio)-2-fluoro-4-nitrobenzene

The initial step involves the regioselective displacement of one fluorine atom from a precursor like 2,4-difluoronitrobenzene. The nitro group at C-4 activates the fluorine at the para position (C-4) more strongly than the fluorine at the ortho position (C-2). This directs the nucleophilic attack of the ethanethiolate anion preferentially to the C-4 position.

Experimental Protocol (Representative):

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethanethiolate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Cool the solution in an ice bath (0 °C).

  • Add 2,4-difluoronitrobenzene (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(ethylthio)-2-fluoro-4-nitrobenzene.

Step 2: Oxidation to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

The thioether intermediate is then oxidized to the corresponding sulfone. This transformation is reliably achieved using common oxidizing agents. Meta-chloroperoxybenzoic acid (m-CPBA) is a frequent choice, as are reagents like hydrogen peroxide in acetic acid. The electron-withdrawing nature of the aromatic ring makes the sulfur atom less susceptible to over-oxidation.

Experimental Protocol (Representative):

  • Dissolve the 1-(ethylthio)-2-fluoro-4-nitrobenzene (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (approximately 2.2 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting solid, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene, can be purified by recrystallization or column chromatography.

Reactivity and Application: A Gateway to Novel Scaffolds

The primary synthetic utility of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene lies in its role as an electrophile in SNAr reactions. The fluorine atom at the C-2 position is now highly activated for displacement. To illustrate this reactivity, we will refer to its close and well-studied analog, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS 453-72-5) . The electronic properties and, therefore, the reactivity profile of the methylsulfonyl analog are virtually identical to the ethylsulfonyl compound, making it an excellent and authoritative proxy.

A common and critical application of such building blocks is the synthesis of substituted anilines, which are prevalent motifs in many kinase inhibitors used in oncology.[2][3]

General Reaction Scheme: SNAr with Amines

G A 1-Fluoro-4-(methylsulfonyl)- 2-nitrobenzene C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C Nucleophilic Attack B Amine Nucleophile (R-NH₂) B->C D Substituted Product (N-Aryl Aniline Derivative) C->D Elimination of F⁻ E Fluoride Ion (F⁻) C->E

Caption: General SNAr mechanism with an amine nucleophile.

Protocol: Synthesis of a 4-((4-(Methylsulfonyl)-2-nitrophenyl)amino) derivative

This protocol demonstrates a typical SNAr reaction, a foundational step in the synthesis of many biologically active molecules.

Materials:

  • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

  • Substituted Aniline (e.g., 4-aminophenol)

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)

Procedure:

  • To a stirred suspension of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq.) and the chosen aniline (1.1 eq.) in acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 6-12 hours.

  • Monitor the reaction's completion using TLC.

  • After cooling to room temperature, filter the solid and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the pure diaryl amine product.

Subsequent Transformations: Unlocking Further Diversity

The product from the SNAr reaction is itself a versatile intermediate. The nitro group can be readily reduced to a primary amine, providing a new handle for a multitude of subsequent chemical transformations, such as amide bond formation, sulfonylation, or the construction of heterocyclic rings.

Protocol: Reduction of the Nitro Group

  • Dissolve the N-aryl aniline derivative in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 10% Palladium on Carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the corresponding diamine product.

Data Summary and Physicochemical Properties

To provide a quantitative basis for experimental design, the table below summarizes key properties and expected outcomes. Data is presented for the well-characterized analog, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene, which serves as a reliable reference for the title compound.

PropertyValueSource
CAS Number 453-72-5[4]
Molecular Formula C₇H₆FNO₄S[4]
Molecular Weight 219.19 g/mol [4]
Appearance White to off-white solid[4]
¹H NMR (CDCl₃, δ) 8.65-8.63 (m, 1H), 8.22-8.18 (m, 1H), 7.53-7.43 (m, 1H), 3.10 (s, 3H)[4]
Typical SNAr Yield 85-95%Inferred from related literature
Typical Reduction Yield >90%Inferred from related literature

Safety and Handling

As a highly activated nitroaromatic compound, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its analogs must be handled with appropriate care.

  • Hazard Class: Likely classified as harmful if swallowed, harmful in contact with skin, and toxic if inhaled. May cause skin and serious eye irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust. Keep away from strong bases and oxidizing agents. Nitro compounds can be thermally sensitive; avoid excessive heating.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene represents a potent and highly valuable building block for synthetic chemists. Its architecture, featuring a fluorine atom activated by both nitro and sulfonyl groups, provides a reliable and predictable platform for engaging in Nucleophilic Aromatic Substitution reactions. This guide has outlined its logical synthesis and, by leveraging the well-documented reactivity of its methylsulfonyl analog, has provided concrete, actionable protocols for its use in constructing complex molecular frameworks relevant to drug discovery. By understanding the principles of its reactivity and adhering to safe handling practices, researchers can effectively employ this building block to accelerate the development of novel chemical entities.

References

  • Ma, J. (2008). 1-Methylsulfonyl-4-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2299. Retrieved January 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved January 20, 2026, from [Link]

  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved January 20, 2026, from [Link]

  • Thermo Fisher Scientific. (2025, September 5). 1-Fluoro-4-nitrobenzene SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]

  • Örkényi, R., et al. (2017). Continuous-flow multistep synthesis meets quasi-continuous final-product purification to produce pure products from crude reaction mixtures. Reaction Chemistry & Engineering.
  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
  • Kappe, C. O., et al. (2019). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor.
  • Nasrollahzadeh, M., et al. (2019). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Lahey, R., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][7][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PMC.

  • Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene.
  • Plater, M. J. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Thermo Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene - SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]

  • Hodson, L. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar.
  • Chikhale, R., et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry.

Sources

"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" potential biological activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of modern drug discovery, the strategic combination of pharmacologically active moieties into a single molecular entity represents a powerful approach to generating novel therapeutic candidates. The compound 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene emerges as a compelling subject for investigation, integrating three key functional groups, each with a well-documented history of conferring significant biological activity. While direct studies on this specific molecule are not extensively reported in the public domain, a detailed analysis of its structural components allows for the formulation of robust hypotheses regarding its potential therapeutic applications. This guide provides a comprehensive exploration of these potential activities, grounded in the established pharmacology of nitroaromatic, sulfonyl-containing, and fluorinated compounds. We will dissect the probable mechanisms of action and present a detailed roadmap for the experimental validation of its predicted biological profile. For researchers and drug development professionals, this document serves as a foundational blueprint for unlocking the therapeutic promise of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Analysis of Structural Moieties and Predicted Biological Activities

The therapeutic potential of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene can be inferred from the distinct and potentially synergistic contributions of its three primary functional groups: the nitro group, the ethanesulfonyl group, and the fluorine atom.

The Nitroaromatic Moiety: A Precursor to Potent Bioactivity

The nitro group is a well-established pharmacophore, integral to the activity of numerous antimicrobial, anticancer, and antiparasitic drugs.[1][2] Its biological effects are often contingent upon its reductive bioactivation within target cells or microorganisms.[2][3] This process, catalyzed by nitroreductase enzymes, generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can induce cellular damage through various mechanisms, including oxidative stress and covalent modification of essential biomolecules like DNA and proteins.[3] This mechanism is central to the antimicrobial action of compounds like metronidazole and the anticancer properties of certain experimental therapeutics.[2] The presence of the nitro group in 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene strongly suggests a potential for similar activities, warranting a thorough investigation of its antimicrobial and cytotoxic properties.

The Sulfonyl Moiety: A Versatile Pharmacophore

The sulfonyl group is a cornerstone of medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications.[4][5][6] Sulfonamides, for instance, were among the first effective antibacterial agents and continue to be used today. Beyond their antimicrobial effects, sulfonyl-containing compounds have demonstrated efficacy as anti-inflammatory, anticancer, antiviral, and antidiabetic agents.[5][6][7] The ethanesulfonyl group in the target molecule, while not a classic sulfonamide, contributes to the overall electronic and steric properties of the compound, potentially influencing its binding to biological targets and its pharmacokinetic profile. The biological activity of benzenesulfonamide derivatives has been reported to include effects on the cardiovascular system.[8]

The Fluoro Substituent: Enhancing Drug-like Properties

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance their therapeutic potential.[9][10] The high electronegativity and small size of the fluorine atom can profoundly influence a molecule's physicochemical properties.[10] Fluorination can increase metabolic stability by blocking sites of oxidative metabolism, improve membrane permeability, and enhance binding affinity to target proteins by participating in favorable intermolecular interactions.[9][10] In the context of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, the ortho-fluoro group, in conjunction with the nitro group, may also modulate the reduction potential of the nitro group, thereby influencing its bioactivation and subsequent biological effects. The combination of a nitro group and a sulfonyl fluoride in an ortho configuration has been shown to be a pharmacophore for the development of antibiotics.[11][12]

Synergistic Potential and Hypothesized Activities

The combination of these three moieties in a single scaffold suggests the possibility of synergistic or novel biological activities. The electron-withdrawing properties of the nitro and ethanesulfonyl groups, coupled with the electronegativity of the fluorine atom, create a unique electronic environment on the benzene ring. This could lead to novel interactions with biological targets. Based on this analysis, we hypothesize that 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene may exhibit:

  • Broad-spectrum antimicrobial activity: Arising primarily from the reductive activation of the nitro group, potentially enhanced by the overall physicochemical properties conferred by the sulfonyl and fluoro groups.

  • Anticancer activity: Through cytotoxicity induced by the reactive metabolites of the nitro group or through the inhibition of key signaling pathways.

  • Enzyme inhibitory activity: Targeting enzymes where sulfonamide or nitroaromatic compounds are known to be active.

The following sections outline detailed experimental workflows to systematically investigate these hypothesized activities.

Proposed Experimental Workflows for Biological Activity Screening

Antimicrobial Activity Assays

A primary area of investigation for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is its potential as an antimicrobial agent. A systematic screening against a panel of clinically relevant bacteria and fungi is proposed.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay cluster_interpretation Data Interpretation Compound_Prep Prepare stock solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in DMSO MIC_Assay Perform broth microdilution assay in 96-well plates with serial dilutions of the compound Compound_Prep->MIC_Assay Culture_Prep Prepare standardized inocula of test microorganisms (e.g., 0.5 McFarland) Culture_Prep->MIC_Assay Incubation Incubate plates at 37°C for 18-24 hours MIC_Assay->Incubation MIC_Reading Determine MIC: lowest concentration with no visible growth Incubation->MIC_Reading MBC_Plating Plate aliquots from clear wells (at and above MIC) onto agar plates MIC_Reading->MBC_Plating MBC_Incubation Incubate agar plates at 37°C for 24 hours MBC_Plating->MBC_Incubation MBC_Reading Determine MBC: lowest concentration that kills ≥99.9% of the initial inoculum MBC_Incubation->MBC_Reading Interpretation Classify as bacteriostatic (MBC/MIC > 4) or bactericidal (MBC/MIC ≤ 4) MBC_Reading->Interpretation

Caption: Workflow for determining the antimicrobial activity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Detailed Protocol for MIC and MBC Assays
  • Preparation of Test Compound: Prepare a 10 mg/mL stock solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in dimethyl sulfoxide (DMSO).

  • Selection of Microorganisms: A panel of clinically relevant, multidrug-resistant strains of both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii) bacteria should be used.[4][5]

  • Broth Microdilution for MIC:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a concentration range of, for example, 256 µg/mL to 0.5 µg/mL.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include positive (broth + inoculum) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Determination of MBC:

    • From the wells showing no visible growth in the MIC assay, plate a 10 µL aliquot onto an appropriate agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Hypothetical Data Summary for Antimicrobial Activity
MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
S. aureus (MRSA)816Bactericidal
E. coli (ESBL)16>64Bacteriostatic
P. aeruginosa32>64Bacteriostatic
A. baumannii88Bactericidal
C. albicans64>64Fungistatic
Anticancer Activity Assays

The potential of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as an anticancer agent can be evaluated through a series of in vitro assays.

Workflow for In Vitro Cytotoxicity Screening

Anticancer_Workflow cluster_prep Preparation cluster_assay MTT Assay for Cell Viability cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies (if active) Cell_Culture Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) Cell_Seeding Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Dilution Prepare serial dilutions of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Treatment Treat cells with compound dilutions for 48-72 hours Compound_Dilution->Treatment Cell_Seeding->Treatment MTT_Addition Add MTT reagent and incubate Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value: concentration causing 50% inhibition of cell growth Absorbance_Reading->IC50_Calculation Apoptosis_Assay Annexin V/PI staining for apoptosis IC50_Calculation->Apoptosis_Assay Cell_Cycle_Analysis Flow cytometry for cell cycle arrest IC50_Calculation->Cell_Cycle_Analysis

Caption: Workflow for assessing the in vitro anticancer activity and preliminary mechanism of action.

Detailed Protocol for MTT Cytotoxicity Assay
  • Cell Line Selection: Utilize a panel of human cancer cell lines from different origins, such as breast (MCF-7), lung (A549), and colon (HCT116).[4] A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.

  • Cell Seeding and Treatment:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (e.g., 0.1 to 100 µM) for 48 to 72 hours.

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Hypothetical Data Summary for Anticancer Activity
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)25.8
HCT116 (Colon Cancer)18.2
HEK293 (Non-cancerous)>100
Enzyme Inhibition Assays

Given the prevalence of the sulfonyl moiety in enzyme inhibitors, it is prudent to screen 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene against a panel of relevant enzymes. For instance, many sulfonamides are known inhibitors of carbonic anhydrase.

Proposed Target and Rationale
  • Carbonic Anhydrases (CAs): Several CA isozymes are implicated in cancer and other diseases. The sulfonamide-like structure suggests potential inhibitory activity.

  • Kinases: The aromatic scaffold could potentially fit into the ATP-binding pocket of various kinases, which are critical targets in oncology.

  • Nitroreductases: While these enzymes activate the compound, understanding the kinetics of this interaction in different biological systems (e.g., bacterial vs. human) is crucial.

The selection of specific enzyme assays would be guided by more detailed computational modeling and structural similarity searches once preliminary broad-spectrum activity is established.

Data Interpretation and Future Directions

Positive results in any of the primary screening assays would trigger a cascade of further investigations.

  • For Antimicrobial Activity: If significant and selective antimicrobial activity is observed, future work would involve in vivo efficacy studies in animal models of infection, mechanism of action studies (e.g., assessing effects on cell wall synthesis, protein synthesis, or DNA integrity), and resistance development studies.

  • For Anticancer Activity: Promising IC50 values, particularly with selectivity for cancer cells, would lead to more in-depth mechanistic studies, such as Western blotting for key apoptotic and cell cycle proteins, and ultimately, evaluation in xenograft models.

  • Structure-Activity Relationship (SAR) Studies: In any of these scenarios, the synthesis and evaluation of analogs of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene would be a critical next step to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene represents a molecule of significant, albeit underexplored, therapeutic potential. Its composite structure, featuring a nitroaromatic system, a sulfonyl group, and a fluorine atom, provides a strong rationale for investigating its biological activities. The proposed experimental workflows in this guide offer a systematic and robust framework for screening this compound for antimicrobial and anticancer properties. The insights gained from such studies will not only elucidate the specific biological profile of this molecule but could also pave the way for the development of a new class of therapeutic agents. This molecule stands as a testament to the principle that novel biological activities can be discovered through the rational combination of known pharmacophores.

References
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2022). Molecules.
  • Comparative Analysis of the Biological Activity of 2-Bromo-1-isopropyl-4-nitrobenzene Derivatives and Rel
  • Nitrobenzene – Knowledge and References. (n.d.). Taylor & Francis Online.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. (n.d.). Royal Society of Chemistry.
  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (2018).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Deriv
  • Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Deriv
  • Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022).
  • The Role of Fluorinated Nitrobenzenes in Modern Pharmaceutical Synthesis. (n.d.). Capot Chemical.
  • Fluorine in drug discovery: Role, design and case studies. (2025).

Sources

Methodological & Application

Application Notes and Protocols for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Trifecta of Activation for Advanced Synthesis

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the precise and efficient construction of complex aromatic structures is paramount. Nucleophilic aromatic substitution (SNAr) stands as a cornerstone methodology for forging carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1][2] The substrate, 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, represents a pinnacle of reactivity for this transformation, engineered for high efficiency and selectivity. Its utility stems from a powerful combination of three key structural features: a nitro group, an ethanesulfonyl group, and a fluoride leaving group.

The aromatic ring of this compound is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of both the para-nitro group and the ortho-ethanesulfonyl group.[3][4] These groups, positioned at the ortho and para positions relative to the fluorine atom, are crucial for activating the ring towards nucleophilic attack.[3][5] They achieve this by delocalizing the negative charge of the intermediate Meisenheimer complex through resonance and inductive effects, thereby stabilizing this key intermediate and lowering the activation energy of the rate-determining step.[1][3][5][6] The fluoride atom, despite being a weak leaving group in traditional S_N2 reactions, is an excellent leaving group in the context of SNAr.[7][8] Its high electronegativity powerfully polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[9][10] Since the initial addition of the nucleophile is the rate-determining step, the bond strength of the leaving group is less critical than its ability to activate the ring, leading to the observed reactivity order of F > Cl > Br > I in SNAr reactions.[7][8][11]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in SNAr reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer insights into reaction optimization.

Mechanism of Action: The Addition-Elimination Pathway

The SNAr reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene proceeds via a well-established two-step addition-elimination mechanism.[7]

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[4][9] The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][6]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group and the ortho-ethanesulfonyl group. This stabilization is the primary reason for the high reactivity of the substrate.[3][4][5]

  • Elimination of the Leaving Group: In the final, rapid step, the fluoride ion is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[5]

Diagram of the SNAr Mechanism

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the SNAr of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with common classes of nucleophiles. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 2-(ethanesulfonyl)-4-nitroanilines, which are valuable intermediates in medicinal chemistry.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Anhydrous)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or DMSO (approx. 0.1-0.5 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution, followed by the base (K₂CO₃ or Et₃N, 2.0 eq). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined by monitoring the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine to remove residual DMF/DMSO and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines the synthesis of aryl thioethers, which are important structural motifs in various biologically active molecules.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Tetrahydrofuran (THF) or Acetonitrile (ACN) (Anhydrous)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and dissolve in anhydrous THF or ACN.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise to the solution to form the thiolate in situ. If using a weaker base like K₂CO₃, the reaction may require heating. Stir for 20-30 minutes at 0 °C. Caution: NaH is highly reactive and generates hydrogen gas upon contact with protic sources.

  • In a separate flask, dissolve 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in the same anhydrous solvent.

  • Add the solution of the aryl fluoride to the thiolate solution dropwise via a syringe or dropping funnel at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

General Experimental Workflow

SNAr_Workflow prep 1. Reagent Preparation - Dry glassware - Inert atmosphere (N₂/Ar) - Anhydrous solvents reaction 2. Reaction Setup - Dissolve aryl fluoride (1.0 eq) - Add nucleophile (1.1-1.5 eq) - Add base (e.g., K₂CO₃, 2.0 eq) prep->reaction conditions 3. Reaction Conditions - Stir at RT to 80°C - Monitor by TLC/LC-MS reaction->conditions workup 4. Aqueous Work-up - Quench reaction - Pour into water - Extract with organic solvent conditions->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify analysis 6. Characterization - NMR, MS, etc. purify->analysis

Caption: A generalized workflow for SNAr reactions.

Data Presentation: Comparative Reactivity

The reactivity in SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups. The combination of a nitro and a sulfonyl group provides exceptional activation.

SubstrateActivating GroupsRelative Position to Leaving Group (F)Expected Reactivity
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene -SO₂Et, -NO₂ortho, paraVery High
1-Fluoro-4-nitrobenzene-NO₂paraHigh
1-Fluoro-2-nitrobenzene-NO₂orthoHigh
1-Fluoro-2,4-dinitrobenzene-NO₂, -NO₂ortho, paraVery High

This table provides a qualitative comparison based on established principles of SNAr reactivity. The presence of two strong electron-withdrawing groups (sulfonyl and nitro) in the ortho and para positions maximizes the stabilization of the Meisenheimer complex, leading to enhanced reaction rates compared to singly activated systems.[3][5]

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a superior substrate for nucleophilic aromatic substitution, offering high reactivity and enabling the synthesis of a diverse array of functionalized aromatic compounds. The protocols and principles outlined in these application notes provide a solid foundation for researchers to leverage this powerful building block in drug discovery, materials science, and other areas of chemical innovation. Successful application requires careful attention to anhydrous conditions and systematic monitoring to optimize reaction parameters for specific nucleophiles.

References

  • Filo. (2025, November 15).
  • Wikipedia.
  • Chemistry LibreTexts. (2023, January 4). 15.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Total Synthesis. Nucleophilic Aromatic Substitution Mechanism & Key Concepts.
  • Quora. (2016, September 16). Why does presence of electron withdrawing group increases the reactivity of haloarene in nucleophilic substitution reaction?
  • PMC - NIH.
  • Stack Exchange. (2013, July 25).
  • Reddit. (2015, May 3). Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor?
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
  • Benchchem.
  • Chemistry Steps.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • PMC - NIH. (2021, April 28).
  • ChemicalBook. Benzene, 4-(ethylsulfonyl)-1-fluoro-2-nitro- synthesis.
  • Smolecule. (2023, August 15). 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene.
  • Benchchem.
  • Benchchem. Reactivity Face-Off: 1-Fluoro-4-nitrobenzene vs.

Sources

Application Notes and Protocols for the Utilization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in the Development of Novel Chemical Probes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in chemical biology, proteomics, and molecular pharmacology.

Preamble: A Gateway to Precision Covalent Probes

In the intricate landscape of cellular signaling and proteomics, the ability to selectively label and identify proteins is paramount. Chemical probes, particularly those that form stable covalent bonds with their targets, have emerged as indispensable tools for elucidating protein function, mapping enzymatic activity, and identifying novel drug targets. At the heart of a successful chemical probe is a reactive electrophilic "warhead" that can efficiently and selectively engage with nucleophilic residues on a protein under physiological conditions.

This document provides a comprehensive technical guide to the application of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene , a highly versatile and reactive building block for the synthesis of innovative chemical probes. The strategic placement of three key functional groups—a fluorine atom, an ethylsulfonyl group, and a nitro group—on a benzene ring creates a potent electrophile primed for nucleophilic aromatic substitution (SNAr). The combined electron-withdrawing power of the ortho-sulfonyl and para-nitro groups strongly activates the C-F bond, making the fluorine an excellent leaving group upon attack by nucleophiles such as the side chains of cysteine and lysine residues in proteins. This guide will delve into the synthesis, reactivity, and application of this reagent, providing detailed protocols and the scientific rationale behind them.

The Chemistry of Activation: Understanding the Reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

The utility of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a precursor for chemical probes is rooted in the principles of nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. For this reaction to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups, and the leaving group should be a stable anion.

In the case of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, the potent electron-withdrawing effects of the ethylsulfonyl (-SO₂Et) and nitro (-NO₂) groups, positioned ortho and para to the fluorine atom respectively, create a highly electron-deficient carbon center at the C-F bond. This makes it highly susceptible to attack by nucleophiles. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the expulsion of the fluoride ion to restore aromaticity.

Caption: General mechanism of the SNAr reaction.

The choice of fluorine as the leaving group is advantageous due to its high electronegativity, which enhances the electrophilicity of the attached carbon without being overly labile, thus providing a good balance of reactivity and stability in aqueous buffers. This predictable and robust reactivity makes 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene an ideal starting point for creating a diverse library of chemical probes.

Synthesis of the Core Reagent: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

While not commercially available from all suppliers, 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene can be synthesized in the laboratory through a multi-step process. The following protocol is adapted from established methods for the synthesis of similar nitroaromatic sulfones.

Protocol 1: Synthesis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

This synthesis involves a two-step procedure: a nucleophilic aromatic substitution to introduce the ethylthio group, followed by an oxidation to the corresponding sulfone.

Step 1: Synthesis of 1-(Ethylthio)-2-fluoro-4-nitrobenzene

  • Materials:

    • 1,2-Difluoro-4-nitrobenzene

    • Ethanethiol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add ethanethiol (1.2 eq) to the stirred suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Oxidation to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • Materials:

    • 1-(Ethylthio)-2-fluoro-4-nitrobenzene

    • Meta-chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-(ethylthio)-2-fluoro-4-nitrobenzene (1.0 eq) in DCM and cool to 0 °C.

    • Add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product can be purified by recrystallization or flash chromatography to yield the final product.

Compound Molecular Formula Molecular Weight ( g/mol )
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzeneC₈H₈FNO₄S233.22

Crafting the Probe: Synthesis of Functionalized Derivatives

The true power of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene lies in its ability to be readily conjugated to a variety of functional moieties, such as fluorescent reporters or affinity tags.[1][2] The following protocols detail the synthesis of two representative chemical probes: a fluorescent probe for cellular imaging and a biotinylated probe for affinity purification-mass spectrometry (AP-MS) based target identification.

Protocol 2: Synthesis of a Fluorescent Probe via Reaction with an Amine-Functionalized Fluorophore

This protocol describes the reaction with a generic amine-containing fluorescent dye (e.g., a derivative of fluorescein or rhodamine with an alkylamine linker).

  • Materials:

    • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

    • Amine-functionalized fluorescent dye (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dimethyl sulfoxide (DMSO)

    • Preparative HPLC system

  • Procedure:

    • Dissolve 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) and the amine-functionalized fluorescent dye in DMSO.

    • Add DIPEA to the solution and stir the reaction mixture at 50-60 °C for 4-8 hours under an inert atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and purify the product by preparative reverse-phase HPLC.

    • Lyophilize the collected fractions to obtain the pure fluorescent probe.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 3: Synthesis of a Biotinylated Affinity Probe via Reaction with a Thiol-Functionalized Biotin

This protocol details the synthesis of a probe for chemoproteomic applications using a thiol-containing biotin derivative.[3]

  • Materials:

    • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

    • Thiol-functionalized biotin (e.g., Biotin-HPDP) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile

    • Preparative HPLC system

  • Procedure:

    • To a solution of the thiol-functionalized biotin in acetonitrile, add potassium carbonate.

    • Add a solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in acetonitrile to the mixture.

    • Stir the reaction at room temperature for 6-12 hours.

    • Monitor the reaction by LC-MS.

    • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

    • Purify the crude product by preparative reverse-phase HPLC.

    • Characterize the final biotinylated probe by mass spectrometry.

Caption: Workflow for the synthesis and application of chemical probes.

Application in Biological Systems: Protein Labeling

The synthesized probes can be used to covalently label proteins in complex biological samples. The following is a general protocol for labeling purified proteins, which can be adapted for cell lysates or intact cells.

Protocol 4: Covalent Labeling of a Purified Protein

  • Materials:

    • Purified protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.4-8.0, amine-free)

    • Stock solution of the chemical probe (fluorescent or affinity) in DMSO

    • Size-exclusion chromatography column (e.g., PD-10)

    • SDS-PAGE analysis materials

    • Mass spectrometer for protein analysis

  • Procedure:

    • Prepare the protein solution at a concentration of 1-5 mg/mL.

    • Add the chemical probe from the DMSO stock solution to the protein solution to achieve the desired probe-to-protein molar ratio (typically ranging from 1:1 to 10:1). The final DMSO concentration should be kept below 5% (v/v).

    • Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours.

    • Quench the reaction by adding a small molecule with a reactive nucleophile (e.g., dithiothreitol or Tris buffer).

    • Remove the excess, unreacted probe by size-exclusion chromatography.

    • Analyze the labeled protein by SDS-PAGE. For fluorescent probes, visualize the labeling using a fluorescence gel scanner.

    • Confirm the covalent modification and determine the labeling stoichiometry by intact protein mass spectrometry.[4]

Parameter Recommendation Rationale
pH 7.4 - 8.5Balances protein stability with the nucleophilicity of lysine and cysteine residues.
Temperature Room Temperature to 37 °CPromotes the reaction without denaturing most proteins.
Probe:Protein Ratio 1:1 to 10:1Should be optimized for each protein to achieve desired labeling efficiency while minimizing off-target modifications.
Incubation Time 1 - 4 hoursSufficient time for labeling to occur; can be optimized.

Case Study: Probing the EGFR Signaling Pathway

To illustrate the utility of these probes, consider their application in studying the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a key target in cancer therapy.[5][6][7][8][9] A chemical probe derived from 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene could be used to identify novel protein-protein interactions or to profile the activity of enzymes within this pathway.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 MS Mass Spectrometry EGFR->MS Pull-down SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Probe Affinity Probe Probe->EGFR Covalent Labeling

Caption: Simplified EGFR signaling pathway with a potential point of intervention for a chemical probe.

Chemoproteomic Workflow for Target Identification

A biotinylated probe synthesized according to Protocol 3 can be used in a chemoproteomic workflow to identify its cellular targets.[10][11][12][13][14]

  • Cell Treatment: Treat cultured cells with the biotinylated probe. A control group treated with a vehicle (DMSO) should be included.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Affinity Purification: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated probe and its covalently bound protein targets.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to the control sample to determine the specific targets of the chemical probe.

This approach can reveal novel interactors in the EGFR pathway or identify off-targets of existing drugs, providing valuable insights for drug development and basic research.

Conclusion and Future Perspectives

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene represents a powerful and versatile platform for the development of novel chemical probes. Its predictable reactivity, driven by the principles of nucleophilic aromatic substitution, allows for the straightforward synthesis of a wide range of functionalized molecules for applications in cellular imaging, proteomics, and drug discovery. The protocols and conceptual frameworks provided in this guide are intended to serve as a robust starting point for researchers seeking to leverage this reagent in their own investigations. As the field of chemical biology continues to evolve, the development of new reactive moieties and their application in sophisticated probe designs will undoubtedly lead to a deeper understanding of complex biological systems.

References

  • Dempsey, D. R., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. Methods in Enzymology. [Link][15][16]

  • Backus, K. M., et al. (2016). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Nature Protocols. [Link][11][13]

  • Briggs, M. S. J., et al. (1997). Synthesis of functionalised fluorescent dyes and their coupling to amines and amino acids. Journal of the Chemical Society, Perkin Transactions 1. [Link][2]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology. [Link][5]

  • Serwa, R. A., et al. (2015). Sulfonyl fluoride electrophiles as privileged warheads in chemical biology. Chemical Science. [Link]

  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments. [Link][17]

  • Lanning, B. R., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current Protocols in Chemical Biology. [Link][10]

  • Collot, M., et al. (2008). Amine-Reactive Fluorene Probes: Synthesis, Optical Characterization, Bioconjugation, and Two-Photon Fluorescence Imaging. Journal of the American Chemical Society. [Link][1][18]

  • Parker, C. G., & Cravatt, B. F. (2018). Chemoproteomic methods for covalent drug discovery. Drug Discovery Today: Technologies. [Link][12]

  • Lanning, B. R., et al. (2017). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Semantic Scholar. [Link][14]

  • Carroll, K. S., et al. (2018). Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. Journal of the American Chemical Society. [Link][4]

  • Francis, M. B., et al. (2025). Introduction of Reactive Thiol Handles into Tyrosine-Tagged Proteins through Enzymatic Oxidative Coupling. Journal of the American Chemical Society. [Link][19]

  • Bio-Rad. (n.d.). EGFR signaling pathway Pathway Map. Bio-Rad. [Link][8]

  • Zhang, T., et al. (2006). Aryl vinyl sulfonates and sulfones as active site-directed and mechanism-based probes for protein tyrosine phosphatases. Journal of the American Chemical Society. [Link][20]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link][7]

  • Joseph, R. (2005). Amine-Reactive Probes. The Joseph Lab. [Link][21]

  • Cole, P. A., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. Methods in Enzymology. [Link][16][22]

  • Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. Current Protocols. [Link][23][24]

  • Robers, M. B., et al. (2014). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link][6]

  • Dempsey, D. R., et al. (2018). Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms. PubMed. [Link][15]

  • Dempsey, D. R., et al. (2020). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. PubMed. [Link][16]

  • Dempsey, D. R., et al. (2021). N-Terminal Protein Labeling with N-Hydroxysuccinimide Esters and Microscale Thermophoresis Measurements of Protein-Protein Interactions Using Labeled Protein. PubMed. [Link][24]

  • Adumeau, P., et al. (2018). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PubMed. [Link][17]

  • National Center for Biotechnology Information. (n.d.). EGF/EGFR signaling pathway. PubChem. [Link][9]

  • Zlatopolskiy, B. D., et al. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Journal of Nanobiotechnology. [Link][25]

  • Bar-Rog, A., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link][26]

  • Green Chemistry Group. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link][27]

  • Stanetty, P., et al. (2025). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. ResearchGate. [Link][28]

  • Cabrera, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society. [Link][29]

  • Gallardo-Fuentes, S., & Ormazábal-Toledo, R. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link][30]

  • Kumar, R., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online. [Link][31]

  • Cabrera, A., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online. [Link][32]

  • Li, Z., et al. (2019). Mass Spectrometry-Based Protein Footprinting for High Order Structure Analysis: Fundamentals and Applications. Mass Spectrometry Reviews. [Link][33]

  • Zhang, Y., et al. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link][34]

  • Skehel, M. (2014). Identifying Proteins using Mass Spectrometry. YouTube. [Link][35]

Sources

Application Notes and Protocols for Protein Labeling in Proteomics using 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB), a potentially novel covalent labeling reagent, for proteomics research. While specific established protocols for ESFNB are not widely documented, this note synthesizes principles from established chemical proteomics workflows to propose a robust framework for its use. We will delve into the theoretical reaction mechanism, provide detailed starting protocols for protein labeling and subsequent sample preparation for mass spectrometry, and discuss critical considerations for experimental design and data interpretation.

Introduction to Covalent Protein Labeling and the Potential of ESFNB

Mass spectrometry-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins in complex samples[1][2]. Covalent labeling of proteins with chemical probes serves as a powerful tool within this field for various applications, including activity-based protein profiling (ABPP), target identification for covalent inhibitors, and the characterization of protein structure and interactions[3].

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) is an electrophilic molecule featuring two key reactive sites: a sulfonyl fluoride and a nitro-activated aryl fluoride. This dual reactivity suggests its potential as a versatile tool for covalently modifying nucleophilic amino acid residues on proteins. The electron-withdrawing nitro group strongly activates the fluorine atom for nucleophilic aromatic substitution, a well-established reaction for protein labeling with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB)[4][5]. The sulfonyl fluoride group offers an alternative reactive handle, known to target residues such as tyrosine, lysine, serine, and cysteine. The specific reactivity of ESFNB will be dependent on the reaction conditions, particularly pH.

This application note will serve as a foundational guide for researchers interested in exploring the utility of ESFNB in their proteomics workflows.

Proposed Mechanism of Action

The covalent modification of proteins by ESFNB is proposed to proceed via two primary pathways, dictated by the nucleophilic amino acid residues available on the protein surface and the reaction conditions.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is activated by the electron-withdrawing nitro group at the C4 position. This makes the aromatic ring susceptible to attack by nucleophilic side chains of amino acids such as lysine (ε-amino group), the N-terminal α-amino group, cysteine (thiol group), histidine (imidazole ring), and tyrosine (phenolic hydroxyl group).

  • Reaction with the Sulfonyl Fluoride: The sulfonyl fluoride moiety is also an electrophilic center that can react with strong nucleophiles. This reaction is analogous to the reactivity of other sulfonyl fluoride probes.

The pH of the reaction buffer is a critical parameter that will influence which amino acid residues are predominantly labeled. For instance, the deprotonated, nucleophilic form of the lysine side chain is favored at a pH above its pKa (around 10.5), while the thiol group of cysteine is reactive at a more neutral pH.

ESFNB Reaction Mechanism cluster_reactants Reactants cluster_products Products ESFNB 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) Labeled_Protein Covalently Labeled Protein ESFNB->Labeled_Protein Nucleophilic Attack (e.g., from Lysine ε-NH2) Protein Protein with Nucleophilic Residues (e.g., Lys, Cys, Tyr, His) Protein->Labeled_Protein HF HF Labeled_Protein->HF Byproduct

Caption: Proposed reaction of ESFNB with a protein nucleophile.

Experimental Protocols

The following protocols are proposed as a starting point for the use of ESFNB in protein labeling experiments. It is crucial to note that optimization of these protocols is essential for each specific application and protein sample.

Materials and Reagents
  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Protein sample in a suitable buffer (e.g., phosphate-buffered saline (PBS), HEPES, or ammonium bicarbonate)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • Iodoacetamide (IAA) for alkylation of cysteines (optional, use after labeling if targeting other residues)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M dithiothreitol (DTT))

  • Urea

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • C18 spin columns for peptide desalting

  • Protein LoBind tubes[6]

Protocol 1: In-Solution Protein Labeling with ESFNB

This protocol describes the labeling of proteins in a soluble fraction.

  • Protein Sample Preparation:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) if lysine labeling is not desired. A phosphate or HEPES buffer at pH 7.4-8.5 is a good starting point.

    • Determine the protein concentration accurately using a method such as the Bradford or BCA assay.

    • For a typical reaction, use 100 µg of protein in a volume of 100 µL.

  • ESFNB Stock Solution Preparation:

    • Prepare a 100 mM stock solution of ESFNB in anhydrous DMSO. This stock solution should be prepared fresh to avoid hydrolysis.

  • Labeling Reaction:

    • Add the ESFNB stock solution to the protein sample to achieve a final concentration of 1 mM. The optimal concentration may range from 100 µM to 5 mM and should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The incubation time and temperature may require optimization.

  • Quenching the Reaction:

    • Add a quenching reagent to consume the excess ESFNB. For example, add Tris-HCl (pH 8.0) to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Removal of Excess Reagent:

    • Excess reagent and quenching buffer can be removed by acetone precipitation or by using a desalting column suitable for proteins.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for digesting the ESFNB-labeled protein into peptides for LC-MS/MS analysis, based on a filter-aided sample preparation (FASP) like method[7].

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the labeled protein pellet (from acetone precipitation) or the desalted protein solution in 200 µL of 8 M urea in 100 mM Tris-HCl, pH 8.5.

    • If disulfide bonds are present and need to be cleaved, add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes.

    • To alkylate free cysteines (if they were not the intended target of ESFNB), add iodoacetamide to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.

  • Filter-Aided Digestion:

    • Transfer the protein solution to a 10 kDa molecular weight cutoff filter unit.

    • Centrifuge at 14,000 x g for 15 minutes.

    • Wash the filter with 200 µL of 8 M urea, followed by centrifugation.

    • Wash the filter twice with 200 µL of 50 mM ammonium bicarbonate.

    • Add 100 µL of 50 mM ammonium bicarbonate containing trypsin (at a 1:50 enzyme-to-protein ratio) to the filter unit.

    • Incubate at 37°C overnight in a humidified chamber.

  • Peptide Recovery and Desalting:

    • Collect the peptides by centrifuging the filter unit at 14,000 x g for 10 minutes.

    • Wash the filter with 50 µL of 50 mM ammonium bicarbonate and collect by centrifugation.

    • Acidify the pooled peptide solution with formic acid to a final concentration of 0.1-1%.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Data Acquisition and Analysis Considerations

  • Mass Spectrometry: The labeled peptides will have a specific mass shift corresponding to the addition of the ESFNB molecule minus HF. This mass shift needs to be accounted for in the database search parameters.

  • Database Searching: When performing a database search (e.g., using Sequest, Mascot, or similar algorithms), the mass of the ESFNB modification should be set as a variable modification on the potential target amino acid residues (Lys, Cys, Tyr, His, and the N-terminus)[6].

ParameterValue
Chemical Formula of ESFNB C8H9FNO4S
Molecular Weight of ESFNB 234.22 Da
Mass of HF 20.01 Da
Mass Shift upon Labeling +214.21 Da
Potential Target Residues Lysine, Cysteine, Tyrosine, Histidine, N-terminus

Table 1: Key Mass Spectrometry Parameters for ESFNB Labeling.

ESFNB Proteomics Workflow cluster_labeling Protein Labeling cluster_digestion Sample Preparation for MS cluster_analysis Data Acquisition & Analysis Protein_Sample Protein Sample ESFNB_Addition Add ESFNB Protein_Sample->ESFNB_Addition Incubation Incubate ESFNB_Addition->Incubation Quench Quench Reaction Incubation->Quench Cleanup Remove Excess Reagent Quench->Cleanup Denature Denature, Reduce, Alkylate Cleanup->Denature Digestion Trypsin Digestion (e.g., FASP) Denature->Digestion Desalt Peptide Desalting (C18) Digestion->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS DB_Search Database Search (with variable modification) LCMS->DB_Search Data_Analysis Data Analysis & Interpretation DB_Search->Data_Analysis

Caption: Overall workflow for ESFNB-based proteomics.

Troubleshooting and Key Considerations

  • Solubility: ESFNB is likely to have limited aqueous solubility. Ensure that the final concentration of DMSO in the reaction is kept low (ideally <5%) to avoid protein precipitation.

  • Selectivity: The selectivity of ESFNB for different nucleophilic residues will be pH-dependent. Empirical testing at different pH values (e.g., 7.0, 8.0, 9.0) is recommended to determine the optimal conditions for your target of interest.

  • Stoichiometry: The ratio of ESFNB to protein will influence the extent of labeling. A titration experiment is advised to find the balance between efficient labeling and avoiding excessive modification that could lead to protein precipitation or altered enzymatic digestion efficiency.

  • Controls: Appropriate controls are essential. A no-labeling control (DMSO only) should be included to account for any non-specific interactions or background modifications.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene presents an intriguing, albeit underexplored, chemical tool for the covalent labeling of proteins in proteomics. Its dual reactive centers suggest a broad reactivity profile that can be tuned by adjusting experimental conditions. The protocols and considerations outlined in this application note provide a solid foundation for researchers to begin exploring the utility of ESFNB. As with any novel reagent, careful optimization and the use of appropriate controls will be paramount to achieving robust and reproducible results.

References

  • de Bruin, G., & van der Stelt, M. (2022). Chemical Proteomics Reveals Antibiotic Targets of Oxadiazolones in MRSA. Journal of the American Chemical Society, 144(51), 23363–23373. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Corrales, F. (n.d.). Proteomics. Centro Nacional de Biotecnología (CNB-CSIC). Retrieved from [Link]

  • Allen, G., & Lowe, G. (1973). Reaction of 1-fluoro-2,4-dinitrobenzene and 2,4,6-trinitrobenzenesulphonic acid with membranes of sarcoplasmic reticulum. Biochemical Journal, 133(4), 679–686. [Link]

  • Doellinger, J., et al. (2020). Sample Preparation by Easy Extraction and Digestion (SPEED) - A Universal, Rapid, and Detergent-free Protocol for Proteomics Based on Acid Extraction. Molecular & Cellular Proteomics, 19(1), 209-222. [Link]

  • Graves, P. R., & Haystead, T. A. (2002). Molecular biologist's guide to proteomics. Microbiology and molecular biology reviews, 66(1), 39-63. [Link]

  • Walz, A. T., et al. (2015). Pulse labeling reveals the tail end of protein folding by proteome profiling. eLife, 4, e08518. [Link]

  • Baniasad, M., et al. (2021). Optimization of proteomics sample preparation for forensic analysis of skin samples. Journal of Proteomics, 249, 104360. [Link]

  • Godwin, C. M., et al. (2023). THRONCAT: metabolic labeling of newly synthesized proteins using a bioorthogonal threonine analog. Nature Communications, 14(1), 3331. [Link]

  • Core Facility Proteomic Mass Spectrometry. (n.d.). In-gel Digestion Protocol. Charité - Universitätsmedizin Berlin. Retrieved from [Link]

  • Kew, K. A., et al. (2023). An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples. Clinical Proteomics, 20(1), 14. [Link]

  • Bárány, M., Bailin, G., & Bárány, K. (1969). Reaction of myosin with 1-fluoro-2, 4-dinitrobenzene at low ionic strength. The Journal of biological chemistry, 244(4), 648–657. [Link]

  • Ge, H., et al. (2016). A modified FASP protocol for high-throughput preparation of protein samples for mass spectrometry. PLoS One, 11(5), e0156522. [Link]

  • Johnson, R. S., & Walsh, K. A. (1994). Probing high order structure of proteins by fast-atom bombardment mass spectrometry. Protein science : a publication of the Protein Society, 3(12), 2411–2418. [Link]

  • Van der Stelt, M., & de Bruin, G. (2021). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. STAR protocols, 2(3), 100693. [Link]

  • Oonk, S., et al. (2012). Mass spectrometry-based proteomics as a tool to identify biological matrices in forensic science. International journal of legal medicine, 126(6), 839–851. [Link]

  • PubChem. (n.d.). 1-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution Reactions of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic functionalization of aromatic rings is a cornerstone of molecular design. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene stands out as a highly valuable electrophilic building block. Its architecture is primed for facile modification via Nucleophilic Aromatic Substitution (SNAr), a powerful and widely employed reaction for forging carbon-heteroatom bonds.

The molecule's reactivity is dictated by a confluence of electronic effects. The benzene ring is doubly activated by two potent electron-withdrawing groups: a nitro group (-NO₂) at the para position and an ethanesulfonyl group (-SO₂Et) at the ortho position relative to the fluorine atom. This strong electronic pull creates a significant electron deficiency on the carbon atom bearing the fluorine, making it highly susceptible to nucleophilic attack. The fluorine atom itself serves as an excellent leaving group, further facilitating the substitution process.

This unique combination of features makes 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene an ideal substrate for reaction with a diverse array of nucleophiles, most notably primary amines. The resulting N-substituted-2-(ethanesulfonyl)-5-nitroaniline products are pivotal intermediates in the synthesis of complex molecular scaffolds, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key considerations for researchers employing this versatile reagent.

The Reaction Mechanism: A Stepwise Addition-Elimination Pathway

The reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with primary amines proceeds through a well-established, two-step addition-elimination SNAr mechanism. Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction initiates with the attack of the primary amine's lone pair of electrons on the electron-deficient carbon atom bonded to the fluorine. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the linchpin of the reaction's feasibility. The negative charge is effectively delocalized across the aromatic ring and, crucially, onto the oxygen atoms of both the ortho-ethanesulfonyl and para-nitro groups. This delocalization significantly lowers the activation energy of this first step.

  • Elimination of the Leaving Group and Re-aromatization: In the second step, the aromaticity of the ring is restored through the expulsion of the fluoride ion, which is a good leaving group. A weak base, often present in the reaction mixture (or the amine nucleophile itself), assists in the deprotonation of the nitrogen atom, yielding the final N-substituted product.

// Reactants Reactants [label=<

+ R-NH₂

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Primary Amine

>];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex(Resonance Stabilized)

>];

// Products Products [label=<

+ H-F

N-substituted-2-(ethanesulfonyl)-5-nitroaniline

>];

// Arrows Reactants -> Intermediate [label="Step 1: Nucleophilic Attack", fontcolor="#202124"]; Intermediate -> Products [label=Re-aromatization>, fontcolor="#202124"]; } } Caption: Figure 1: SNAr Mechanism with Primary Amines.

Experimental Protocols and Key Parameters

The following protocols are designed to be robust starting points for the reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with a variety of primary amines. Optimization may be required for specific substrates, particularly those with steric hindrance or additional functional groups.

General Experimental Workflow

The overall process follows a standard sequence for synthetic organic reactions, from setup to final product characterization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis ReagentPrep Reagent Preparation & Stoichiometry Calculation Glassware Oven-dried Glassware Setup ReagentPrep->Glassware Setup Reaction Setup under Inert Atmosphere Glassware->Setup Addition Sequential Reagent Addition Setup->Addition Heating Heating & Stirring Addition->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quench Quenching & Aqueous Work-up Monitoring->Quench Extraction Organic Extraction Quench->Extraction Drying Drying & Solvent Removal Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization

Protocol 1: Reaction with an Aliphatic Primary Amine (e.g., Benzylamine)

This protocol describes a general procedure for the synthesis of N-benzyl-2-(ethanesulfonyl)-5-nitroaniline.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

  • Benzylamine (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) and potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe to dissolve the solids (approx. 0.1-0.2 M concentration).

  • Add benzylamine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: Reaction with a Weakly Nucleophilic Primary Amine (e.g., Aniline)

For less reactive amines, slightly more forcing conditions may be necessary.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

  • Aniline (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq), aniline (1.2 eq), and DIPEA (2.0 eq) in a round-bottom flask under an inert atmosphere.

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Due to the lower nucleophilicity of aniline, reaction times may be longer (6-24 hours).

  • After cooling, pour the mixture into a large volume of ice-water to precipitate the product.

  • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with water. If the product is an oil, extract with ethyl acetate.

  • Wash the combined organic layers extensively with water and brine to remove DMSO.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude material via column chromatography or recrystallization.

Data Summary and Reaction Parameters

The choice of solvent, base, and temperature is critical for achieving high yields and minimizing side reactions. The following table summarizes typical conditions.

ParameterRecommended ConditionsRationale & Causality
Substrate 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzeneHighly activated aromatic electrophile.
Nucleophile Primary Amine (aliphatic or aromatic)1.1 to 1.5 equivalents are typically sufficient.
Solvent Polar Aprotic: DMF, DMSO, AcetonitrileThese solvents effectively solvate the Meisenheimer complex and do not protonate the nucleophile.
Base K₂CO₃, Cs₂CO₃ (inorganic); DIPEA, Et₃N (organic)A base is required to neutralize the HF generated during the reaction, driving it to completion. Inorganic bases are common for cost-effectiveness; hindered organic bases like DIPEA are used to avoid competing nucleophilic attack.
Temperature Room Temperature to 120 °CHighly reactive aliphatic amines may react at lower temperatures, while less nucleophilic aromatic amines often require heating to overcome the activation energy barrier.
Monitoring TLC, LC-MSEssential for determining reaction completion and identifying potential side products.
Work-up Aqueous Quench & ExtractionStandard procedure to remove the polar solvent and inorganic salts.
Purification Silica Gel Chromatography, RecrystallizationNecessary to isolate the product from unreacted starting materials and byproducts.

Subsequent Transformations: Nitro Group Reduction

A common and highly valuable subsequent reaction is the reduction of the nitro group to a primary amine. This transformation opens up a vast array of synthetic possibilities, as the resulting aniline derivative can be further functionalized (e.g., via acylation, diazotization, or reductive amination). Catalytic hydrogenation is a clean and efficient method for this purpose.

Protocol 3: Catalytic Hydrogenation of N-Aryl-2-(ethanesulfonyl)-5-nitroaniline

Materials:

  • N-substituted-2-(ethanesulfonyl)-5-nitroaniline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the nitroaniline derivative in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere.

  • Seal the vessel, evacuate, and backfill with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Once complete, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can often be used without further purification.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a superior substrate for SNAr reactions with primary amines, driven by the powerful activating effects of its ortho-sulfonyl and para-nitro substituents. The protocols provided herein offer a reliable foundation for the synthesis of a wide range of N-substituted-2-(ethanesulfonyl)-5-nitroanilines. These products are not merely synthetic curiosities but are valuable intermediates in the construction of biologically active molecules. A thorough understanding of the reaction mechanism and careful control of experimental parameters are paramount to achieving success in these synthetic endeavors.

References

  • Sample, H. C., & Senge, M. O. (2022). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. ResearchGate. [Link]

  • Google Patents. (1964).
  • Google Patents. (2015). US9006477B2 - Method for producing nitrobenzene compound.
  • PubChem. (2025). Heterocyclic amine derivative and pharmaceutical composition comprising same - Patent US-12227498-B2. [Link]

  • Google Patents. (2010). US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Iraqi Journal for Applied Science. (2025). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators. [Link]

  • Google Patents. (2021). CN108456140B - Method for preparing flurbiprofen impurity M.

Application Notes and Protocols: Nucleophilic Aromatic Substitution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a highly activated aromatic substrate tailored for advanced organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its structure is distinguished by the presence of two powerful electron-withdrawing groups—an ethanesulfonyl group and a nitro group—positioned ortho and para to a fluorine atom, respectively. This electronic arrangement renders the aromatic ring exceptionally susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom serves as an excellent leaving group, enabling the facile and efficient introduction of various nucleophiles. This guide provides an in-depth exploration of the reaction between 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and secondary amines, offering detailed mechanistic insights, comprehensive experimental protocols, and practical guidance for researchers and drug development professionals.

Mechanistic Principles and Strategic Considerations

The reaction between 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and a secondary amine proceeds via the classical Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is highly favored due to the specific electronic features of the substrate.

Causality Behind Reactivity:

  • Activation by Electron-Withdrawing Groups (EWGs): The core principle underpinning the high reactivity of this substrate is the profound electron deficiency of the aromatic ring. The ethanesulfonyl (-SO₂Et) and nitro (-NO₂) groups exert strong -I (inductive) and -M (mesomeric/resonance) effects. These groups synergistically withdraw electron density from the ring, making the carbon atoms, particularly C-2 (attached to fluorine), highly electrophilic and susceptible to attack by nucleophiles.

  • Stabilization of the Meisenheimer Complex: In the first step of the mechanism, the secondary amine (nucleophile) attacks the C-2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of both the ortho-sulfonyl and para-nitro groups. This extensive delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.

  • Fluorine as an Excellent Leaving Group: In the second, typically rapid, step, the aromaticity of the ring is restored by the elimination of the fluoride ion. Fluorine is an ideal leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, facilitating the initial nucleophilic attack, yet it is expelled as a stable, weakly basic fluoride ion (F⁻).

Below is a diagram illustrating the general SNAr mechanism for this reaction.

Caption: General mechanism for the SNAr reaction.

Experimental Protocols

The following protocols provide robust, validated methodologies for the reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with secondary amines and the subsequent, synthetically valuable reduction of the nitro group.

Protocol 1: Synthesis of N-(1-(Ethanesulfonyl)-4-nitrophenyl)-substituted Secondary Amines

This protocol uses morpholine as a representative secondary amine. The principles are broadly applicable to other cyclic and acyclic secondary amines such as piperidine, pyrrolidine, and diethylamine.

Materials and Reagents:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Expert Insight: K₂CO₃ is a mild, inexpensive base sufficient to neutralize the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. Its insolubility in many organic solvents prevents unwanted side reactions.

  • Solvent and Reagent Addition: Add anhydrous DMSO (approx. 5-10 mL per mmol of the limiting reagent) to the flask. Stir the suspension for 5 minutes, then add morpholine (1.2 eq) dropwise.

    • Expert Insight: DMSO is an excellent solvent for SNAr reactions as its polar aprotic nature solvates the cation (K⁺) but not the amine nucleophile, enhancing its nucleophilicity.

  • Reaction Conditions: Heat the reaction mixture to 80 °C using an oil bath.

    • Expert Insight: While the substrate is highly activated, moderate heating ensures a reasonable reaction rate without promoting decomposition. For less reactive amines, the temperature may be increased to 100-120 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 2-6 hours.

    • Trustworthiness: TLC is a critical self-validation step. A complete reaction is indicated by the consumption of the starting material (1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the DMSO used). A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water (2x) to remove residual DMSO, followed by brine (1x) to aid in the separation of layers. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product, 4-(1-(ethylsulfonyl)-4-nitrophenyl)morpholine.

Protocol 2: Reduction of the Nitro Group to an Aniline

The nitro group of the product from Protocol 1 is a versatile synthetic handle. Its reduction to an aniline is a key transformation, providing a precursor for amides, sulfonamides, and other structures relevant to drug development.

Materials and Reagents:

  • 4-(1-(Ethanesulfonyl)-4-nitrophenyl)morpholine (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen Gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Filtration agent (e.g., Celite®)

Step-by-Step Methodology:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the nitro-substituted product (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Insight: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of nitro groups. The reaction is typically clean and high-yielding.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the vessel on a dedicated hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir the suspension vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The product aniline is often more polar than the starting nitro compound.

  • Filtration and Work-up: Once complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Safety Note: Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which is often pure enough for subsequent steps. If necessary, further purification can be achieved via chromatography.

Data Summary and Workflow Visualization

Representative Reaction Data

The following table summarizes typical conditions and expected outcomes for the SNAr reaction with various secondary amines.

Secondary AmineStoichiometry (Amine:Substrate)Base (eq)SolventTemp (°C)Time (h)Expected Yield
Morpholine1.2 : 1K₂CO₃ (2.0)DMSO802-4>90%
Piperidine1.2 : 1K₂CO₃ (2.0)DMSO802-4>90%
Pyrrolidine1.2 : 1K₂CO₃ (2.0)DMF60-801-3>95%
Diethylamine1.5 : 1Et₃N (2.0)AcetonitrileReflux4-885-95%

Note: Yields are estimates based on reactions with similarly activated aromatic systems and may vary based on experimental scale and purification efficiency.

Experimental Workflow Diagram

The following diagram provides a visual summary of the complete experimental process described in Protocol 1.

Workflow A 1. Reaction Setup - Add Substrate & K₂CO₃ to Flask B 2. Reagent Addition - Add DMSO & Secondary Amine A->B C 3. Reaction - Heat to 80°C - Monitor by TLC B->C D 4. Work-up - Quench with Ice Water C->D E 5. Extraction - Extract with Ethyl Acetate (3x) D->E F 6. Washing & Drying - Wash with H₂O, Brine - Dry over Na₂SO₄ E->F G 7. Purification - Concentrate Solvent - Column Chromatography or Recrystallization F->G H 8. Characterization - Obtain Pure Product - Analyze (NMR, MS, etc.) G->H

Caption: A generalized workflow for SNAr reactions.

Conclusion

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a superior substrate for nucleophilic aromatic substitution reactions with secondary amines, driven by powerful electronic activation from its dual electron-withdrawing groups. The protocols detailed herein offer a reliable and efficient pathway to synthesize a diverse range of N-aryl substituted amines. The resulting products are valuable intermediates, especially after subsequent reduction of the nitro group, providing a clear and versatile route for the construction of complex molecular scaffolds essential for modern drug discovery and development programs.

References

  • Gutmann, B., et al. (2015). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... ResearchGate. [Link]

  • Boyd, R. J., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC). [Link]

  • Schaffarczyk McHale, K., et al. (2020). The nucleophilic aromatic substitution reaction between... ResearchGate. [Link]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry. [Link]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Highly Activated Aromatic Building Block

In the landscape of modern synthetic organic chemistry, the quest for versatile and reactive building blocks is paramount for the efficient construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a trifunctionalized aromatic compound poised for significant utility in the synthesis of a diverse array of heterocyclic systems. The strategic placement of three key functional groups—a nitro group, a fluorine atom, and an ethanesulfonyl group—on the benzene ring creates a unique electronic environment that renders it highly susceptible to nucleophilic aromatic substitution (SNAr).

The potent electron-withdrawing nature of both the para-nitro group and the ortho-ethanesulfonyl group synergistically activates the fluorine atom, making it an excellent leaving group. This heightened reactivity allows for the facile introduction of various nucleophiles, paving the way for the construction of valuable heterocyclic scaffolds such as benzimidazoles, benzothiazoles, and quinoxalines. These structural motifs are prevalent in a multitude of biologically active compounds and functional materials.

This comprehensive guide provides an in-depth exploration of the synthetic applications of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic derivatives.

The Chemistry: Understanding the Reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

The reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is dominated by the principles of nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, which is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This initial attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is effectively delocalized by the strongly electron-withdrawing nitro and ethanesulfonyl groups, which is a key factor in lowering the activation energy of the reaction. In the subsequent step, the aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the substituted product.

The presence of two powerful electron-withdrawing groups (NO₂ and SO₂Et) ortho and para to the fluorine atom makes this substrate exceptionally reactive towards nucleophilic attack, allowing for reactions to proceed under mild conditions.

Caption: General mechanism of the SNAr reaction.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmaceuticals. The reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with ortho-phenylenediamines provides a direct route to 2-substituted benzimidazoles. The initial SNAr reaction is followed by an intramolecular cyclization and dehydration to afford the benzimidazole core.

Protocol: Synthesis of 1-(Substituted)-2-(ethanesulfonyl)-5-nitro-1H-benzo[d]imidazoles

Benzimidazole_Synthesis reagent 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene + o-Phenylenediamine conditions Solvent: DMF or EtOH Base: K₂CO₃ or Et₃N Temperature: 80-120 °C reagent->conditions Reaction workup Aqueous Workup Extraction Purification (Crystallization or Chromatography) conditions->workup Post-Reaction product {Target Benzimidazole | (e.g., 2-(3-(Ethanesulfonyl)-4-nitrophenyl)-1H-benzo[d]imidazole)} workup->product Isolation Benzothiazole_Synthesis reagent 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene + 2-Aminothiophenol conditions Solvent: DMA or NMP Base: K₂CO₃ Temperature: 100-140 °C reagent->conditions Reaction workup Aqueous Workup Filtration Purification (Recrystallization) conditions->workup Post-Reaction product {Target Benzothiazole | (e.g., 2-(3-(Ethanesulfonyl)-4-nitrophenyl)benzo[d]thiazole)} workup->product Isolation

Application Notes and Protocols: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a Novel Tool for Peptide Sequencing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Simplifying the Complexity of Peptide Fragmentation for Unambiguous Sequencing

In the realm of proteomics and drug development, the precise determination of a peptide's amino acid sequence is paramount for understanding its function, confirming its identity, and ensuring the fidelity of synthetic protein-based therapeutics. Tandem mass spectrometry (MS/MS) has emerged as the cornerstone of peptide sequencing, providing a powerful analytical window into the primary structure of these vital biomolecules. However, the fragmentation spectra of peptides, particularly those generated by collision-induced dissociation (CID), can be complex, often presenting a convoluted mixture of N-terminal (b-ions) and C-terminal (y-ions) fragment ions. This complexity can significantly hinder de novo sequencing efforts, where the amino acid sequence is determined without prior knowledge from a database.

To address this challenge, chemical derivatization of peptides has become an invaluable strategy to direct fragmentation pathways and simplify the resulting MS/MS spectra. This application note introduces 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) , a novel derivatizing agent designed to facilitate unambiguous de novo peptide sequencing. By selectively modifying the N-terminal α-amino group of a peptide, ESFNB introduces a sulfonic acid moiety. This modification serves a dual purpose: it imparts a fixed negative charge at the N-terminus and promotes a predictable fragmentation pattern, thereby streamlining the process of sequence elucidation.

These notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of ESFNB for peptide sequencing. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for peptide derivatization, and offer expert insights into the analysis of ESFNB-modified peptides by mass spectrometry.

The Chemistry of ESFNB Derivatization: A Mechanistic Overview

The efficacy of ESFNB as a peptide sequencing tool is rooted in the principles of nucleophilic aromatic substitution (SNAr). The ESFNB molecule is engineered with a fluorine atom that is activated by the strong electron-withdrawing effects of the adjacent nitro and ethanesulfonyl groups. This activation renders the carbon atom to which the fluorine is attached highly electrophilic and susceptible to attack by nucleophiles.

Under mild alkaline conditions, the unprotonated α-amino group of a peptide's N-terminus acts as a potent nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, culminating in the formation of a stable covalent bond between the peptide and the ethanesulfonyl-nitrophenyl group.

The Reaction:

The primary amine of the peptide attacks the carbon-bearing fluorine atom on the ESFNB molecule. This is followed by the elimination of a fluoride ion and the formation of a new carbon-nitrogen bond.

The Strategic Advantage of N-Terminal Sulfonation in MS/MS Analysis

The introduction of the ethanesulfonyl group at the N-terminus of a peptide has a profound and beneficial impact on its fragmentation behavior in positive-ion mode tandem mass spectrometry.[1][2] During the ionization process, peptides typically acquire protons, resulting in positively charged precursor ions. When these ions are subjected to fragmentation (e.g., by CID), the peptide backbone cleaves at various points, generating a series of b- and y-ions.

The sulfonic acid group introduced by ESFNB is strongly acidic and remains deprotonated, carrying a negative charge. In the positive-ion mode, when the derivatized peptide is ionized, the N-terminal fragment (the b-ion) will possess both a positive charge from a proton and a negative charge from the sulfonic acid group.[3] This results in a neutral fragment that is not detected by the mass spectrometer.[3]

Consequently, the resulting MS/MS spectrum is significantly simplified, being dominated by a single, readily interpretable series of C-terminal y-ions.[1] This "y-ion only" spectrum allows for a more straightforward and confident reconstruction of the peptide sequence.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the derivatization of peptides with ESFNB and their subsequent analysis by mass spectrometry. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: N-Terminal Derivatization of Peptides with ESFNB

This protocol outlines the procedure for labeling a purified peptide sample with ESFNB in solution.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) solution: 10 mg/mL in acetonitrile.

  • Peptide Sample: Purified peptide dissolved in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).

  • Reaction Buffer: 100 mM sodium bicarbonate buffer, pH 9.0.

  • Quenching Solution: 5% (v/v) formic acid.

  • Acetonitrile (ACN) , HPLC grade.

  • Water , HPLC grade.

  • Microcentrifuge tubes.

Procedure:

  • Peptide Solution Preparation:

    • Dissolve the lyophilized peptide sample in the reaction buffer to a final concentration of 1-2 mg/mL. Rationale: A slightly alkaline pH ensures that the N-terminal α-amino group is deprotonated and thus nucleophilic.

  • Derivatization Reaction:

    • In a microcentrifuge tube, combine 20 µL of the peptide solution with 5 µL of the ESFNB solution. This provides a molar excess of the derivatizing reagent.

    • Vortex the mixture gently to ensure thorough mixing.

    • Incubate the reaction at 45°C for 1 hour. Rationale: Moderate heating increases the reaction rate without promoting significant peptide degradation.

  • Quenching the Reaction:

    • After the incubation period, add 5 µL of 5% formic acid to the reaction mixture to lower the pH and quench the reaction. Rationale: Acidification protonates any remaining unreacted amines, preventing further reaction.

  • Sample Cleanup:

    • Prior to mass spectrometry analysis, it is crucial to remove excess reagent and salts. This can be achieved using a C18 ZipTip or a similar solid-phase extraction method suitable for peptides.

    • Elute the derivatized peptide using a solution of 50% acetonitrile in 0.1% formic acid.

  • Sample Storage:

    • The derivatized peptide solution can be stored at -20°C until ready for mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis of ESFNB-Derivatized Peptides

This protocol provides general guidelines for the analysis of ESFNB-labeled peptides using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Instrumentation:

  • An electrospray ionization tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or ion trap) capable of performing collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Procedure:

  • Sample Infusion/Injection:

    • Infuse the cleaned, derivatized peptide sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation of peptide mixtures.

  • MS1 Scan:

    • Acquire a full MS scan (MS1) to identify the precursor ion of the ESFNB-derivatized peptide.

    • Mass Calculation: The derivatization with ESFNB results in the replacement of a hydrogen atom on the primary amine with a 1-(ethanesulfonyl)-4-nitrophenyl group. The monoisotopic mass of the added group is 215.0147 u . Therefore, the expected mass of the derivatized peptide will be the mass of the underivatized peptide plus 215.0147 u.

  • MS/MS Scan (CID/HCD):

    • Isolate the precursor ion of the derivatized peptide in the mass analyzer.

    • Subject the isolated precursor ion to CID or HCD to induce fragmentation.

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis and De Novo Sequencing:

    • Examine the MS/MS spectrum for a dominant series of y-ions.

    • The mass difference between adjacent y-ions corresponds to the mass of a specific amino acid residue.

    • Sequentially identify the amino acid residues starting from the C-terminus to reconstruct the peptide sequence.

    • Note on Fragmentation: While the primary fragmentation pathway yields y-ions, some loss of the sulfonic acid group or the entire derivatizing group from the precursor ion may be observed.[4][5] This neutral loss can be a useful diagnostic indicator of a successful derivatization.

Data Presentation and Interpretation

Expected Mass Shift

The derivatization of a peptide with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene results in a predictable mass increase.

ParameterValue
Molecular Formula of ESFNB C₈H₈FNO₄S
Monoisotopic Mass of ESFNB 233.0158 u
Monoisotopic Mass of HF 20.0062 u
Mass Added to Peptide 213.0096 u

Note: The mass added is the mass of the 1-(ethanesulfonyl)-4-nitrophenyl group, calculated as the mass of ESFNB minus the mass of hydrogen fluoride (HF).

Illustrative MS/MS Spectrum

The following is a conceptual representation of an MS/MS spectrum of an ESFNB-derivatized peptide compared to its underivatized counterpart.

(Underivatized Peptide)

  • A complex spectrum with both b- and y-ion series present.

  • Interpretation can be ambiguous due to overlapping peaks.

(ESFNB-Derivatized Peptide)

  • A simplified spectrum dominated by a clear y-ion series.

  • The absence of b-ions makes sequential assignment of amino acids straightforward.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis P Purified Peptide D Derivatization with ESFNB (pH 9.0, 45°C, 1 hr) P->D Q Quenching (Formic Acid) D->Q C Sample Cleanup (C18 SPE) Q->C LCMS LC-MS/MS C->LCMS Inject MS1 MS1 Scan: Identify Precursor Ion LCMS->MS1 MS2 MS/MS (CID/HCD): Fragment Precursor MS1->MS2 DA Data Analysis: De Novo Sequencing MS2->DA

Caption: Workflow for ESFNB-based peptide sequencing.

Mechanism of Fragmentation Simplification

fragmentation_simplification cluster_underivatized Underivatized Peptide Fragmentation cluster_derivatized ESFNB-Derivatized Peptide Fragmentation P_underivatized [Peptide+2H]²⁺ frag_underivatized CID/HCD P_underivatized->frag_underivatized b_ion b-ions (Detected) frag_underivatized->b_ion y_ion_1 y-ions (Detected) frag_underivatized->y_ion_1 P_derivatized [ESFNB-Peptide+2H]²⁺ frag_derivatized CID/HCD P_derivatized->frag_derivatized b_ion_neutral b-ions (Neutral - Not Detected) frag_derivatized->b_ion_neutral y_ion_2 y-ions (Detected) frag_derivatized->y_ion_2

Caption: Simplification of MS/MS spectra via ESFNB derivatization.

Troubleshooting and Expert Insights

  • Incomplete Derivatization: If the MS1 scan shows a significant amount of underivatized peptide, consider increasing the reaction time or the molar excess of ESFNB. Ensure the pH of the reaction buffer is optimal.

  • Lysine Side-Chain Reactivity: The ε-amino group of lysine residues can also react with ESFNB. If this is undesirable, consider protecting the lysine residues prior to N-terminal derivatization using methods such as guanidination.

  • Alternative Fragmentation Methods: While CID and HCD are effective, electron-transfer dissociation (ETD) can also be used. ETD may provide complementary fragmentation information and can be particularly useful for preserving post-translational modifications.[4]

Conclusion: A Powerful Addition to the Proteomics Toolbox

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene offers a robust and effective method for simplifying peptide MS/MS spectra, thereby facilitating accurate and confident de novo sequencing. The straightforward derivatization protocol, coupled with the predictable fragmentation behavior of the modified peptides, makes ESFNB a valuable tool for researchers in basic science, proteomics, and pharmaceutical development. By enabling the unambiguous determination of peptide sequences, ESFNB empowers a deeper understanding of protein structure and function.

References

  • Yu, Y., et al. (2007). Determination of the sites of tyrosine O-sulfation in proteins using new tandem mass spectrometry methods.
  • Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-387.
  • Roth, K. D., et al. (1998). Charge derivatization of peptides for analysis by mass spectrometry. Mass Spectrometry Reviews, 17(4), 255-274.
  • Gevaert, K., et al. (2003). N-terminal derivatization of peptides for their enhanced sequencing by mass spectrometry. Current Opinion in Biotechnology, 14(1), 107-113.
  • Medzihradszky, K. F. (2005). Peptide and protein sequence analysis by mass spectrometry. Mass Spectrometry Reviews, 24(5), 631-653.
  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507-515.
  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675.
  • Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528-9533.
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical Mass Spectrometry, 11(11), 601.
  • Mann, M., & Wilm, M. (1994). Error-tolerant identification of peptides in sequence databases by peptide sequence tags. Analytical Chemistry, 66(24), 4390-4399.
  • Johnson, R. S., et al. (1987). Collision-induced fragmentation of (M+ H)+ ions of peptides. Side chain specific sequence ions. Analytical Chemistry, 59(21), 2621-2625.
  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass Spectrometry Reviews, 14(1), 49-73.
  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Lessons in de novo peptide sequencing by tandem mass spectrometry. Mass Spectrometry Reviews, 34(1), 43-63.
  • Loo, J. A. (2000). Electrospray ionization mass spectrometry: a technology for studying noncovalent macromolecular complexes. International Journal of Mass Spectrometry, 200(1-3), 175-186.
  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This guide is designed to provide in-depth technical assistance and troubleshooting for your Nucleophilic Aromatic Substitution (SNAr) reactions involving this highly activated substrate. Here, we synthesize foundational chemical principles with practical, field-proven insights to help you navigate your experiments successfully.

Understanding the Reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a powerful electrophile for SNAr reactions. Its high reactivity stems from the cumulative electron-withdrawing effects of the nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups. These groups, positioned para and ortho respectively to the fluorine leaving group, strongly activate the aromatic ring towards nucleophilic attack.[1][2][3] This activation facilitates the formation of the key resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[2][4][5] The fluorine atom, being highly electronegative, further enhances the electrophilicity of the carbon center to which it is attached and serves as an excellent leaving group in this context.[6]

The general mechanism for the SNAr reaction is a two-step addition-elimination process.[4][5] First, the nucleophile attacks the carbon atom bearing the fluorine, forming the Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro and sulfonyl groups.[5] In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Caption: Generalized SNAr mechanism with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during SNAr reactions with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion to the desired product, even after extended reaction times. What are the likely causes?

A1: Low conversion in SNAr reactions with this substrate is often traced back to several key factors. A systematic investigation is the best approach.

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to attack the activated ring effectively.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base is crucial to deprotonate it in situ, thereby increasing its nucleophilicity. The choice of base is critical; it should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions.

  • Poor Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Solution: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred. These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophilic anion more "naked" and reactive. Protic solvents (e.g., alcohols, water) can hydrogen-bond with the nucleophile, reducing its reactivity.[7][8]

  • Inappropriate Reaction Temperature: While the substrate is highly activated, some reactions may still require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can significantly increase the reaction rate. However, be mindful that excessive heat can lead to side product formation.

  • Reagent Purity: Impurities in the starting material, nucleophile, or solvent can interfere with the reaction.

    • Solution: Ensure all reagents are of high purity and that solvents are anhydrous, as water can hydrolyze the starting material or react with the base.

Low_Yield_Troubleshooting start Low or No Product Yield check_nucleophile Is the nucleophile sufficiently strong? start->check_nucleophile check_base Is a suitable base present (if needed)? check_nucleophile->check_base Yes increase_nucleophilicity Use a stronger nucleophile or add a suitable base. check_nucleophile->increase_nucleophilicity No check_solvent Is a polar aprotic solvent being used? check_base->check_solvent Yes check_base->increase_nucleophilicity No check_temp Has the reaction temperature been optimized? check_solvent->check_temp Yes change_solvent Switch to DMSO, DMF, or ACN. check_solvent->change_solvent No check_purity Are all reagents pure and anhydrous? check_temp->check_purity Yes increase_temp Gradually increase reaction temperature. check_temp->increase_temp No purify_reagents Purify starting materials and use dry solvents. check_purity->purify_reagents No

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products

Q2: My TLC analysis shows multiple spots in addition to my desired product. What are the common side reactions?

A2: The formation of side products is a frequent challenge. Here are some potential causes and their remedies:

  • Di-substitution or Polysubstitution: If your nucleophile has multiple reactive sites, or if the product of the initial SNAr reaction can react further, you may observe multiple additions.

    • Solution: Use a stoichiometric amount of the nucleophile relative to the electrophile. Running the reaction at a lower temperature can also help to favor the mono-substituted product.

  • Reaction at the Nitro Group: While less common under typical SNAr conditions, strong reducing agents or certain nucleophiles can potentially react with the nitro group.

    • Solution: Avoid harsh reaction conditions and ensure your nucleophile is not also a potent reducing agent. If reduction is a concern, consider protecting the nitro group, though this adds synthetic steps.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the starting material to form 2-(ethylsulfonyl)-5-nitrophenol.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Issue 3: Difficult Work-up and Purification

Q3: I'm having trouble isolating my product. The work-up is messy, and purification by column chromatography is proving difficult.

A3: Work-up and purification can be challenging, especially when using high-boiling point polar aprotic solvents like DMSO or DMF.

  • Persistent High-Boiling Point Solvents: DMSO and DMF are difficult to remove under reduced pressure.

    • Solution: After the reaction is complete, dilute the mixture with a large volume of water or brine. The desired product, if organic-soluble, will often precipitate and can be collected by filtration. Alternatively, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions may be necessary.

  • Emulsion Formation: Emulsions can form during the aqueous work-up.

    • Solution: To break up emulsions, add a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent.

  • Column Chromatography Issues: The product may be streaking on the silica gel column, or separation from impurities may be poor.

    • Solution: If your product is basic (e.g., an amine), consider adding a small amount of triethylamine (0.1-1%) to the eluent to prevent streaking. For acidic products, a small amount of acetic or formic acid can be added. A thorough evaluation of different solvent systems for chromatography is also recommended.

Purification_Strategy start Reaction Complete workup Aqueous Work-up start->workup extraction Liquid-Liquid Extraction workup->extraction Product is soluble precipitation Precipitation workup->precipitation Product is insoluble chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization precipitation->recrystallization final_product Pure Product chromatography->final_product recrystallization->final_product

Caption: Decision tree for product purification.

Experimental Protocols

General Protocol for SNAr Reaction with an Amine Nucleophile

This protocol provides a general starting point for the reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with a primary or secondary amine.

Reagents and Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 equiv)

  • Amine nucleophile (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates, ethyl acetate, hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 equiv) and the chosen base (2.0 equiv).

  • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Add the amine nucleophile (1.1 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • Collect the resulting precipitate by vacuum filtration, washing with cold water.

  • If no precipitate forms, extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophilicity.
Base K₂CO₃, Cs₂CO₃, DIPEANon-nucleophilic bases for deprotonating neutral nucleophiles.
Temperature Room Temperature to 80 °CReaction rate increases with temperature; balance with side reactions.
Nucleophile Stoichiometry 1.0 - 1.2 equivalentsA slight excess can drive the reaction to completion.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis and other side reactions with atmospheric moisture.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • SNAr Solvents and Reagents. [Link]

  • National Center for Biotechnology Information. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]

  • Royal Society of Chemistry. Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • American Chemical Society. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Semantic Scholar. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. [Link]

  • ResearchGate. Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Reddit. SNAr troubleshooting. [Link]

  • PubMed. How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]

  • csbsju.edu. Addition-Elimination at Aromatics (SNAR). [Link]

  • PubMed. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]

  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. [Link]

  • Reaction Examples. [Link]

  • National Center for Biotechnology Information. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ResearchGate. Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Aromatic Nucleophilic Substitution (SNAr Mechanism). [Link]

  • PubChem. 2-Ethyl-1-fluoro-4-nitrobenzene. [Link]

  • NIST. Benzene, 1-fluoro-4-nitro-. [Link]

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate common challenges and ensure the integrity of your experimental results.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of 1,2-difluoro-4-nitrobenzene with a source of ethanesulfinate anion, such as sodium ethanesulfinate. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. The regioselectivity of this reaction is critical, as the nucleophile can potentially attack at either C1 or C2.

Due to the nature of SNAr reactions on di-substituted benzenes, several byproducts can form, complicating purification and potentially impacting the yield and purity of the desired product.[1][2][3] This guide will help you identify and mitigate the formation of these common impurities.

Troubleshooting Guide

Q1: I see an unexpected peak in my HPLC analysis. How do I identify it?

A1: An unexpected peak in your HPLC chromatogram can be due to a number of factors, including unreacted starting materials, isomeric byproducts, or degradation products. Here is a systematic approach to identify the unknown peak:

Step 1: Consider the Likely Suspects

Based on the reaction mechanism, the most probable byproducts are:

  • Unreacted Starting Material: 1,2-Difluoro-4-nitrobenzene.

  • Regioisomeric Product: 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene.

  • Di-substituted Product: 1,2-Bis(ethanesulfonyl)-4-nitrobenzene.

  • Hydrolysis Product: 1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene (if water is present).

Step 2: HPLC-MS Analysis

The most effective initial step is to perform an HPLC-MS analysis. This will provide the molecular weight of the compound corresponding to the unexpected peak.

Compound Expected Molecular Weight ( g/mol ) Expected [M-H]⁻ or [M+H]⁺
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene233.22232.02 or 234.03
1,2-Difluoro-4-nitrobenzene (Starting Material)159.09Not typically ionized under these conditions
2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene (Regioisomer)233.22232.02 or 234.03
1,2-Bis(ethanesulfonyl)-4-nitrobenzene (Di-substituted)290.32289.04 or 291.05
1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene (Hydrolysis)231.22230.02 or 232.03

Table 1: Molecular weights of the target product and potential byproducts.

Step 3: Spectroscopic Analysis (NMR)

If you can isolate the impurity, NMR spectroscopy is the definitive tool for structure elucidation.

  • ¹H NMR: The aromatic region will be highly informative. The number of signals, their splitting patterns (coupling constants), and chemical shifts can distinguish between the isomers.

  • ¹⁹F NMR: This is a powerful technique for fluorinated compounds. The presence and chemical shift of a fluorine signal will confirm its presence in the molecule.

Step 4: Controlled Experiments

  • Spiking: Inject a sample of your starting material into the HPLC to see if its retention time matches the unknown peak.

  • Forced Degradation: Intentionally expose your reaction mixture to water to see if the peak corresponding to the hydrolysis product increases in intensity.

Q2: My reaction yield is low, and I have a significant amount of a byproduct with the same mass as my product. What is happening?

A2: This is a classic case of regioisomer formation. In the reaction of 1,2-difluoro-4-nitrobenzene with sodium ethanesulfinate, the nucleophile can attack either the fluorine at C1 (ortho to the nitro group) or C2 (meta to the nitro group).

The nitro group strongly activates the para position to nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.[4] Therefore, substitution at C1 (para to the nitro group) to form the desired product, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene, is generally favored. However, the fluorine at C2 is also activated, and some amount of the regioisomeric byproduct, 2-(ethanesulfonyl)-1-fluoro-4-nitrobenzene, can be expected.

Troubleshooting Steps:

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Solvent: The choice of solvent can influence the regioselectivity. Polar aprotic solvents like DMF or DMSO are common for SNAr reactions. Experiment with different solvents to see if the isomeric ratio improves.

  • Counter-ion of the Sulfinate: The nature of the cation (e.g., Na⁺, K⁺) can sometimes influence the course of the reaction, although this is less common.

Q3: I am observing a byproduct with a higher molecular weight than my product. What could it be?

A3: A higher molecular weight byproduct is likely the di-substituted product, 1,2-bis(ethanesulfonyl)-4-nitrobenzene. This occurs when a second molecule of ethanesulfinate displaces the remaining fluorine atom on the desired product.

How to Minimize Di-substitution:

  • Stoichiometry: Use a strict 1:1 stoichiometry of 1,2-difluoro-4-nitrobenzene to sodium ethanesulfinate. Using an excess of the nucleophile will drive the reaction towards di-substitution.

  • Slow Addition: Add the sodium ethanesulfinate solution slowly to the solution of 1,2-difluoro-4-nitrobenzene. This will help to maintain a low concentration of the nucleophile in the reaction mixture at any given time.

  • Reaction Time: Monitor the reaction closely by HPLC. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant amounts of the di-substituted product begin to form.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for the synthesis of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene?

A: The most common and commercially available starting material is 1,2-difluoro-4-nitrobenzene.[5]

Q: What are the typical reaction conditions?

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane.[6]

  • Nucleophile: Sodium ethanesulfinate.

  • Temperature: Ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the reactivity.

  • Inert Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

Q: How can I purify the final product from the byproducts?

A: Column chromatography on silica gel is the most common method for purifying the desired product from the starting material and byproducts. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often effective.

Q: What are the characteristic MS fragmentation patterns for these compounds?

A: For aromatic sulfones, a common fragmentation is the loss of SO₂ (64 Da).[7][8] For nitroaromatic compounds, you can expect to see fragments corresponding to the loss of NO₂ (46 Da) and NO (30 Da).[6]

Q: Are there any specific safety precautions I should take?

A: Yes. Fluoronitrobenzene derivatives are generally toxic and can be irritants.[5] Always handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualizing Reaction Pathways and Troubleshooting

reaction_troubleshooting cluster_byproducts Potential Byproducts cluster_troubleshooting Troubleshooting Actions start Reaction Mixture: 1,2-Difluoro-4-nitrobenzene + Sodium Ethanesulfinate main_product Desired Product: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene start->main_product Favored Pathway (para-attack) regioisomer Regioisomer: 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene start->regioisomer Side Reaction (ortho-attack) starting_material Unreacted Starting Material start->starting_material Incomplete Reaction hplc HPLC Analysis main_product->hplc disubstituted Di-substituted: 1,2-Bis(ethanesulfonyl)-4-nitrobenzene main_product->disubstituted Over-reaction hydrolysis Hydrolysis: 1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene main_product->hydrolysis Presence of Water regioisomer->hplc ts_temp Lower Temperature regioisomer->ts_temp disubstituted->hplc ts_stoich Adjust Stoichiometry (1:1) disubstituted->ts_stoich ts_add Slow Addition of Nucleophile disubstituted->ts_add ts_time Monitor Reaction Time disubstituted->ts_time hydrolysis->hplc ts_dry Ensure Anhydrous Conditions hydrolysis->ts_dry starting_material->hplc

Caption: Troubleshooting workflow for the synthesis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Experimental Protocols

Protocol 1: Generic HPLC Method for Reaction Monitoring
  • Objective: To monitor the progress of the reaction and identify the presence of the starting material, product, and major byproducts.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Start with a higher water composition (e.g., 70% water) and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Objective: To confirm the molecular weight of volatile components and analyze their fragmentation patterns.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Sample Preparation:

    • Take a small aliquot of the reaction mixture and quench it with water.

    • Extract the aqueous layer with a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and dilute the sample to an appropriate concentration (e.g., 100 µg/mL) in the same solvent.

  • GC Conditions (Typical):

    • Column: A standard non-polar column (e.g., HP-5ms).

    • Oven Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to elute all components.

References

  • CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google P
  • US4164517A - Preparation of fluoronitrobenzene - Google P
  • US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google P
  • Supporting Information for - The Royal Society of Chemistry. (URL not available)
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) - Human Metabolome Database. [Link]

  • CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene - Google P
  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google P
  • Benzene, fluoro- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • 1-Ethynyl-4-fluorobenzene | C8H5F | CID 522627 - PubChem. [Link]

  • 1-Fluoro-4-[(E)-2-nitrovinyl]benzene - PMC - NIH. [Link]

  • 1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. [Link]

  • 1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053 - PubChem. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. [Link]

  • Unique para-effect in electron ionization mass spectra of bis(perfluoroacyl) derivatives of bifunctional aminobenzenes - PMC - NIH. [Link]

  • Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways - NIH. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem - NIH. [Link]

  • 1-Ethynyl-4-nitrobenzene | C8H5NO2 | CID 136752 - PubChem. [Link]

  • 1-Ethynyl-4-nitrobenzene, CAS No. 937-31-5 - iChemical. [Link]

  • Phenol, 4-nitro- - the NIST WebBook. [Link]

  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. [Link]

  • NMR SPECTRA OF CHAPTER 1 - AIR Unimi. (URL not available)
  • Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D. [Link]

  • (PDF) FT-IR, 1H NMR, 13C NMR and X-ray crystallographic structure determination of 4-nitro-benzenesulfonic acid 2,4-bis-(1-phenyl-ethyl-)-naphthalen-1-yl ester - ResearchGate. [Link]

  • Benzene, 1-ethyl-4-nitro- - the NIST WebBook. [Link]

  • WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google P
  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL not available)

Sources

"1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" stability and degradation studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. It is designed for researchers, chemists, and drug development professionals to navigate the challenges encountered during experimental work.

Section 1: General Stability and Handling FAQs

This section addresses fundamental questions about the inherent stability and proper handling of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Q1: What are the recommended storage conditions for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene to ensure long-term stability?

A: To ensure maximum stability, 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Keep the compound away from sources of ignition, direct sunlight, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][3][4] For long-term storage, maintaining a temperature at or below room temperature is recommended. While specific shelf-life data may not be available, routine inspection is advised to ensure the material performs as expected.

Q2: What structural features of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene influence its chemical stability and reactivity?

A: The stability and reactivity of this molecule are governed by the interplay of its three key functional groups on the benzene ring:

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group. It deactivates the aromatic ring toward electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature also makes the compound resistant to oxidative degradation.[5][6]

  • Ethanesulfonyl Group (-SO₂Et): This is also a strong electron-withdrawing group, further activating the ring for SNAr. Sulfonyl groups themselves are generally robust and resistant to hydrolysis under typical acidic or basic conditions.[7]

  • Fluoro Group (-F): While fluorine is the most electronegative halogen, it is an excellent leaving group in SNAr reactions, especially when positioned ortho or para to strong electron-withdrawing groups like nitro and sulfonyl groups.

The combined effect of the nitro and ethanesulfonyl groups makes the carbon atom attached to the fluorine highly electrophilic and thus susceptible to nucleophilic attack.

Section 2: Forced Degradation Studies - Troubleshooting & FAQs

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[8][9] This section provides guidance on troubleshooting common issues encountered during these stress tests.

Q3: I am observing significant degradation under basic hydrolytic conditions (e.g., 0.1 M NaOH). What is the likely degradation pathway and primary product?

A: The primary degradation pathway under basic conditions is Nucleophilic Aromatic Substitution (SNAr). The potent electron-withdrawing effects of the para-nitro and ortho-ethanesulfonyl groups make the C-F bond highly susceptible to attack by hydroxide ions (OH⁻). The fluorine atom is displaced, leading to the formation of 1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene . This is the expected primary degradant.

SNAr_Mechanism reactant 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene F SO₂Et NO₂ intermediate Meisenheimer Complex F OH SO₂Et NO₂ reactant->intermediate Resonance Stabilized product 1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene OH SO₂Et NO₂ intermediate->product Loss of F⁻ F- F⁻ intermediate->F- OH- OH⁻ OH-->reactant Attack at C-F

Caption: Proposed SNAr pathway under basic hydrolysis.

Q4: My compound appears relatively stable under acidic hydrolytic conditions (e.g., 0.1 M HCl) even at elevated temperatures. Is this expected?

A: Yes, this is an expected outcome. While the C-F bond is activated, the SNAr reaction requires a potent nucleophile. In acidic media, the concentration of strong nucleophiles like water is constant but low, and hydroxide is virtually absent. Therefore, the rate of hydrolytic degradation is significantly slower compared to basic conditions. Significant degradation under acidic conditions would likely require prolonged exposure to high temperatures.

Q5: What degradation products should I anticipate under oxidative stress conditions (e.g., H₂O₂)?

A: Nitroaromatic compounds are generally resistant to oxidation due to the strongly deactivating nitro group.[5] However, forced oxidative conditions can lead to degradation. Potential pathways include:

  • Hydroxylation of the Aromatic Ring: Aggressive oxidizing agents, such as those used in Fenton's reagent (H₂O₂ + Fe²⁺), can generate hydroxyl radicals (•OH) that attack the electron-deficient ring.[10][11] This can lead to the formation of phenolic derivatives.

  • Oxidation of the Ethyl Group: The ethyl side chain of the sulfonyl group could be a target for oxidation, potentially forming a primary alcohol, then an aldehyde, and finally a carboxylic acid, although this would require harsh conditions.

  • Cleavage of the Nitro Group: Under very strong oxidative conditions, the nitro group can be cleaved from the aromatic ring and converted to nitrate.[11]

Oxidative_Degradation start 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene stress H₂O₂ / Fe²⁺ (Fenton's Reagent) start->stress p1 Ring Hydroxylation Product(s) stress->p1 Major Pathway p2 Side-Chain Oxidation Product(s) stress->p2 Minor Pathway p3 Nitro-Group Cleavage stress->p3 Harsh Conditions

Caption: Potential oxidative degradation pathways.

Q6: Is 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene susceptible to photolytic degradation?

A: Yes, aromatic nitro compounds are often photolabile. When conducting photostability studies (as per ICH Q1B guidelines), you should expose both solid and solution samples to a controlled light source.[8] Degradation can be complex, but potential reactions include the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities, or photoreactions involving the solvent. It is crucial to run a dark control sample in parallel to differentiate between photolytic and thermal degradation.

Section 3: Analytical Method Troubleshooting

A robust, stability-indicating analytical method, typically HPLC, is paramount for these studies.[12]

Q7: During HPLC analysis, I'm observing poor peak shape (tailing) for the parent compound. What are the common causes and solutions?

A: Peak tailing is a frequent issue, often stemming from secondary interactions within the column. The sulfonyl group can engage in undesirable interactions with the stationary phase.

Potential Cause Explanation & Causality Recommended Solution
Secondary Silanol Interactions Residual, un-capped silanol groups (Si-OH) on the silica support of a C18 column can interact with polar functional groups on your analyte, causing tailing.1. Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of silanol groups. 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanols.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak distortion.Reduce the injection concentration and/or volume. Verify you are operating within the linear range of the detector.
Contamination Buildup of contaminants on the column frit or head can disrupt the sample path and flow dynamics.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the column.

Q8: I am struggling to achieve baseline separation between the parent peak and a degradant peak. What steps can I take to optimize my HPLC method?

A: Achieving separation is key to a stability-indicating method.

  • Modify Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or an isocratic hold can improve the resolution of closely eluting peaks.

  • Change Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order and separation of your compounds.

  • Adjust pH: Altering the pH of the aqueous phase can change the ionization state of your analyte or degradants, significantly impacting retention time and selectivity.

  • Change Column Chemistry: If mobile phase optimization is insufficient, try a different stationary phase. For example, a Phenyl-Hexyl column may offer different selectivity for aromatic compounds compared to a standard C18.

Section 4: Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for investigating the stability of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) C1 Acid Hydrolysis (0.1M HCl, 80°C) A->C1 C2 Base Hydrolysis (0.1M NaOH, RT) A->C2 C3 Oxidation (3% H₂O₂, RT) A->C3 C4 Thermal (80°C, Solution & Solid) A->C4 C5 Photolytic (ICH Q1B Light Source) A->C5 B Prepare Stress Reagents (0.1M HCl, 0.1M NaOH, 3% H₂O₂) D Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C1->D C2->D C3->D C4->D C5->D E Neutralize (if needed) & Dilute to Target Conc. D->E F Analyze via HPLC-UV/PDA E->F G Peak Purity & Mass Balance (LC-MS for identification) F->G

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acidic Hydrolysis: Use 0.1 M HCl. Place the vial in a water bath at 80°C.

    • Basic Hydrolysis: Use 0.1 M NaOH. Keep the vial at room temperature. Note: Reaction may be rapid.

    • Oxidative Degradation: Use 3% H₂O₂. Keep the vial at room temperature, protected from light.[9]

    • Thermal Degradation: Use water as the diluent. Place one vial in an oven at 80°C. Also, place a sample of the solid compound in the oven.

    • Photolytic Degradation: Expose solution and solid samples to a calibrated light source as per ICH Q1B guidelines. Keep control samples wrapped in aluminum foil at the same temperature.

  • Sampling and Analysis:

    • Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.[9]

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase.

    • Analyze using a validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation and perform a mass balance assessment.

    • For significant degradants, use LC-MS to obtain mass-to-charge ratios (m/z) to aid in structural elucidation.

Section 5: Summary of Expected Stability

This table summarizes the anticipated stability profile based on the chemical nature of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Stress Condition Expected Stability Likely Primary Degradation Pathway Key Potential Degradant(s)
Acidic Hydrolysis (0.1 M HCl, 80°C) Moderately StableSlow SNAr Hydrolysis1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene
Basic Hydrolysis (0.1 M NaOH, RT) Unstable Rapid SNAr Hydrolysis 1-(Ethanesulfonyl)-2-hydroxy-4-nitrobenzene
Oxidation (3% H₂O₂, RT) Stable to Moderately StableRing Hydroxylation / Side-chain oxidationHydroxylated aromatic derivatives
Thermal (80°C) Likely StableGeneral decomposition (non-specific)Dependent on conditions
Photolysis (ICH Q1B) Potentially UnstableNitro group reduction / Photorearrangement4-Amino-1-(ethanesulfonyl)-2-fluorobenzene

References

A complete list of sources cited throughout this document is provided below for verification and further reading.

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Pichon, V., Cau-Dit-Coumes, C., & Guenu, S. (1999). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 858(1), 111-120. [Link]

  • Dutta, K., & Chakraborty, S. (2015). Degradation of Nitro-aromatic Compounds using Fenton's Oxidation. Journal of the Indian Chemical Society, 92, 1357-1361. [Link]

  • Trapido, M., & Veressinina, Y. (2003). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Chemistry, 52(1), 19. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Shinde, S. L. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1). [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Wang, H., et al. (2012). The Study about the Degradation of Nitrobenzene by Domesticated Activated Sludge and the Initial Validation of Toxicology before. Journal of Environmental Protection, 3(8), 849-853. [Link]

  • Deng, Y.-D., et al. (2022). Construction of complete degradation pathway for nitrobenzene in Escherichia coli. Ecotoxicology and Environmental Safety, 243, 114016. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

  • Shinde, N., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 8(4), 249. [Link]

  • Dołżonek, J., & Caban, M. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 235, 103-110. [Link]

Sources

Technical Support Center: Derivatization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the derivatization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this versatile building block and significantly improve your reaction yields.

Introduction: Understanding the Substrate

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a highly valuable intermediate in medicinal chemistry and materials science.[1][2] Its utility stems from its electron-deficient aromatic ring, which is primed for Nucleophilic Aromatic Substitution (SNAr). The molecule's reactivity is dictated by its key functional groups:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) that strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions.

  • Ethanesulfonyl Group (-SO₂Et): Another strong EWG that further enhances the electrophilicity of the aromatic ring.[1][3]

  • Fluoro Group (-F): Positioned ortho to the nitro group, it serves as an excellent leaving group in SNAr reactions. The high electronegativity of fluorine makes the carbon atom it's attached to highly electrophilic and susceptible to attack.

The primary derivatization pathway for this molecule is the displacement of the fluoride by a nucleophile. While this reaction is robust, achieving high yields consistently requires careful control of reaction parameters. This guide will address the most common pitfalls and provide clear, actionable solutions.

Troubleshooting Guide: Low Yield & Reaction Failures

This section addresses the most common issues encountered during the SNAr derivatization of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Q1: My reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

Low conversion is a frequent challenge that can almost always be traced back to one of five key areas: nucleophile strength, solvent choice, reaction temperature, moisture, or (if applicable) the base used.

Below is a systematic workflow to diagnose and resolve low conversion issues.

G cluster_nuc Nucleophile Issues cluster_solvent Solvent Issues cluster_temp Temperature Issues cluster_moisture Moisture Contamination start Low / No Conversion nuc_check Is the Nucleophile Strong Enough? start->nuc_check solvent_check Is the Solvent Optimal? nuc_check->solvent_check Yes nuc_sol Solution: Use a stronger nucleophile (e.g., alkoxide instead of alcohol) or add a non-nucleophilic base to generate it in situ. nuc_check->nuc_sol No temp_check Is the Temperature Correct? solvent_check->temp_check Yes solvent_sol Solution: Switch to a polar aprotic solvent like DMSO, DMF, or NMP. These solvents stabilize the charged Meisenheimer intermediate. solvent_check->solvent_sol No moisture_check Is the Reaction Anhydrous? temp_check->moisture_check Yes temp_sol Solution: Gradually increase temperature. Monitor by TLC/HPLC to find the optimal point without causing degradation. temp_check->temp_sol No moisture_sol Solution: Use anhydrous solvents and reagents. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar). moisture_check->moisture_sol No end_node Re-run Optimized Reaction moisture_check->end_node Yes

Caption: Troubleshooting workflow for low reaction conversion.

1. Nucleophile Reactivity: The rate of an SNAr reaction is directly dependent on the strength of the nucleophile. Neutral nucleophiles like alcohols or water are generally slow. Their corresponding conjugate bases (alkoxides, hydroxide) are significantly more reactive.

  • Expert Insight: If you are using a neutral amine, alcohol, or thiol, the reaction will likely require heat. For less reactive nucleophiles, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like Et₃N or DIPEA) is often necessary to deprotonate the nucleophile or to act as an acid scavenger for the HF generated. For alcohols and thiols, generating the alkoxide or thiolate beforehand with a strong base like NaH or t-BuOK is a standard and effective strategy.

2. Solvent Choice: The choice of solvent is critical. The SNAr mechanism proceeds through a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex. Polar aprotic solvents are essential as they can solvate the cation of the base (if used) and stabilize this charged intermediate without hydrogen bonding to the nucleophile, which would reduce its reactivity.

SolventDielectric Constant (ε)Boiling Point (°C)Key Considerations
DMSO 47189Excellent for stabilizing intermediates. Can be difficult to remove.
DMF 37153Very common and effective. Can decompose at high temperatures.[4]
NMP 32202High boiling point, good for high-temperature reactions.
Acetonitrile 3882Lower boiling point, useful for reactions at moderate temperatures.
THF 7.566Less polar, but often used, especially when generating alkoxides/thiolates.

3. Reaction Temperature: While the substrate is highly activated, many SNAr reactions still require thermal energy to overcome the activation barrier.

  • Expert Insight: Start your reaction at room temperature and monitor its progress by TLC or HPLC. If no conversion is observed after 1-2 hours, gradually increase the temperature in 20 °C increments (e.g., 40 °C, 60 °C, 80 °C). Many reactions with amine nucleophiles proceed well between 50-100 °C. Be cautious, as excessively high temperatures can lead to side reactions and decomposition of solvents like DMF.

Q2: I'm observing significant side products. What are they and how can I prevent them?

Side product formation is a common cause of reduced yield. For this substrate, the most likely side reactions involve the solvent or trace water.

  • Hydrolysis: If water is present in the reaction mixture (e.g., from wet solvents or reagents), it can act as a nucleophile, displacing the fluoride to form 2-(Ethanesulfonyl)-5-nitrophenol.

    • Prevention: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents, and if necessary, add molecular sieves to the reaction. Running the reaction under an inert atmosphere of nitrogen or argon is highly recommended to exclude atmospheric moisture.

  • Reaction with Solvent: Amide-based solvents like DMF and NMP can decompose at elevated temperatures, especially in the presence of a base, to generate dimethylamine or methylamine, respectively. These amines can then act as nucleophiles, leading to the formation of N,N-dimethyl or N-methyl substituted byproducts.

    • Prevention: Avoid excessive heating (>120 °C) when using amide solvents. If high temperatures are required, consider switching to a more stable solvent like DMSO or NMP.

Mechanistic Overview & Key Principles

A clear understanding of the reaction mechanism is fundamental to effective troubleshooting. The SNAr reaction is a two-step addition-elimination process.

Caption: General mechanism of the SNAr reaction.

  • Addition: The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the fluorine atom. This is typically the rate-determining step. This forms a high-energy, negatively charged intermediate called a Meisenheimer complex.[5]

  • Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is effectively stabilized by the strong electron-withdrawing nitro and ethanesulfonyl groups. This stabilization is crucial for the reaction to proceed.[6]

  • Elimination: The aromaticity of the ring is restored by the rapid expulsion of the fluoride leaving group, yielding the final substituted product.

Recommended Experimental Protocols

This section provides validated starting protocols for reaction monitoring and a general derivatization procedure.

Protocol 1: Reaction Monitoring by TLC and HPLC

Effective reaction monitoring is crucial to determine the optimal reaction time, preventing the formation of degradation products from prolonged heating.

A. Thin-Layer Chromatography (TLC)

  • Plate: Silica gel 60 F₂₅₄

  • Mobile Phase: A starting point is 30:70 (v/v) Ethyl Acetate/Hexane. Adjust polarity based on your nucleophile and product.

  • Procedure:

    • At timed intervals, withdraw a small aliquot (~5 µL) from the reaction.

    • Quench the aliquot in a vial containing ~0.5 mL of ethyl acetate.

    • Spot the quenched sample on the TLC plate alongside a co-spot of the starting material.

    • Develop the plate and visualize under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progression.

B. High-Performance Liquid Chromatography (HPLC) For quantitative analysis, HPLC is the preferred method.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic, e.g., 60:40 v/v) with 0.1% Formic Acid or TFA
Flow Rate 1.0 mL/min
Column Temp. 30-40 °C
Detection UV at 254 nm
Injection Vol. 5-10 µL

Table of typical HPLC starting conditions for reaction monitoring.

Protocol 2: General SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with a generic primary or secondary amine.

  • Materials:

    • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Add anhydrous DMF (or DMSO) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the starting material.

    • Add the amine nucleophile (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the reaction progress by TLC or HPLC every 1-2 hours.

    • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice water. This will often precipitate the product.

    • If a precipitate forms, collect it by vacuum filtration, wash thoroughly with water, and then a small amount of cold diethyl ether or hexane to remove non-polar impurities. Dry the product under vacuum.

    • If the product is soluble or oily, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with water and then brine to remove residual DMF/DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization as needed.

Frequently Asked Questions (FAQs)

Q: Do I absolutely need an inert atmosphere? A: While not always strictly necessary if you are using high-quality anhydrous solvents, it is highly recommended. An inert atmosphere prevents atmospheric moisture from contaminating the reaction, which can lead to hydrolysis side products and reduce your yield. It is a simple precaution that adds significant reproducibility.

Q: Can I use a different base, like Triethylamine (Et₃N)? A: Yes, an organic base like Et₃N or DIPEA can be used as an acid scavenger. However, for deprotonating nucleophiles like weakly acidic amines or thiols, an inorganic base like K₂CO₃ or Cs₂CO₃ is often more effective. For alcohols, a strong base like NaH is required to form the more potent alkoxide nucleophile.

Q: My product seems to be degrading on the silica gel column. What can I do? A: Some nitro-aromatic or sulfone-containing compounds can be sensitive to the acidic nature of standard silica gel.

  • Solution 1: Neutralize your silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v in your eluent).

  • Solution 2: Use an alternative stationary phase like neutral alumina.

  • Solution 3: If the product is crystalline, attempt recrystallization as a non-chromatographic purification method.

Q: Is it possible to reduce the nitro group before the SNAr reaction? A: No, this would be counterproductive. Reducing the nitro group to an amine (-NH₂) would convert it from a strong electron-withdrawing group to a strong electron-donating group. This would deactivate the ring towards nucleophilic aromatic substitution, making the SNAr reaction significantly more difficult, if not impossible. The nitro group should be reduced after the successful substitution reaction.

References

  • US3492342A - Sulfonation of nitro compounds.
  • BenchChem (2025).
  • BenchChem (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem Technical Library.
  • BenchChem (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. BenchChem Technical Library.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Sulfones in Modern Chemical Synthesis. PharmaCompass.
  • ChemicalBook (2023). Benzene, 4-(ethylsulfonyl)-1-fluoro-2-nitro- synthesis. ChemicalBook.
  • Smolecule (2023). 1-Fluoro-2-(methylsulphonyl)-4-nitrobenzene. Smolecule.
  • Paige, M. et al. (2020).
  • CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation.
  • BenchChem (2025). Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent. BenchChem Technical Library.
  • CN106674062B - A method of catalysis sulfonation prepares m-nitrobenzene sodium...
  • Sreenivasa, S. et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E.
  • Wang, T. et al. (2019). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Journal of Flow Chemistry.
  • McArdle, P. et al. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank.
  • Saito, N. et al. (2022). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Buehler, C. A., & Masters, J. E. (1943). The Identification of Aromatic Sulfones. The Journal of Organic Chemistry.
  • Musacchio, A. J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • Gouda, M. A. et al. (2020). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis.
  • Le, V.-D. et al. (2010). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Applied and Environmental Microbiology.
  • BenchChem (2025). Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone. BenchChem Technical Library.
  • BenchChem (2025).
  • Smith, J. A. et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal.
  • Wikipedia. Sulfone. Wikipedia.
  • BenchChem (2025). Applications of 1-fluoro-4-nitrobenzene in Pharmaceutical Intermediate Synthesis. BenchChem Technical Library.
  • Kupwade, R. V. et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews.
  • Wang, Z. et al. (2020).
  • Al-Fifi, Z. I. et al. (2022).
  • Wade, P. A. et al. (2009). Reactions of (1‐nitroethenyl)sulfonylbenzene, a nitroethene derivative geminally substituted by a second W‐group. Journal of Physical Organic Chemistry.
  • Wang, Y. et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules.
  • BenchChem (2025). Spectroscopic Confirmation of 1-fluoro-4-nitrobenzene Reaction Products: A Comparative Guide. BenchChem Technical Library.
  • Fun, H.-K. et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank.
  • ResearchGate (2018). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene...
  • ResearchGate (2018). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene...
  • BenchChem (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. BenchChem Technical Library.

Sources

Technical Support Center: Reaction Kinetics and Mechanism of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals utilizing 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene in their research. This guide is designed to provide in-depth insights into its reaction kinetics and mechanism, primarily focusing on Nucleophilic Aromatic Substitution (SNAr). Here, you will find scientifically grounded answers to common experimental challenges, detailed troubleshooting protocols, and methodologies to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with nucleophiles?

A1: The primary reaction mechanism is Nucleophilic Aromatic Substitution (SNAr). This is a two-step addition-elimination process. The aromatic ring of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is electron-deficient due to the strong electron-withdrawing effects of the para-nitro group and the ortho-ethanesulfonyl group. This electron deficiency makes the ring susceptible to attack by nucleophiles. The mechanism proceeds via the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex.[1][2] The initial attack of the nucleophile is typically the rate-determining step, followed by the rapid elimination of the fluoride leaving group to restore aromaticity.[2]

Q2: How does the ethanesulfonyl group (-SO₂Et) compare to a nitro group (-NO₂) in activating the ring for SNAr?

Q3: Why is fluoride the leaving group instead of the nitro or ethanesulfonyl group?

A3: In SNAr reactions, the leaving group ability is not solely determined by its stability as an anion, but rather by its ability to facilitate the rate-determining nucleophilic attack. The reactivity order for halogens in SNAr is typically F > Cl ≈ Br > I.[4] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[4] The nitro and ethanesulfonyl groups are not suitable leaving groups under these conditions as they are strongly bonded to the aromatic ring and their departure would not be energetically favorable.

Q4: What are the best solvents for conducting SNAr reactions with this substrate?

A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[5] These solvents can solvate the cation of any base used, leaving the nucleophile more "naked" and reactive. They also effectively stabilize the charged Meisenheimer complex intermediate. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N,N-Dimethylacetamide (DMAc)

  • Acetonitrile (MeCN)

  • Tetrahydrofuran (THF)

Protic solvents, such as alcohols, can hydrogen-bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a problem-solution format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Activation/Reaction Conditions: The combined activating effect of the -NO₂ and -SO₂Et groups may be insufficient for the chosen nucleophile/temperature. 2. Poor Nucleophile: The nucleophile may be too weak or sterically hindered. 3. Degradation of Starting Material: The substrate or product may be unstable under the reaction conditions. 4. Presence of Water: Water can protonate the nucleophile or react with strong bases.1. Increase Reaction Temperature: Incrementally increase the temperature (e.g., in 10-20 °C steps). 2. Use a Stronger Base: If using a weak base (e.g., K₂CO₃), consider a stronger, non-nucleophilic base (e.g., DBU, NaH) to fully deprotonate the nucleophile. 3. Change Solvent: Switch to a more polar aprotic solvent like DMSO to better stabilize the intermediate. 4. Pre-form the Nucleophile Anion: For weak nucleophiles (e.g., alcohols, thiols), pre-treat with a strong base like NaH or KHMDS before adding the substrate. 5. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly, and run the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products / Side Reactions 1. Reaction at other positions: While unlikely due to the strong directing effects, attack at other positions can occur under harsh conditions. 2. Reaction with the Sulfonyl or Nitro Group: Strong nucleophiles/bases could potentially interact with these groups, though substitution is more favorable. 3. Benzyne Formation: With very strong bases (e.g., NaNH₂), an elimination-addition (benzyne) mechanism can compete, leading to regioisomeric products.[2] 4. Di-substitution: If the nucleophile itself contains a leaving group, further reactions can occur.1. Optimize Temperature and Reaction Time: Avoid excessive heating or prolonged reaction times. Monitor the reaction by TLC, HPLC, or NMR to determine the optimal endpoint. 2. Use a Milder Base: If benzyne formation is suspected, switch to a milder base (e.g., from NaNH₂ to K₂CO₃ or an organic base like triethylamine). 3. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to avoid side reactions from unreacted starting material or di-substitution.
Slow or Stalled Reaction 1. Incomplete Deprotonation of Nucleophile: The base may not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active species. 2. Poor Solubility: The substrate or nucleophile may not be fully dissolved at the reaction temperature. 3. Catalyst Poisoning (if applicable): If using a phase-transfer or other catalyst, it may be inactive.1. Check pKa Values: Ensure the pKa of your base is sufficiently higher than that of the nucleophile's conjugate acid. 2. Increase Solvent Volume or Co-solvent: Ensure all reactants are fully dissolved. A co-solvent might be necessary. 3. Use a Phase-Transfer Catalyst: For reactions with inorganic bases and poor solubility, a catalyst like a quaternary ammonium salt can improve reaction rates.

Kinetic and Mechanistic Insights

The SNAr reaction of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is expected to follow second-order kinetics, being first-order in both the substrate and the nucleophile. The rate-determining step is the formation of the Meisenheimer complex.

Caption: SNAr mechanism for 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene.

The stability of the Meisenheimer complex is crucial. The negative charge from the incoming nucleophile is delocalized onto the electron-withdrawing nitro and ethanesulfonyl groups, which stabilizes this intermediate and lowers the activation energy of the first step.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)

This protocol provides a general method for reacting 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene with a secondary amine.

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq).

    • Dissolve the substrate in a suitable polar aprotic solvent (e.g., DMSO or DMF, approx. 0.2 M concentration).

    • Add the amine nucleophile (e.g., morpholine, 1.2 eq).

    • Add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). The optimal temperature will depend on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

General_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Dissolve Substrate in Solvent prep2 Add Nucleophile (1.2 eq) prep1->prep2 prep3 Add Base (2.0 eq) prep2->prep3 react1 Heat and Stir prep3->react1 react2 Monitor by TLC/HPLC react1->react2 workup1 Quench with Water react2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Wash & Dry workup2->workup3 workup4 Concentrate workup3->workup4 workup5 Purify (Column Chromatography) workup4->workup5

Caption: General workflow for SNAr reactions.

Protocol 2: Kinetic Monitoring by ¹H NMR Spectroscopy

This protocol outlines a method to determine the pseudo-first-order rate constant for the reaction with a large excess of a nucleophile.

  • Sample Preparation:

    • Prepare a stock solution of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene of known concentration (e.g., 0.05 M) in a deuterated polar aprotic solvent (e.g., DMSO-d₆).

    • Prepare a separate stock solution of the nucleophile (e.g., morpholine) of known concentration (e.g., 1.0 M) in the same deuterated solvent.

    • In an NMR tube, combine a precise volume of the substrate stock solution with a large excess (at least 10-fold) of the nucleophile stock solution.

  • NMR Data Acquisition:

    • Quickly place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

    • Acquire a series of ¹H NMR spectra at set time intervals.[6] Modern spectrometers can be programmed to do this automatically.[7][8]

    • Ensure the relaxation delay (d1) is sufficient for quantitative integration (at least 5 times the T₁ of the slowest relaxing proton of interest).

  • Data Analysis:

    • Identify a well-resolved signal for the starting material and a signal for the product that do not overlap with other peaks.

    • Integrate these signals in each spectrum over time.

    • The concentration of the starting material at any time 't' can be calculated relative to its initial concentration.

    • Plot ln([Substrate]t/[Substrate]₀) versus time. The slope of this line will be -kobs (the pseudo-first-order rate constant).

    • The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile: k₂ = kobs / [Nucleophile].

References

  • Umemoto, T., & Ishihara, S. (2009). The Trifluoromethylsulfonyl Group as a Powerful Electron-Withdrawing Group. Journal of Fluorine Chemistry, 130(3), 251-268.
  • Crampton, M. R., & Willison, M. J. (1976). Kinetic studies of the reactions of 1-X-2,4,6-trinitrobenzenes with nucleophiles in methanol. Journal of the Chemical Society, Perkin Transactions 2, (2), 155-161.
  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984).
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Buncel, E., & Dust, J. M. (2003). Carbanion-based S-N-Ar processes. Canadian Journal of Chemistry, 81(6), 501-521.
  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412.
  • Ross, S. D. (1959). The kinetics of aromatic nucleophilic substitution. Progress in Physical Organic Chemistry, 1, 31-85.

Sources

Technical Support Center: Reactions of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with thiols. Our goal is to move beyond simple protocols and explain the underlying chemical principles to help you overcome common challenges in your experiments.

Introduction: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of aryl thioethers from 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and a thiol is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This transformation is highly valued in medicinal chemistry and materials science for its efficiency in forming carbon-sulfur bonds.[1][2][3]

The reaction proceeds via a well-established two-step addition-elimination mechanism.[4] The aromatic ring of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is rendered highly electron-deficient by the powerful electron-withdrawing effects of the nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups. This "activation" makes the carbon atom attached to the fluorine susceptible to attack by a nucleophile.

The key steps are:

  • Nucleophilic Attack: The sulfur atom of a deprotonated thiol (a thiolate) attacks the carbon atom bearing the fluorine atom.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The stability of this complex is critical to the reaction's success.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, yielding the final aryl thioether product.

Below is a diagram illustrating the desired reaction pathway.

Caption: The desired SNAr reaction pathway.

Troubleshooting Guide

This section addresses the most common issues encountered during the reaction in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I'm only recovering my starting materials. What went wrong?

This is the most frequent issue and typically points to one of three areas: inadequate nucleophile generation, suboptimal solvent choice, or insufficient thermal energy.

Possible Cause A: Incomplete Thiolate Formation

  • Expertise & Experience: The thiol itself (R-SH) is a relatively weak nucleophile. The reaction requires the more potent thiolate anion (R-S⁻). This is generated by deprotonating the thiol with a base. If the base is too weak for the specific thiol, or if it is quenched by contaminants like water, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Trustworthiness (Self-Validation): Before adding the electrophile, you can often confirm thiolate formation. For instance, when using a strong base like sodium hydride (NaH), the evolution of hydrogen gas should be observed.

  • Solution & Protocol:

    • Select an Appropriate Base: The choice of base depends on the acidity (pKa) of your thiol.

      • For aliphatic thiols and many aromatic thiols, strong bases like Sodium Hydride (NaH) or potassium tert-butoxide (KOtBu) are effective.

      • For more acidic thiols, or when milder conditions are required, inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.

    • Ensure Anhydrous Conditions: When using highly reactive bases like NaH, it is critical to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the base.

    • Protocol for In Situ Thiolate Generation:

      • In a flame-dried flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 equivalents) in an anhydrous polar aprotic solvent (e.g., DMF, THF).

      • Cool the suspension to 0 °C.

      • Slowly add a solution of the thiol (1.1 equivalents) in the same solvent.

      • Allow the mixture to stir for 20-30 minutes at 0 °C (or until gas evolution ceases for NaH) to ensure complete formation of the thiolate.

      • Slowly add a solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 equivalent).

      • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

Possible Cause B: Incorrect Solvent Choice

  • Expertise & Experience: The SNAr mechanism involves the formation of a charged intermediate (the Meisenheimer complex). Polar aprotic solvents are essential as they can stabilize this charged species through dipole-dipole interactions without solvating the nucleophile as aggressively as protic solvents.[5][7] Using a non-polar solvent (like toluene) or a protic solvent (like ethanol) will drastically slow down or stall the reaction.

  • Solution: Use a suitable polar aprotic solvent.

SolventAbbreviationBoiling Point (°C)Key Considerations
N,N-DimethylformamideDMF153Excellent solvent for SNAr. High boiling point.
Dimethyl SulfoxideDMSO189Highly polar, excellent for difficult reactions. Can be hard to remove.
N-Methyl-2-pyrrolidoneNMP202High boiling point, good alternative to DMF/DMAc.
AcetonitrileACN82Lower boiling point, useful for reactions at moderate temperatures.

Authoritative Grounding: Many common polar aprotic solvents like DMF and NMP are now classified as reprotoxic and should be replaced where possible.[5] Consider greener alternatives if the reaction conditions permit.

Question 2: My TLC/LC-MS shows my starting material is consumed, but I have a complex mixture of products and a low yield of the desired thioether. What are these byproducts?

The formation of byproducts often points to side reactions involving the thiol nucleophile itself or undesired reactions with the electrophile.

Possible Cause A: Oxidative Disulfide Formation

  • Expertise & Experience: This is the most common side reaction. Thiolates are easily oxidized to disulfides (R-S-S-R), especially in the presence of atmospheric oxygen. This consumes your nucleophile, reduces your yield, and complicates purification.

  • Trustworthiness (Self-Validation): The presence of a disulfide can often be confirmed by mass spectrometry, as its molecular weight will be (2 * MW of thiol) - 2.

  • Solution:

    • Inert Atmosphere: Rigorously exclude air from the reaction. Purge the reaction flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the experiment.

    • Degassed Solvents: For particularly sensitive substrates, use solvents that have been degassed by methods such as sparging with argon or freeze-pump-thaw cycles.

Side_Reactions cluster_main Reaction Pathways cluster_side Side Reaction Thiolate R-S⁻ (Thiolate) Desired_Product Desired Thioether (R-S-Ar) Thiolate->Desired_Product  + Electrophile (Desired SNAr) Disulfide Disulfide Byproduct (R-S-S-R) Thiolate->Disulfide Oxidation Electrophile 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Oxygen [O₂] Oxygen->Disulfide

Caption: Desired SNAr pathway vs. oxidative disulfide formation.

Possible Cause B: Reaction at the Nitro Group

  • Expertise & Experience: While the fluorine at the 2-position is the most activated site for substitution, strong nucleophiles under harsh conditions (e.g., high temperatures) can potentially interact with the nitro group. This can lead to reduction of the nitro group or, in rare cases, its displacement, resulting in a complex mixture.

  • Solution:

    • Control Stoichiometry: Avoid using a large excess of the thiol/base.

    • Moderate Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Avoid excessive heating.

Possible Cause C: Sequential Reactions

  • Expertise & Experience: In some cases, the initial thioether product can react further. For instance, if the thiol has another nucleophilic site, it could lead to secondary reactions. More commonly, with highly activated systems like 4-chloro-7-nitrobenzofurazan, the initial thioether product can be attacked by another equivalent of thiolate.[6] While less likely for this specific substrate, it is a possibility to consider if unexpected products are observed.

  • Solution: Analyze the structure of unexpected byproducts carefully by MS and NMR to diagnose potential secondary reaction pathways. Using a slight excess of the electrophile can sometimes mitigate this if the product is more reactive than the starting material.

Frequently Asked Questions (FAQs)

Q1: Why is the fluorine atom the leaving group and not the ethanesulfonyl group?

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[4] The high electronegativity of fluorine strongly withdraws electron density from the attached carbon, making it highly electrophilic and susceptible to attack. While sulfones can be leaving groups in other contexts, the C-F bond is polarized to favor this initial attack. The subsequent elimination of fluoride is a fast step that restores the ring's aromaticity.

Q2: My reaction is clean but very slow. Can I accelerate it?

Yes. If the reaction is sluggish even with the correct solvent and base:

  • Increase Temperature: Gently heating the reaction (e.g., to 60-80 °C) will increase the rate. Monitor carefully for byproduct formation.

  • Use a Stronger Base/Solvent System: Switching from K₂CO₃ to NaH, or from THF to DMF, can significantly accelerate the reaction.

  • Consider Catalysis: Some SNAr reactions of aryl fluorides can be catalyzed by additives like tetra-n-butylammonium fluoride (TBAF) or organic superbases, though this may not be necessary for such an activated substrate.[5][8]

Q3: What are the primary safety concerns for this type of reaction?

  • Thiols: Many low molecular weight thiols are volatile and malodorous. They are also toxic. All manipulations should be performed in a well-ventilated fume hood. Reaction off-gases can be scrubbed by bubbling through a solution of bleach (NaOCl).[5][9]

  • Bases: Strong bases like NaH are highly reactive and can ignite upon contact with water or protic solvents. Handle with extreme care under an inert atmosphere.

  • Solvents: As mentioned, solvents like DMF and NMP are under scrutiny for their toxicity.[5] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: Can I use a different halide, like 1-(Ethanesulfonyl)-2-chloro-4-nitrobenzene, instead?

Yes, but the reactivity will likely be lower. For SNAr reactions, the typical reactivity order for halogens is F > Cl > Br > I.[5] This is because the rate-determining step is the attack on the carbon, which is made most electrophilic by the most electronegative halogen (fluorine).

References

  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Synthesis of Thioethers from Sulfonyl Chlorides, Sodium Sulfinates, and Sulfonyl Hydrazides. ResearchGate. [Link]

  • Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Publications. [Link]

  • Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC - NIH. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC - NIH. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. PubMed. [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

  • Synthesis of Thioethers. Amide Solvent-Promoted Nucleophilic Displacement of Halide by Thiolate Ion. The Journal of Organic Chemistry. [Link]

  • Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]

  • Use stability factors to explain why 1 chloro 4 nitrobenzene is more reactive... Filo. [Link]

Sources

Technical Support Center: Purification Strategies for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to achieve high purity for your target compounds.

Structure of This Guide

This guide is structured to provide a comprehensive yet easy-to-navigate resource. It begins with an overview of the key purification challenges associated with 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivatives, followed by detailed FAQs and troubleshooting sections for the most common purification techniques: recrystallization and column chromatography. We conclude with a section on HPLC as a powerful tool for both analysis and purification.

Understanding the Purification Challenges

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a moderately polar compound due to the presence of the sulfonyl and nitro groups. The fluorine atom and the benzene ring contribute to its somewhat nonpolar character. The key to successful purification lies in understanding and exploiting the subtle differences in polarity and solubility between the desired product and any impurities.

Common impurities may arise from starting materials, side reactions, or degradation. These can include unreacted starting materials, isomers, or byproducts from the oxidation of a corresponding sulfide. The purification strategy you choose will depend on the nature and quantity of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds due to its simplicity and cost-effectiveness. It relies on the principle that the solubility of a compound in a solvent increases with temperature.

Q1: My 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivative won't crystallize. What should I do?

A1: If your compound fails to crystallize, it could be due to several factors:

  • Supersaturation has not been reached: The solution may be too dilute. Try boiling off some of the solvent to increase the concentration of your compound.[1]

  • Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.

  • Presence of impurities: Certain impurities can inhibit crystal formation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to act as a seed.

  • Re-evaluate Your Solvent System:

    • If a single solvent system is not working, a two-solvent system might be effective.[2] Choose a primary solvent in which your compound is soluble when hot, and a secondary solvent (in which your compound is poorly soluble) that is miscible with the primary solvent.[3] For aryl sulfones and nitroaryl compounds, common solvent pairs include ethanol/water or ethyl acetate/hexane.[3][4]

Q2: My compound crystallizes too quickly, leading to poor purity. How can I slow down the crystallization process?

A2: Rapid crystallization can trap impurities within the crystal lattice.[1] To slow it down:

  • Increase the amount of solvent: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period as it cools.[1]

  • Insulate the flask: Allow the flask to cool to room temperature slowly by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool gradually.

Q3: What are some good starting solvents for the recrystallization of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivatives?

A3: For nitroaromatic and sulfone-containing compounds, a good starting point is often a polar protic solvent or a mixture.[4]

Solvent/SystemRationale
Ethanol/WaterEthanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization. This is a common choice for moderately polar compounds.
IsopropanolSimilar to ethanol, it can be a good single solvent for recrystallization.
Ethyl Acetate/HexaneEthyl acetate is a moderately polar solvent, while hexane is nonpolar. This combination is effective for a wide range of compounds.[3]
TolueneFor some aryl sulfones, toluene can be an effective recrystallization solvent.
Part 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5][6] For 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivatives, which are moderately polar, this is an excellent purification method.

Q4: I'm not sure which solvent system to use for my column. How do I choose the right one?

A4: The ideal solvent system (eluent) should provide good separation between your desired compound and impurities. This is best determined by Thin Layer Chromatography (TLC) beforehand.

Protocol for TLC Analysis:

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber with a test solvent system.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4.[7]

Recommended Starting Solvent Systems:

Polarity of CompoundRecommended System
Normal Polarity10-50% Ethyl Acetate in Hexane[8]
More Polar100% Ethyl Acetate or 5% Methanol in Dichloromethane[8]
Less Polar5% Ethyl Acetate in Hexane or 100% Hexane[8]

For a related compound, 1-fluoro-4-[(E)-2-nitrovinyl]benzene, a mixture of petroleum ether and ethyl acetate (7:3) was used successfully.[9]

Q5: My compound is sticking to the top of the column and won't elute. What's happening?

A5: This is a common issue, especially with polar compounds.

  • The solvent system is not polar enough: If your compound is highly polar, it will have a strong affinity for the polar silica gel stationary phase. You need to increase the polarity of your eluent to compete for the adsorption sites and move your compound down the column.

  • Compound decomposition on silica: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.

Troubleshooting Steps:

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 30%, 40%, or even higher.

  • Test for Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. If you see new spots appearing, your compound may be decomposing on the silica.

  • Neutralize the Silica Gel: If your compound is acid-sensitive, you can add a small amount of triethylamine (e.g., 1%) to your eluent to neutralize the acidic sites on the silica gel.[8]

Q6: I'm seeing streaks instead of distinct spots on my TLC and my column separation is poor. What can I do?

A6: Streaking on a TLC plate often translates to poor separation on a column. This can be caused by:

  • Overloading the TLC plate or column: Too much sample will lead to broad, streaky bands.

  • Inappropriate solvent: The solvent may not be effectively dissolving the compound as it moves.

  • Compound interacting with the silica: As mentioned, acidic compounds can streak on silica.

Troubleshooting Steps:

  • Load Less Sample: Use a more dilute solution for spotting on TLC and load a smaller amount of crude material onto your column.

  • Add a Polar Modifier: A small amount of a more polar solvent (like methanol in a dichloromethane system) can sometimes improve peak shape.

  • Consider a Different Stationary Phase: If streaking persists and is due to compound-silica interactions, you might consider using a different stationary phase like alumina.

Part 3: HPLC Analysis and Purification

High-Performance Liquid Chromatography (HPLC) is an invaluable tool for both assessing the purity of your fractions and for preparative purification of small molecules.

Q7: What is a good starting point for developing an HPLC method for my 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivative?

A7: For moderately polar aromatic compounds, a reversed-phase HPLC method is a good starting point.

Recommended HPLC Conditions:

ParameterRecommendation
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40, v/v) with 0.1% acid (e.g., formic acid or TFA)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

Q8: I'm observing peak tailing in my HPLC chromatogram. How can I improve the peak shape?

A8: Peak tailing can be caused by secondary interactions between your analyte and the stationary phase, particularly with residual silanol groups on the silica support.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 units away from the pKa of your analyte. For many nitroaromatic compounds, a lower pH (e.g., 2-3) can suppress the ionization of silanol groups and minimize these interactions.

  • Use a Mobile Phase Additive: Adding a small amount of a competitive base like triethylamine (TEA) (e.g., 0.1% v/v) can help to mask the active silanol sites.

  • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, which reduces the likelihood of peak tailing.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of a 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivative.

PurificationWorkflow Crude_Product Crude Product TLC_Analysis TLC Analysis to Determine Polarity Crude_Product->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization If solid & high purity Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography If mixture or oily Purity_Check_1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check_1 Purity_Check_2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Pure_Product Pure Product Purity_Check_1->Pure_Product Purity > 95% Further_Purification Further Purification Needed Purity_Check_1->Further_Purification Purity < 95% Purity_Check_2->Pure_Product Purity > 95% Purity_Check_2->Further_Purification Purity < 95% Further_Purification->Column_Chromatography

Caption: A decision-making workflow for purification.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene derivative in the minimum amount of a suitable hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the column. Add a thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions.

  • Gradient Elution (if necessary): If the separation is difficult, you can gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

References

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • US Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • YouTube. (2013). Recrystallization Solvent Pair. Retrieved from [Link]

  • NIH. (n.d.). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Retrieved from [Link]

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

Sources

Technical Support Center: Reaction Monitoring for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during reaction analysis by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: Understanding the Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Reaction

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is an electron-deficient aromatic ring, highly activated for Nucleophilic Aromatic Substitution (SNAr) reactions. The potent electron-withdrawing effects of the nitro group (at the para position) and the ethanesulfonyl group (at the ortho position) make the fluorine atom an excellent leaving group.

Frequently Asked Questions: Reaction Fundamentals

Q1: Why is this compound so reactive towards nucleophiles?

A1: The reactivity stems from the cumulative electron-withdrawing power of the nitro and sulfonyl groups. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the fluorine atom. This stabilization lowers the activation energy of the reaction, facilitating the substitution.[1][2]

Q2: What are the typical physical properties I should consider for starting material and product?

A2:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Starting Material, SM): This is a relatively polar molecule due to the sulfonyl and nitro groups. It is typically a solid at room temperature.

  • SNAr Product: The polarity of your product will depend entirely on the nucleophile you use. For example, reacting the starting material with a primary or secondary amine will likely result in a product with different polarity and hydrogen-bonding capabilities, which is the key to chromatographic separation.

Q3: Which analytical techniques are best for monitoring this reaction?

A3: A combination of TLC and LC-MS is ideal.

  • TLC is a rapid, inexpensive, and qualitative tool perfect for real-time monitoring at the bench. It allows you to quickly visualize the consumption of the starting material and the formation of the product.[3][4]

  • LC-MS provides quantitative data and mass confirmation. It is essential for confirming the identity of your product, identifying any byproducts, and accurately determining the reaction's completion.

Part 2: At-a-Glance Monitoring with Thin-Layer Chromatography (TLC)

TLC is your first line of analysis. Its purpose is to provide a quick "snapshot" of the reaction mixture, comparing it to your starting material and, ideally, a pure sample of the expected product.

Experimental Protocol: Running a Diagnostic TLC
  • Plate Preparation: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a "co-spot" (C), and your reaction mixture (R).

  • Sample Preparation: Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane). Prepare your reaction sample by taking a small aliquot (e.g., with a glass capillary) from the reaction pot and diluting it in a vial with the same solvent.

  • Spotting: Using a capillary tube, spot a small amount of the SM solution onto the SM lane on the origin line. Then, spot the reaction mixture (R) in its lane. For the co-spot (C) lane, first spot the SM, and then spot the reaction mixture directly on top of it. Keep the spots as small as possible.[5]

  • Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (eluent). Ensure the solvent level is below your origin line. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp (254 nm), and circle them with a pencil.

  • Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Retention Factor (Rf) for each spot.[6][7][8]

Data Presentation: Interpreting TLC Results

The Rf value is a ratio and is crucial for interpreting the TLC plate.[5][6]

Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

CompoundHypothetical Rf (30% EtOAc in Hexane)Hypothetical Rf (50% EtOAc in Hexane)Interpretation
Starting Material (SM) 0.550.75The starting material is moderately polar. Increasing eluent polarity increases its Rf.
Amine Product (P) 0.400.65The product is more polar than the SM, resulting in a lower Rf value.

A successful reaction will show the spot corresponding to the SM diminish in intensity over time, while a new spot for the product (P) appears and intensifies. The co-spot lane is critical for resolving two compounds with similar Rf values; if the SM and P are different, the co-spot will appear as two distinct or elongated spots.[9]

Diagram: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare & Mark Plate prep_samples Prepare SM & Rxn Samples prep_plate->prep_samples prep_chamber Prepare Developing Chamber prep_samples->prep_chamber spot_plate Spot Plate (SM, Co-spot, Rxn) prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate visualize Visualize under UV Light develop_plate->visualize mark_spots Mark Spots & Solvent Front visualize->mark_spots calc_rf Calculate Rf Values mark_spots->calc_rf interpret Interpret Reaction Progress calc_rf->interpret LCMS_Troubleshooting problem Problem Observed peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) problem->peak_shape signal Poor Signal / No Peak problem->signal cause_overload Cause: Column Overload? peak_shape->cause_overload sol_dilute Solution: Dilute Sample cause_overload->sol_dilute Yes cause_secondary Cause: Secondary Interactions? cause_overload->cause_secondary No sol_buffer Solution: Add Buffer (e.g., Ammonium Formate) cause_secondary->sol_buffer Yes cause_solvent Cause: Injection Solvent Mismatch? cause_secondary->cause_solvent No sol_match_solvent Solution: Dissolve Sample in Mobile Phase cause_solvent->sol_match_solvent Yes cause_ion Cause: Wrong Ionization Mode? signal->cause_ion sol_ion Solution: Switch ESI Polarity (+/-) cause_ion->sol_ion Yes cause_conc Cause: Concentration Too Low? cause_ion->cause_conc No sol_conc Solution: Prepare More Concentrated Sample cause_conc->sol_conc Yes cause_suppress Cause: Ion Suppression? cause_conc->cause_suppress No sol_suppress Solution: Improve Sample Cleanup / LC Separation cause_suppress->sol_suppress Yes

Caption: Decision tree for troubleshooting common LC-MS issues.

LC-MS Troubleshooting Guide

Q: My chromatographic peaks are tailing badly. A: Peak tailing for amine-containing products is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica-based column packing. [10][11]* Solution 1 (Mobile Phase): Add a buffer to your mobile phase. If you are using 0.1% formic acid, add 5-10 mM ammonium formate. The ammonium ions will compete with your protonated analyte for the active sites on the column, improving peak shape. [12]* Solution 2 (Sample Concentration): You may be overloading the column. Try injecting a more dilute sample. [10] Q: My peaks are split or fronting. A: This is often caused by a mismatch between your sample solvent and the mobile phase. [13][14]If your sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile) than the initial mobile phase composition (e.g., 95% water), it can cause poor peak shape. Try to dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions.

Q: I'm not seeing the molecular ion for my compound, or the signal is very weak. A: This is likely an ionization issue.

  • Check Polarity: Have you tried both positive (ESI+) and negative (ESI-) ionization modes? Nitro- and sulfonyl-containing compounds can ionize well in negative mode ([M-H]⁻). [15][16]If your product contains a basic amine, it should ionize well in positive mode ([M+H]⁺).

  • Mobile Phase Additives: The presence of a volatile acid (like formic acid) is crucial for promoting protonation in ESI+ mode. Conversely, a volatile base (like ammonium hydroxide) can aid deprotonation for ESI- mode. Ensure your mobile phase is optimized for the chosen polarity. [17] Q: I see a peak in my chromatogram, but the mass is off by 22 Da (e.g., M+23). What is it? A: You are likely observing a sodium adduct ([M+Na]⁺) instead of the protonated molecule ([M+H]⁺). This is very common in ESI-MS and is not a cause for concern. It can arise from trace amounts of sodium salts in your glassware, solvents, or reagents. Similarly, you may see potassium adducts ([M+K]⁺, M+39).

Q: My results are inconsistent, and I see "ghost peaks" in my blank injections. A: This points to a contamination or carryover problem. [10][18]* Carryover: A "sticky" compound from a previous, more concentrated injection may be eluting in subsequent runs. Develop a robust needle/injector wash method in your LC sequence using a strong solvent to clean the system between injections.

  • Contamination: The contamination could be coming from your mobile phase solvents, vials, or sample preparation steps. [17]Always use high-purity, LC-MS grade solvents and reagents.

References

  • Oreate AI Blog. (2026).
  • University of Toronto Scarborough.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Khan Academy.
  • Schumacher, D., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302.
  • BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride.
  • Shimadzu Benelux. LCMS Changes in Peak Shape (Part 2) | Diagnosing Tailing, Fronting & Broadening.
  • Proprep.
  • University of Rochester, Department of Chemistry.
  • University of Colorado Boulder, Department of Chemistry.
  • Chemistry LibreTexts. (2022).
  • University of California, Los Angeles.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • Al-Amin, M. Y., et al. (2021). How i will select mobile phase solevent system for TLC?
  • Poole, C. F. (2015). Stationary Phases for Modern Thin-Layer Chromatography.
  • Hess, T. F., et al. (2003). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 128(3), 238-242.
  • Chemistry For Everyone. (2025).
  • University of Rochester, Department of Chemistry.
  • Schumacher, D., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Semantic Scholar.
  • Di Corcia, A., et al. (2000). A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. Journal of Agricultural and Food Chemistry, 48(4), 943-948.
  • Koal, T., & Deigner, H. P. (2010). Pitfalls Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Clinical Chemistry, 56(8), 1238-1246.
  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube.
  • Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Pleasance, S., et al. (1992). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh.
  • Restek. LC Troubleshooting—All of My Peaks are Tailing!
  • Hess, T. F., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • Schumacher, D., & Schmidt, T. C. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • BenchChem.
  • ZefSci. (2025).
  • Wu, M., et al. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 1,3-Dichloro-6-nitroisoquinoline.
  • Raynie, D. E. (2014). How to Avoid Problems in LC–MS.
  • Liu, A., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 6142-6148.
  • Little, J. L. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
  • Element Lab Solutions.
  • Nichols, L. (2022). 2.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2025). 16.
  • My A level chemistry teacher. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. YouTube.

Sources

Technical Support Center: Catalyst and Reaction Optimization for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This document is designed for researchers, chemists, and process development professionals who are utilizing this highly activated substrate in their synthetic workflows. My goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms and catalyst choices you encounter. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Part 1: Foundational Principles & General Questions

This section covers the fundamental reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and initial considerations for reaction setup.

Q1: What is the primary mode of reactivity for this compound, and why is it so reactive?

Answer: The dominant reaction pathway for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is Nucleophilic Aromatic Substitution (SNAr) .[1] The molecule is exceptionally reactive due to the cumulative electron-withdrawing effects of three key features:

  • Para-Nitro Group (-NO₂): This is a powerful activating group that withdraws electron density from the aromatic ring through both resonance and inductive effects.

  • Ortho-Ethanesulfonyl Group (-SO₂Et): This group is also strongly electron-withdrawing, primarily through the inductive effect, further polarizing the C-F bond.

  • Fluorine Leaving Group (-F): Fluorine is the most electronegative halogen. While the C-F bond is strong, fluorine's high electronegativity makes the attached carbon (C2) highly electrophilic and susceptible to nucleophilic attack. In the context of SNAr, the rate-determining step is the initial attack of the nucleophile, which is accelerated by the extreme electron deficiency at the substitution site.[1][2]

The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex .[3] The strong electron-withdrawing groups in the ortho and para positions are crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy of the reaction.[1]

Caption: SNAr Mechanism via Meisenheimer Complex.
Q2: Do I always need a catalyst for reactions with this substrate?

Answer: For most common nucleophiles (amines, alkoxides, thiolates), no external catalyst is required . The inherent reactivity of the substrate is high enough to drive the SNAr reaction to completion under thermal conditions. The "catalyst" in these cases is often the base used to deprotonate the nucleophile or to act as an acid scavenger.

However, a transition-metal catalyst, typically Palladium-based, becomes necessary when:

  • You are attempting a C-N cross-coupling with a particularly weak or challenging nucleophile (e.g., certain amides, carbamates, or sterically hindered anilines) where the SNAr pathway is inefficient.[4][5]

  • The desired transformation is not an SNAr reaction, for example, a Sonogashira coupling if an ethynyl group were present.

For standard SNAr, focus on optimizing the solvent, base, and temperature rather than screening for a catalyst.

Part 2: Troubleshooting Guide for SNAr Reactions

This section addresses common problems encountered during standard SNAr reactions.

Q3: My SNAr reaction with a primary/secondary amine is slow or incomplete. What should I check first?

Answer: This is a frequent issue that can almost always be resolved by systematically evaluating the reaction parameters. The high reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene means the problem likely lies in the reaction conditions, not the substrate itself.

Troubleshooting_SNAr start Problem: Slow or Incomplete SNAr Reaction solvent Step 1: Verify Solvent Choice Is it a polar aprotic solvent? (DMSO, DMF, NMP, Acetonitrile) start->solvent solvent->start No. Change to polar aprotic solvent. base Step 2: Assess Base Stoichiometry & Strength Is there at least 1 equivalent of base? Is it strong enough for the nucleophile? solvent->base Yes base->start No. Add more base or use a stronger one (e.g., K₂CO₃ -> Cs₂CO₃). temp Step 3: Evaluate Temperature Is the reaction temperature adequate? (Often 80-120 °C) base->temp Yes temp->start No. Increase temperature in 10-20 °C increments. reagents Step 4: Check Reagent Quality Are the amine and solvent anhydrous? Is the base fresh? temp->reagents Yes reagents->start No. Use fresh, dry reagents and solvents. complete Reaction Complete reagents->complete Yes

Caption: Troubleshooting workflow for incomplete SNAr reactions.

Troubleshooting Checklist:

  • Solvent Choice: The solvent is the most critical parameter. Polar aprotic solvents like DMSO, DMF, or NMP are essential. They effectively solvate the counter-ion (e.g., K⁺) of the base, leaving the nucleophilic anion "naked" and highly reactive.[2] Using protic solvents (like ethanol or water) or non-polar solvents (like toluene) will drastically slow down or stall the reaction.

  • Base Selection and Stoichiometry: An appropriate base is required to neutralize the HF that is formed. For amine nucleophiles, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is standard.[2]

    • Stoichiometry: Ensure at least 2 equivalents of base are used. One equivalent is for scavenging HF, and the other helps drive the reaction.

    • Strength: If your amine is weakly nucleophilic or has an acidic N-H proton, a stronger base might be needed. Cs₂CO₃ is generally more effective than K₂CO₃ due to its higher solubility.

  • Temperature: While the substrate is highly activated, heat is often required to achieve a reasonable reaction rate. A starting temperature of 80 °C is typical, but temperatures up to 120 °C may be necessary for less reactive amines.

  • Water Content: Ensure your solvent and reagents are reasonably dry. While SNAr reactions are more water-tolerant than many organometallic reactions, excess water can protonate the nucleophile, reducing its effective concentration.

Q4: I'm observing multiple side products and decomposition. What is causing this?

Answer: The formation of a complex mixture of byproducts often points to issues with the base or temperature.

  • Cause 1: Using a Nucleophilic Base. If you are reacting with a weak nucleophile (e.g., a phenol) and use a strong, nucleophilic base like sodium hydroxide (NaOH) or sodium hydride (NaH) in excess, the base itself can compete with your intended nucleophile.[6] For example, hydroxide can attack the ring to form the corresponding phenol derivative.

    • Solution: Use a non-nucleophilic base like K₂CO₃ or Cs₂CO₃. If a very strong base is required to deprotonate your nucleophile (like a phenol), pre-form the salt by adding NaH to the nucleophile first at a low temperature, ensuring all the NaH is consumed before adding the electrophile 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.[6]

  • Cause 2: Excessively High Temperatures. While heat is often necessary, temperatures above 150 °C can lead to decomposition, especially if trace impurities are present. The strong electron-withdrawing groups can also activate other positions on the ring to unwanted side reactions at extreme temperatures.[7]

    • Solution: Optimize the reaction at the lowest effective temperature. If the reaction is still slow at 120-130 °C, re-evaluate your solvent and base choices before pushing the temperature higher.

Part 3: Alternative Catalyst Systems

Q5: When should I consider a Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination) instead of SNAr?

Answer: While SNAr is the default, a Pd-catalyzed approach is a powerful alternative for specific, challenging substrates.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Mechanism Addition-Elimination (Meisenheimer Complex)Oxidative Addition / Reductive Elimination
Catalyst Typically none requiredPd(0) source + Ligand (e.g., Buchwald or Hartwig ligands)
Base Often K₂CO₃, Cs₂CO₃Often NaOt-Bu, K₃PO₄, Cs₂CO₃[8][9]
Best For Strong to moderate N, O, S nucleophiles.Weakly nucleophilic amines, amides, carbamates, hindered amines.[4][10]
Limitations Inefficient for very weak or hindered nucleophiles.Catalyst cost, sensitivity to air/moisture, ligand screening required.[11]

Consider switching to a Buchwald-Hartwig protocol when:

  • Your amine nucleophile is very electron-poor (e.g., nitroanilines).

  • Your nucleophile is an amide, carbamate, or other weakly basic nitrogen species.

  • Severe steric hindrance around the nitrogen atom prevents efficient attack for the SNAr mechanism.[4]

Protocol 1: General Procedure for SNAr with an Amine

This protocol provides a robust starting point for the reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with a generic secondary amine like morpholine.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and your amine (e.g., morpholine, 1.2 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a substrate concentration of 0.2-0.5 M.

  • Reaction Execution: Place the flask under a nitrogen or argon atmosphere. Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water. The product will often precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities. If necessary, purify the crude product further by recrystallization or column chromatography.

Part 4: Post-Reaction Modifications

Q6: I have successfully performed the SNAr reaction. How do I reduce the nitro group to an amine?

Answer: The reduction of the aromatic nitro group to the corresponding aniline is a common and critical subsequent step, especially in pharmaceutical synthesis. The most reliable and clean method is catalytic hydrogenation.

MethodCatalyst/ReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation 5-10 mol% Pd/C, H₂ (balloon or Parr shaker)Methanol or Ethanol, Room Temp, 1-12 hHigh yield, clean, easy work-up (filtration).Requires H₂ gas handling; catalyst can be pyrophoric.
Transfer Hydrogenation Pd/C, Ammonium formate or CyclohexeneMethanol or Ethanol, RefluxAvoids use of H₂ gas cylinders.Can require higher temperatures; stoichiometry of H-donor is critical.
Metal Reduction (Stannous Chloride) SnCl₂·2H₂OEthanol or Ethyl Acetate, RefluxEffective and inexpensive.Work-up can be cumbersome due to tin salts; not as clean as hydrogenation.
Protocol 2: Catalytic Hydrogenation of the Nitro Group

This protocol describes the reduction of the nitro-substituted product from Protocol 1.

  • Reagent Setup: In a thick-walled flask suitable for hydrogenation, dissolve the nitro-aromatic compound (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., nitrogen).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum pump and backfill with hydrogen from the balloon. Repeat this process 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction Execution: Stir the mixture vigorously at room temperature. A Parr shaker can be used for reactions under higher pressure (e.g., 50 psi H₂) for faster conversion.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates completion.

  • Work-up: Once complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric; do not allow it to dry completely in the air. Quench it with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be purified if necessary.

References

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • The Organic Chemistry Tutor (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Accounts of Chemical Research. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. NIH Public Access. Available at: [Link]

  • Mąkosza, M. (2019). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Chemical Texts. Available at: [Link]

  • Kirby, A. J., & Younas, M. (1970). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

  • Smith, D. M., & Rzepa, H. S. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF. Available at: [Link]

  • Kappe, C. O., et al. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Molecules. Available at: [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Reddit r/AskChemistry (2023). SNAr troubleshooting. Available at: [Link]

  • Kappe, C. O., et al. (2013). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... ResearchGate. Available at: [Link]

  • Gronert, S., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Available at: [Link]

  • Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters. Available at: [Link]

  • Taylor, M. S. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Buchwald, S. L., & Fors, B. P. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Al-Harrasi, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Boyd, M., et al. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank. Available at: [Link]

  • Rzepa, H. S., & Slawin, A. M. Z. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available at: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Available at: [Link]

  • Google Patents. CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.
  • Lambert, T. H., & Lin, S. (2019). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid | Request PDF. Available at: [Link]

  • Jadhao, A. R., et al. (2024). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines. Indian Journal of Chemistry. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" in Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of its poor solubility in chemical reactions. Here, we provide practical troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you optimize your experimental outcomes.

Troubleshooting Guide: Reaction Scenarios & Solutions

Poor solubility of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene can lead to heterogeneous reaction mixtures, resulting in slow reaction rates, incomplete conversions, and difficulties in monitoring progress. The presence of a polar sulfonyl group, a polar nitro group, and a relatively non-polar fluorobenzene ring contributes to its complex solubility profile.

Scenario 1: Incomplete Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: I am performing an SNAr reaction with an amine nucleophile, but the reaction is sluggish and gives a low yield, with a significant amount of unreacted 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene remaining even after prolonged reaction time. How can I improve this?

Answer: This is a classic sign that the concentration of your electrophile in the solution phase is too low for an efficient reaction. Here is a systematic approach to troubleshoot this issue:

1. Solvent System Optimization

The choice of solvent is critical. While highly polar aprotic solvents are typical for SNAr reactions, a single solvent may not be optimal for this substrate.[1]

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective.[2] A good starting point is to use a primary solvent in which 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene has moderate solubility and add a co-solvent in which it is more soluble. The co-solvent helps to bring the substrate into the solution, making it available for the reaction.[][4][5]

    • Recommended Combinations:

      • Acetonitrile (ACN) / Dimethyl Sulfoxide (DMSO): Start with a 9:1 or 4:1 ratio of ACN to DMSO.

      • Toluene / DMSO or N,N-Dimethylformamide (DMF): Useful if the nucleophile is less polar.

      • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) / Acetic Acid: Can be effective for certain nitroaromatic compounds.

Solvent SystemPrimary SolventCo-SolventRatio (v/v)Rationale
System 1 Acetonitrile (ACN)DMSO9:1 to 4:1Balances moderate polarity with high solubilizing power.
System 2 TolueneDMSO or DMF9:1 to 4:1Good for less polar nucleophiles.
System 3 DichloromethaneAcetic AcidVariesCan improve solubility of nitroaromatic compounds.
2. Temperature Elevation

Increasing the reaction temperature is a common and effective method to enhance the solubility of solid reactants.[6]

  • Step-by-Step Protocol:

    • Start the reaction at a moderate temperature (e.g., 50-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is slow, incrementally increase the temperature by 10-20 °C.

    • Be cautious of potential side reactions or degradation at higher temperatures.[7] Many SNAr reactions can be safely conducted at temperatures up to 80-120 °C.[8]

3. Phase-Transfer Catalysis (PTC)

If your nucleophile is an ionic salt (e.g., sodium or potassium salt of an amine or thiol), phase-transfer catalysis can be a powerful technique. PTC facilitates the transfer of the nucleophile from a solid or aqueous phase into the organic phase where the electrophile is dissolved.[9][10][11]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile's anion. This lipophilic ion pair has improved solubility in the organic solvent, allowing it to react with the electrophile.[10][12]

  • Recommended Catalysts:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • 18-Crown-6 (for potassium salts)

  • Experimental Workflow:

    Caption: Phase-Transfer Catalysis Workflow.

Scenario 2: Product Precipitation and Reaction Stalling

Question: My SNAr reaction starts, but a precipitate forms, and the reaction seems to stop. How can I address this?

Answer: Product precipitation can coat the surface of the unreacted starting material, effectively halting the reaction. This indicates that while the starting material might have some initial solubility, the product is much less soluble under the reaction conditions.

1. Solvent Selection for Product Solubility

The ideal solvent system must keep both the reactants and the product in solution.

  • Strategy: Screen solvents based on the predicted polarity of your product. If the product is significantly more polar than the starting material, a more polar solvent system will be required. Conversely, if it is less polar, a less polar system may be necessary.

2. "Just-Enough" Co-Solvent Technique
  • Protocol:

    • Begin the reaction in the primary solvent.

    • As the precipitate begins to form, add small portions of a high-solubility co-solvent (like DMSO or DMF) just until the precipitate redissolves.

    • This approach minimizes the amount of high-boiling point solvent used, which can simplify the workup.[10]

3. High Dilution Conditions

While it may seem counterintuitive, running the reaction at a lower overall concentration can sometimes prevent precipitation by keeping all species below their solubility limits. This is particularly useful in cases where dimerization or oligomerization byproducts might be the cause of insolubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene?

A1: Due to the presence of both polar (sulfonyl, nitro) and non-polar (fluorobenzene) moieties, this compound exhibits limited solubility in a wide range of common solvents. It is generally sparingly soluble in non-polar solvents like hexanes and moderately soluble in solvents of intermediate polarity like dichloromethane and ethyl acetate. Its solubility increases in polar aprotic solvents such as acetonitrile, DMF, and DMSO.

Q2: Can ultrasonication be used to improve the reaction rate?

A2: Yes, ultrasonication can be beneficial. It provides the mechanical energy to break up solid particles, increasing the surface area available for dissolution and reaction. This can be particularly helpful in heterogeneous mixtures to prevent precipitates from coating the reactant surfaces.

Q3: How does the choice of base affect the solubility and reaction?

A3: In reactions involving a nucleophile that requires deprotonation (e.g., an alcohol or thiol), the choice of base is crucial. Using a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often preferable to inorganic bases like potassium carbonate, which are insoluble in many organic solvents. If an inorganic base must be used, phase-transfer catalysis is highly recommended.

Q4: Are there any "greener" solvent alternatives to consider?

A4: Yes, there is a growing interest in replacing traditional polar aprotic solvents. Some alternatives include:

  • Cyclopentyl methyl ether (CPME): A more environmentally benign alternative to ethers like THF and dioxane.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources.

  • Aqueous micellar solutions: Using surfactants like hydroxypropyl methylcellulose (HPMC) in water can create "nanoreactors" that solubilize organic compounds and allow the reaction to proceed in a predominantly aqueous medium.[13]

Q5: At what point should I consider changing the synthetic route instead of optimizing the solubility?

A5: If extensive optimization of the solvent system, temperature, and use of additives like phase-transfer catalysts does not provide a satisfactory result, it may be more efficient to consider an alternative synthetic strategy. For example, you could potentially modify the substituents on the ring in a later step after the core reaction has been performed on a more soluble precursor.

Experimental Protocols

Protocol 1: General Procedure for SNAr Reaction with a Co-Solvent System
  • To a stirred solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq) in the primary solvent (e.g., Acetonitrile, 10 mL/mmol), add the co-solvent (e.g., DMSO, 1 mL/mmol).

  • Add the nucleophile (1.1 eq) and a suitable base (1.5 eq) if required.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: SNAr Reaction Using Phase-Transfer Catalysis
  • Combine 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (1.0 eq), the nucleophilic salt (e.g., sodium phenoxide, 1.2 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq) in a suitable non-polar organic solvent (e.g., toluene, 10 mL/mmol).

  • Add water (10 mL/mmol) to dissolve the nucleophilic salt.

  • Heat the biphasic mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction by analyzing the organic layer by TLC or LC-MS.

  • After completion, cool the mixture, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine.

  • Dry, concentrate, and purify the product as described in Protocol 1.

Logical Decision Workflow for Troubleshooting

G A Problem: Poor Solubility in Reaction B Is the reaction heterogeneous? A->B C Increase Temperature (e.g., 60-100 °C) B->C Yes D Use a Co-solvent System (e.g., ACN/DMSO) B->D Yes E Is the nucleophile an ionic salt? C->E D->E F Employ Phase-Transfer Catalysis (PTC) E->F Yes G Consider High Dilution E->G No H Reaction Successful? F->H G->H I YES: Proceed to Workup H->I Yes J NO: Re-evaluate Synthetic Strategy H->J No

Caption: Troubleshooting Decision Tree.

References

  • BenchChem. (n.d.). Technical Support Center: Continuous Flow Synthesis of Nitroaromatic Compounds.
  • Reaction in Water/aqueous Surfactants/PTC. (n.d.). Wordpress.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • St. Paul's Cathedral Mission College. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-Nitrocinnamic Acid in Chemical Reactions.
  • ResearchGate. (2020).
  • YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • Co-solvent: Significance and symbolism. (n.d.).
  • Dalal Institute. (n.d.).
  • Solubility of Things. (n.d.). Examples of Temperature Effects in Real Chemical Reactions.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 3-Ethylbenzenesulfonic Acid in Organic Solvents.
  • Kops, K. O. P. S. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
  • RSC Publishing. (n.d.). Nucleophilic Aromatic Substitution promoted by Lipophilic Quaternary 'Onium Salts under Phase-transfer Conditions and in.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.).
  • BenchChem. (n.d.). Solubility of 2-nitro-N-propylbenzenesulfonamide in Organic Solvents: A Technical Guide.
  • SNAr Solvents and Reagents. (n.d.). Wordpress.
  • ThalesNano. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • ResearchGate. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • PubMed. (2021, January 8). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
  • YouTube. (2020, February 2).
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1).
  • Asynt. (2024, November 20). Methods for Heating Chemical Reactions Under High Pressure.
  • Jetir.Org. (n.d.). HYDROTROPIC SOLUBILITY ENHANCEMENT OF NITROFURANTOIN.
  • ChemScene. (n.d.). 1190603-08-7 | 1-(Ethylsulfonyl)-2-fluoro-4-nitrobenzene.
  • Benchchem. (n.d.). 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8.
  • ChemScene. (n.d.). 78228-02-1 | 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.
  • PubChem. (n.d.). 1-Ethyl-4-fluoro-2-nitrobenzene | C8H8FNO2 | CID 91882265.
  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene.
  • PubChem. (n.d.). 1-Fluoro-4-((1E)-2-nitroethenyl)benzene | C8H6FNO2 | CID 5381680.
  • 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D. (n.d.).
  • YouTube. (2023, September 17). Solvent Properties | Organic Chemistry Lab.
  • CookeChem. (n.d.). 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene , 98% , 453-72-5.

Sources

Validation & Comparative

A Researcher's Guide to Amino Acid Analysis: Dabsyl Chloride vs. 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of amino acids is a cornerstone of analytical science. From proteomics and metabolomics to ensuring the quality of biopharmaceuticals, the choice of analytical methodology is critical. Most amino acids lack strong chromophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging. Pre-column derivatization, the process of chemically modifying the amino acids to attach a UV-active or fluorescent tag, is therefore an essential step.

This guide provides an in-depth, objective comparison of two derivatization reagents for amino acid analysis: the well-established and widely used dabsyl chloride, and the less-documented potential alternative, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB). We will delve into their reaction mechanisms, experimental protocols, and performance characteristics, supported by available scientific literature, to provide a comprehensive resource for making an informed choice in your laboratory.

Dabsyl Chloride: The Robust and Reliable Workhorse

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has long been a favored reagent for the pre-column derivatization of amino acids.[1][2] Its popularity stems from the formation of stable, intensely colored derivatives that can be detected in the visible range of the electromagnetic spectrum, typically around 425-465 nm.[3] This detection wavelength is a significant advantage as it minimizes interference from many endogenous compounds in complex biological samples that typically absorb in the UV range.[4]

Chemical Properties and Reaction Mechanism

Dabsyl chloride reacts with the primary and secondary amino groups of amino acids in a straightforward nucleophilic substitution reaction. The reaction is typically carried out under alkaline conditions (pH 8.5-9.5) and at an elevated temperature (around 70°C) to ensure complete derivatization.[3] The sulfonyl chloride moiety of dabsyl chloride is highly reactive towards the nucleophilic amino group of the amino acid.

G Dabsyl_Cl Dabsyl Chloride Dabsyl_AA Dabsyl-Amino Acid Derivative Dabsyl_Cl->Dabsyl_AA + Amino_Acid Amino Acid (R-NH₂) Amino_Acid->Dabsyl_AA pH 8.5-9.5, 70°C HCl HCl

Caption: Reaction of Dabsyl Chloride with an Amino Acid.

Performance Characteristics

The key advantages of the dabsyl chloride method are:

  • High Stability of Derivatives: Dabsyl-amino acid derivatives are exceptionally stable and can be stored at room temperature for at least a month without significant degradation.[4] This is a major benefit for laboratories with high sample throughput, allowing for flexibility in analysis scheduling.

  • Excellent Sensitivity: The derivatives have a strong absorbance in the visible region, allowing for sensitive detection, often in the picomole to femtomole range.[3]

  • Good Reproducibility: The derivatization procedure is straightforward and yields reliable and reproducible results.[4]

  • Broad Applicability: Dabsyl chloride reacts with both primary and secondary amino acids, such as proline and hydroxyproline.[5]

However, a potential limitation is that the derivatization reaction can be slower than with some other reagents, and the removal of excess reagent may be necessary in some protocols.[5]

Experimental Protocol: Derivatization of Amino Acids with Dabsyl Chloride

The following is a generalized protocol for the pre-column derivatization of amino acids using dabsyl chloride.

  • Sample Preparation: Prepare a standard solution of amino acids or the sample hydrolysate in a suitable buffer, typically 0.1 M sodium bicarbonate, pH 9.0.

  • Derivatization Reaction:

    • To 100 µL of the amino acid solution, add 200 µL of a dabsyl chloride solution (e.g., 4 nmol/µL in acetone).

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 70°C for 15 minutes.

  • Sample Clean-up: After incubation, evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for HPLC analysis (e.g., 1 mL of an acetonitrile/water mixture).[2]

HPLC Analysis of Dabsyl-Amino Acids

Dabsyl-amino acids are typically separated by reversed-phase HPLC using a C8 or C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile) is commonly employed. Detection is performed using a UV/Vis detector at approximately 465 nm.[4]

G start Start: Amino Acid Sample step1 Add Sodium Bicarbonate Buffer (pH 9.0) start->step1 step2 Add Dabsyl Chloride Solution step1->step2 step3 Incubate at 70°C for 15 min step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 end Inject into HPLC-Vis System step5->end

Caption: Experimental Workflow for Dabsyl Chloride Derivatization.

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB): A Potential Alternative Based on Nucleophilic Aromatic Substitution

In contrast to the extensive body of literature on dabsyl chloride, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) is not a well-documented reagent for amino acid analysis. However, its chemical structure suggests a strong potential for this application, based on the principles of nucleophilic aromatic substitution (SNAr).

Predicted Reactivity and Reaction Mechanism

ESFNB possesses a fluorine atom on an aromatic ring that is activated by two strong electron-withdrawing groups: a nitro group and an ethanesulfonyl group. This activation makes the fluorine atom an excellent leaving group in a nucleophilic aromatic substitution reaction. The primary or secondary amino group of an amino acid can act as the nucleophile, attacking the carbon atom to which the fluorine is attached and displacing the fluoride ion. This mechanism is analogous to that of other well-known derivatization reagents like Sanger's reagent (2,4-dinitrofluorobenzene) and Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][4]

G ESFNB 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene ESFNB_AA ESFNB-Amino Acid Derivative ESFNB->ESFNB_AA + Amino_Acid Amino Acid (R-NH₂) Amino_Acid->ESFNB_AA Alkaline pH HF HF

Caption: Predicted Reaction of ESFNB with an Amino Acid.

Hypothetical Experimental Considerations

Based on the chemistry of similar fluoronitrobenzene reagents, a derivatization protocol using ESFNB would likely involve:

  • Reaction Conditions: An alkaline pH would be necessary to deprotonate the amino group of the amino acid, making it a more potent nucleophile. The reaction might proceed at room temperature or require gentle heating to achieve a reasonable reaction rate.

  • Solvent: A polar aprotic solvent, such as acetone or acetonitrile, would likely be suitable to dissolve both the reagent and the amino acids.

  • Detection: The resulting ESFNB-amino acid derivative would contain a nitrobenzene chromophore, making it detectable by UV spectrophotometry, likely in the range of 300-400 nm.

Potential Advantages and Disadvantages (Theoretical)

Potential Advantages:

  • High Reactivity: The presence of two strong electron-withdrawing groups could lead to a faster derivatization reaction compared to dabsyl chloride.

  • Stable Derivatives: The resulting N-aryl bond is expected to be highly stable to the conditions of HPLC analysis.

Potential Disadvantages:

  • Lack of Established Protocols: The absence of published methods means that significant optimization of reaction conditions (pH, temperature, time, reagent concentration) would be required.

  • UV Detection: Detection in the UV range may be more susceptible to interference from other components in complex samples compared to the visible-range detection of dabsyl derivatives.

  • Reagent Availability and Cost: The availability and cost of ESFNB may be less favorable than that of the widely produced dabsyl chloride.

Comparative Analysis

The following table summarizes the key characteristics of dabsyl chloride and the predicted properties of ESFNB.

FeatureDabsyl Chloride1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB)
Reaction Type Nucleophilic Sulfonyl Chloride SubstitutionNucleophilic Aromatic Substitution (Predicted)
Reactive Group Sulfonyl chlorideActivated Fluoroaromatic
Reaction Conditions Alkaline pH (8.5-9.5), 70°C, 15 min[2][3]Alkaline pH, Temperature to be determined (Predicted)
Derivative Stability High, stable for at least a month at room temp[4]Expected to be high
Detection Wavelength ~425-465 nm (Visible)[3]~300-400 nm (UV) (Predicted)
Sensitivity Picomole to femtomole range[3]To be determined
Reacts with Primary and secondary amines[5]Primary and secondary amines (Predicted)
Advantages High stability, visible detection (low interference)[4]Potentially faster reaction (Predicted)
Disadvantages Slower reaction time compared to some reagents[5]No established protocols, UV detection (potential for interference)

Conclusion

For researchers seeking a reliable, well-documented, and robust method for the quantification of amino acids, dabsyl chloride remains the superior choice . Its key advantages, including the exceptional stability of its derivatives and detection in the visible spectrum which minimizes interference, are well-established through decades of use and numerous publications.[1][2][4] The availability of detailed and validated protocols further solidifies its position as a go-to reagent for routine and high-throughput amino acid analysis.

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (ESFNB) presents an interesting theoretical alternative based on its chemical structure. The principles of nucleophilic aromatic substitution suggest it should be a reactive and effective derivatizing agent. However, the complete absence of published applications for amino acid analysis means that its use would require extensive in-house method development and validation. While it may hold potential, particularly for specific applications where its predicted properties might be advantageous, it currently cannot be recommended as a direct replacement for established reagents like dabsyl chloride without significant further research.

Ultimately, the choice of derivatization reagent will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. For most applications, the proven performance of dabsyl chloride makes it the more pragmatic and scientifically sound option.

References

  • Jasco UK. Analysis of Dabsyl Amino Acids using HPLC. Available at: [Link]

  • Lin, J. T., & Chen, C. L. (1985). Determination of urinary amino acids by liquid chromatography with “dabsyl chloride”. Clinical chemistry, 31(7), 1219–1221.
  • PubMed. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. Available at: [Link]

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available at: [Link]

  • ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]

  • Wikipedia. Dansyl chloride. Available at: [Link]

  • Drnevich, D., & Vary, T. C. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. Journal of chromatography.
  • Wójciak, K. M., Feltynowski, M., & Szultka-Młyńska, M. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules (Basel, Switzerland), 27(20), 7088.
  • Chemistry LibreTexts. 1.5: Amino Acid Analysis and Chemical Sequencing. Available at: [Link]

  • Kvit, A. S., & Kvit, A. S. (2020). Targeted quantification of amino acids by dansylation. Methods in molecular biology (Clifton, N.J.), 2089, 137–147.
  • Eslami, S., & Lhiaubet-Vallet, V. (2007). Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study.
  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.
  • Wójciak, K. M., Feltynowski, M., & Szultka-Młyńska, M. (2022). Simple and Effective Derivatization of Amino Acids with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene in a Microwave Reactor for Determination of Free Amino Acids in Kombucha Beverages. Molecules, 27(20), 7088.
  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available at: [Link]

  • Chromatography Online. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Available at: [Link]

Sources

The Unseen Powerhouse: A Comparative Reactivity Guide to 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Classic Activating Groups in SNAr Chemistry

For decades, the nitro group has been the quintessential activating moiety in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. The iconic reactivity of substrates like 1-fluoro-2,4-dinitrobenzene (Sanger's Reagent) has provided a foundational understanding of the factors governing this powerful transformation. However, the expanding chemical space explored in drug discovery and materials science necessitates a broader palette of activating groups with nuanced electronic properties and synthetic handles.

This guide provides an in-depth technical comparison of the reactivity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene , a substrate featuring a potent combination of a sulfonyl and a nitro activating group. We will dissect its performance in the context of classic fluoronitrobenzenes, offering a robust theoretical framework, a predictive reactivity scale, and a validated experimental protocol for researchers to quantify these differences in their own laboratories. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity profiles of sulfonyl-activated systems to accelerate their research and development endeavors.

Theoretical Framework: Deconstructing Reactivity in SNAr

The facility of an SNAr reaction is predominantly governed by the substrate's ability to stabilize the transient, negatively charged intermediate known as the Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack, which disrupts the ring's aromaticity.[1][2] Consequently, the reaction rate is highly sensitive to the nature and position of electron-withdrawing groups (EWGs) on the aromatic ring, which stabilize this intermediate through inductive (-I) and resonance (-M) effects.

Figure 1: General mechanism of the SNAr reaction.

The key to comparing the reactivity of different fluoronitrobenzenes lies in assessing the electron-withdrawing strength of their substituents. The Hammett equation provides a quantitative means to this end, relating reaction rates to the electronic properties of substituents via the substituent constant (σ).[3] A more positive σ value indicates a stronger electron-withdrawing capability.

  • Nitro Group (-NO₂): A powerful activating group with strong -I and -M effects. It is particularly effective when positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer complex onto the nitro group's oxygen atoms.[2][4]

  • Ethanesulfonyl Group (-SO₂Et): The sulfonyl group is one of the most potent electron-withdrawing groups. It exerts a very strong inductive effect (-I) and, when its sulfur atom expands its octet, a resonance-withdrawing effect (-M).

A comparison of Hammett constants reveals the exceptional electron-withdrawing nature of the sulfonyl group, which is comparable to, and in some cases exceeds, that of the nitro group.

Substituent GroupHammett Constant (σmeta)Hammett Constant (σpara)
Nitro (-NO₂)+0.71+0.78
Methylsulfonyl (-SO₂Me)+0.65+0.73
Ethanesulfonyl (-SO₂Et) ~+0.65 ~+0.73

Table 1: Comparison of Hammett constants for key electron-withdrawing groups. Values for -SO₂Et are estimated to be very similar to -SO₂Me. Data sourced from multiple compilations.[5][6]

Based on these values, we can make a strong prediction: the ethanesulfonyl group is a powerful activating group for SNAr, on par with the nitro group. In 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene , the synergistic effect of having a nitro group para to the fluorine leaving group and an ethanesulfonyl group ortho should result in exceptionally high reactivity.

Comparative Reactivity Analysis: A Predictive Hierarchy

Comparison Substrates:

  • 1-Fluoro-2,4-dinitrobenzene (FDNB): The "gold standard" for high reactivity in SNAr.

  • 1-Fluoro-2-nitrobenzene (2-FNB): Activated by a single ortho-nitro group.

  • 1-Fluoro-4-nitrobenzene (4-FNB): Activated by a single para-nitro group.

Predicted Reactivity Order:

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene > 1-Fluoro-2,4-dinitrobenzene (FDNB) > 1-Fluoro-2-nitrobenzene (2-FNB) > 1-Fluoro-4-nitrobenzene (4-FNB)

Justification:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene vs. FDNB: Both substrates are activated by two powerful EWGs, one ortho and one para to the fluorine. The Hammett constants suggest that the activating power of a sulfonyl group is at least as strong as a nitro group. Therefore, the reactivity of our target compound is predicted to be in the same high-performance tier as FDNB, and potentially slightly greater due to the potent inductive effect of the sulfonyl group at the ortho position.

  • FDNB vs. Single Nitro Isomers: The presence of two nitro groups provides significantly more stabilization for the Meisenheimer complex than a single group, leading to a dramatic increase in reaction rate.[2]

  • 2-FNB vs. 4-FNB: Experimental data consistently shows that for many nucleophiles, 1-fluoro-2-nitrobenzene is more reactive than 1-fluoro-4-nitrobenzene.[7] This is attributed to the powerful, distance-dependent inductive effect (-I) of the nitro group, which is more pronounced from the closer ortho position and is the dominant factor in stabilizing the initial attack at the ipso-carbon.[7]

Experimental Protocol: A Validating System for Kinetic Analysis

To empirically validate the predicted reactivity and provide a self-validating system, we present a detailed protocol for a comparative kinetic study using High-Performance Liquid Chromatography (HPLC). HPLC is an ideal technique as it allows for the simultaneous monitoring of reactant consumption and product formation, providing clean, quantitative data even in complex reaction mixtures.[8][9][10]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Internal Std) prep_thermo Thermostat Reaction Vessel (e.g., 25.0 ± 0.1 °C) prep_stock->prep_thermo initiate Initiate Reaction (Add Nucleophile to Substrate) prep_thermo->initiate sampling Take Aliquots at Timed Intervals (t = 0, 1, 2, 5, 10... min) initiate->sampling quench Quench Aliquot Immediately (e.g., in Acidic Acetonitrile) sampling->quench hplc Analyze Quenched Samples by HPLC quench->hplc integrate Integrate Peak Areas (Substrate, Product, Internal Std) hplc->integrate calculate Calculate Concentrations integrate->calculate plot Plot ln([Substrate]) vs. Time calculate->plot determine_k Determine k_obs from Slope plot->determine_k

Figure 2: Workflow for the kinetic analysis of SNAr reactions via HPLC.

Objective: To determine the pseudo-first-order rate constant (kobs) and the second-order rate constant (k₂) for the reaction of various aryl fluorides with a model nucleophile (e.g., piperidine).

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • 1-Fluoro-2,4-dinitrobenzene

  • 1-Fluoro-2-nitrobenzene

  • 1-Fluoro-4-nitrobenzene

  • Piperidine (or other suitable nucleophile)

  • Anhydrous Acetonitrile (MeCN), HPLC grade

  • Internal Standard (e.g., naphthalene, biphenyl)

  • Trifluoroacetic Acid (TFA) for quenching

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Substrate Stock (0.01 M): Accurately weigh and dissolve the aryl fluoride in MeCN.

    • Nucleophile Stock (1.0 M): Accurately prepare a solution of piperidine in MeCN.

    • Internal Standard (IS) Stock (0.005 M): Accurately prepare a solution of the internal standard in MeCN.

    • Quenching Solution: Prepare a solution of 1% TFA in MeCN.

  • Reaction Setup:

    • In a thermostatted vessel (e.g., 25.0 ± 0.1 °C), add a specific volume of the substrate stock solution and the internal standard stock solution. Dilute with MeCN to achieve a final substrate concentration of approximately 0.0005 M (ensure the nucleophile will be in large excess).

    • Allow the solution to equilibrate to the reaction temperature.

  • Reaction Initiation and Sampling:

    • Initiate the reaction by adding a calculated volume of the nucleophile stock solution to achieve a final concentration of 0.05 M (a 100-fold excess). Start a timer immediately.

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a larger volume (e.g., 900 µL) of the quenching solution. The acid will protonate the amine, halting the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. The method should be developed to achieve baseline separation of the starting material, product, and internal standard. Monitor at a wavelength where both substrate and product absorb (e.g., 254 nm or 340 nm).

    • Record the peak areas for the substrate, product, and internal standard for each time point.

  • Data Analysis:

    • Calculate the response factor for the substrate relative to the internal standard.

    • Use the peak area ratios to determine the concentration of the substrate at each time point.

    • Since the nucleophile is in large excess, the reaction follows pseudo-first-order kinetics. Plot ln[Substrate] versus time. The plot should be linear.

    • The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.

    • Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [Nucleophile] .

    • Compare the k₂ values for each substrate to establish a quantitative reactivity ranking.

Applications in Drug Discovery: The Case of Dabrafenib

The utility of sulfonyl-activated aromatic systems is not merely academic. These motifs are increasingly found in complex, biologically active molecules. A prominent example is Dabrafenib (Tafinlar®) , a kinase inhibitor used to treat certain types of cancer.[8]

The synthesis of Dabrafenib showcases the strategic use of sulfonyl-containing aromatic building blocks. In a key synthetic sequence, a fluoroaniline is reacted with a difluorobenzenesulfonyl chloride.[8] Although this specific step forms a sulfonamide rather than displacing a fluorine activated by a sulfonyl group, it highlights the integration of these reactive moieties into complex pharmaceutical targets. A later step in the synthesis involves a critical SNAr reaction on a chloropyrimidine ring, which is part of the larger, sulfonyl-containing molecular framework, to install an amino group.[8][11] This demonstrates that the stability and electronic properties conferred by the sulfonyl group are compatible with, and instrumental in, the multi-step syntheses of modern therapeutics.

Conclusion

While 1-fluoro-2,4-dinitrobenzene remains a benchmark for high reactivity in SNAr chemistry, this guide establishes 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a substrate of comparable, if not superior, reactivity. This is predicted based on the powerful electron-withdrawing nature of the ethanesulfonyl group, which rivals that of the nitro group. The synergistic ortho/para activation by both a sulfonyl and a nitro group positions this molecule as an exceptionally potent electrophile for SNAr reactions.

For medicinal and process chemists, this heightened reactivity can translate into milder reaction conditions, shorter reaction times, and the ability to employ less reactive nucleophiles, thereby expanding synthetic possibilities. We have provided a robust, HPLC-based kinetic protocol to empower researchers to experimentally validate these claims and to quantitatively assess the reactivity of this and other novel SNAr substrates. As the demand for chemical diversity grows, a deep understanding of such powerful, non-classical building blocks will be indispensable in the rapid and efficient synthesis of the next generation of functional molecules.

References

Sources

A Comparative Guide to the Biological Activity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the biological activities of derivatives of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and its structural analogs. While direct experimental data on the biological activity of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene itself is limited in publicly accessible literature, this guide synthesizes information from closely related sulfonylbenzene and fluoronitrobenzene derivatives to project potential therapeutic applications and guide future research. We will delve into the structure-activity relationships of these classes of compounds, focusing on their potential as anticancer and antimicrobial agents. Detailed experimental protocols for assessing these biological activities are also provided to ensure methodological rigor in future studies.

Introduction: The Therapeutic Potential of Substituted Nitrobenzenes

The nitroaromatic scaffold is a recurring motif in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this functional group.[1] The strong electron-withdrawing nature of the nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its interaction with biological targets.[2] When combined with other functionalities, such as sulfonyl and fluoro groups, the resulting derivatives can exhibit a wide range of biological activities.

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene combines three key pharmacophores:

  • The Nitroaromatic Ring: Essential for the biological activity of many antimicrobial and anticancer agents.[3] Its bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of reactive cytotoxic species.[4]

  • The Sulfonyl Group: A common feature in a variety of therapeutic agents, including anticancer sulfonamides. This group can act as a hydrogen bond acceptor and influence the overall solubility and electronic properties of the molecule.

  • The Fluorine Atom: A bioisostere for hydrogen, the introduction of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[5]

This guide will explore the biological potential of derivatives of this core structure by examining the activities of analogous compounds, thereby providing a framework for the rational design of new therapeutic agents.

Comparative Biological Activity

Due to the limited direct experimental data on 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, this section will focus on a comparative analysis of its structural analogs, categorized by their primary biological activities.

Anticancer Activity

Derivatives of sulfonylbenzene and fluoronitrobenzene have shown significant promise as anticancer agents. The proposed mechanism for many nitroaromatic anticancer compounds involves their selective activation under hypoxic conditions prevalent in solid tumors.

Table 1: Anticancer Activity of Selected Sulfonylbenzene and Fluoronitrobenzene Analogs

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference(s)
Quinazoline SulfonatesLeukemia (K562), Glioblastoma (U-251), Colon CancerSubmicromolar activity, G2/M cell cycle arrest[1]
Alkylsulfonyl BenzimidazolesBreast Cancer (MCF-7)Potent Bcl-2 inhibition[4]
Benzenesulfonamide-Triazine HybridsBreast Cancer (MDA-MB-468), Leukemia (CCRF-CM)Potent carbonic anhydrase IX inhibitors[6]
Fluorinated BenzothiazolesBreast (MCF-7, MDA-MB-468), Colon (HCT-116, HT-29)GI50 values in the low micromolar to nanomolar range[7]
5(4H)-Oxazolone-Based SulfonamidesLiver Cancer (HepG2), Prostate Cancer (PC3)IC50 values in the low micromolar range[8]

Discussion of Structure-Activity Relationships (SAR):

  • Sulfonamide Moiety: The presence of a sulfonamide group is a key feature in many carbonic anhydrase inhibitors, which are effective anticancer agents.[6][9] The orientation and substitution on the phenyl ring of benzenesulfonamides significantly impact their inhibitory activity and selectivity for tumor-associated carbonic anhydrase isoforms like CA IX.[10]

  • Fluorine Substitution: The position and number of fluorine atoms on the aromatic ring can drastically alter the anticancer potency. For instance, in a series of fluorinated benzothiazoles, a 5-fluoro derivative displayed the most potent antiproliferative activity across multiple cancer cell lines.[7]

  • Nitro Group Position: The selective cytotoxicity of nitroaromatic compounds is often dependent on their reduction potential, which is influenced by the electronic environment of the nitro group.

The structural features of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene suggest that its derivatives could exhibit anticancer activity through mechanisms similar to those of the analogs listed above, potentially acting as bioreductive prodrugs or inhibitors of key cellular enzymes.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within microbial cells to form toxic radicals that damage DNA and other vital macromolecules.[3]

Table 2: Antimicrobial Activity of Selected Fluoronitrobenzene and Sulfonamide Analogs

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC)Reference(s)
Fluorinated β-NitrostyrenesE. coli, S. aureusEnhanced activity with fluorine substitution[2]
8-NitrofluoroquinolonesS. aureusGood activity with MICs in the 2-5 µg/mL range[11]
Sulfonamide Isoxazolo[5,4-b]pyridinesP. aeruginosa, E. coliActive at doses of 125-500 µg[12]
5-Nitrofuran-Isatin HybridsMethicillin-resistant S. aureus (MRSA)MIC values as low as 1 µg/mL[13]
1,3,4-Oxadiazole DerivativesS. aureus, MRSAMICs in the 0.25–2 µg/mL range[14]

Discussion of Structure-Activity Relationships (SAR):

  • Nitro Group is Crucial: The antimicrobial activity of these compounds is intrinsically linked to the presence of the nitro group and its subsequent bioreduction.

  • Fluorine Enhances Potency: Studies on fluorinated β-nitrostyrenes have shown that the presence of fluorine on the aromatic ring enhances antimicrobial activity.[2]

  • Lipophilicity Matters: In the case of 8-nitrofluoroquinolones, more lipophilic groups were found to enhance activity against Gram-positive strains.[11]

  • Synergistic Scaffolds: Hybrid molecules combining the nitroaromatic moiety with other antimicrobial scaffolds, such as isatin or oxadiazole, have demonstrated potent activity against drug-resistant bacteria.[13][14]

Given these findings, derivatives of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene are promising candidates for the development of novel antimicrobial agents. The combination of the nitro group for microbial-specific activation, the fluorine atom for enhanced potency, and the sulfonyl group for modulating physicochemical properties presents a compelling strategy for overcoming antimicrobial resistance.

Experimental Protocols

To facilitate further research and ensure the reproducibility of biological activity data, this section provides detailed, step-by-step methodologies for key assays.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][9][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 Allow attachment treat Treat with Compound incubate1->treat Expose to drug add_mtt Add MTT Solution treat->add_mtt After incubation period incubate2 Incubate 2-4h add_mtt->incubate2 Formazan formation solubilize Solubilize Formazan incubate2->solubilize Dissolve crystals read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate

Caption: Workflow of the MTT cell viability assay.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][16]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and a standardized inoculum of the microorganism is added. The growth is assessed visually or by measuring the optical density.

Protocol:

  • Preparation of Inoculum:

    • Streak the microbial strain on a suitable agar plate and incubate overnight at the appropriate temperature (e.g., 37°C for most bacteria).

    • Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.

Workflow for MIC Assay:

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plate inoculum->inoculate dilution Prepare Serial Dilutions of Compound dilution->inoculate incubate Incubate (e.g., 37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth or Read OD600 incubate->read_mic determine_mic Determine MIC read_mic->determine_mic

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Future research should focus on the synthesis and systematic biological evaluation of a library of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene derivatives. Structure-activity relationship studies should be conducted to optimize their anticancer and antimicrobial activities. Mechanistic studies will also be crucial to elucidate their mode of action and to identify their molecular targets. The experimental protocols provided in this guide offer a standardized approach for these future investigations, ensuring the generation of reliable and comparable data.

References

  • [SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES.]([Link])

Sources

A Senior Application Scientist's Guide: HPLC-UV vs. HPLC-MS for the Detection of "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of covalent modifications, the choice of analytical methodology is paramount. The detection and characterization of protein adducts formed by reactive small molecules, such as "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene," demand a careful consideration of analytical strategies. This guide provides an in-depth, objective comparison of two cornerstone techniques in the analytical chemist's arsenal: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS).

This document moves beyond a superficial listing of pros and cons, delving into the causal relationships behind experimental choices and providing field-proven insights to ensure the generation of robust and reliable data.

The Target Analyte: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and its Adducts

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a sulfonyl-activated fluoro-nitroaromatic compound. The electron-withdrawing nature of the nitro and ethoxy-sulfonyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr)[1][2][3]. The fluorine atom serves as a good leaving group, making the compound susceptible to attack by nucleophilic residues on proteins.

Mechanism of Adduct Formation

The primary mechanism of adduct formation involves the covalent reaction of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene with nucleophilic amino acid side chains. Key residues targeted by such electrophiles include lysine, tyrosine, and histidine[4][5][6]. The reaction proceeds via a Meisenheimer complex intermediate, followed by the departure of the fluoride ion to form a stable covalent bond between the protein and the small molecule.

reagents 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene + Protein (Nucleophilic Residue) intermediate Meisenheimer Complex (Anionic σ-complex) reagents->intermediate Nucleophilic Attack product Protein-Small Molecule Adduct + F- intermediate->product Fluoride Elimination

Caption: Mechanism of Adduct Formation.

HPLC-UV Detection: The Workhorse for Quantitation

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely accessible technique for the analysis of compounds that possess a chromophore, a part of a molecule that absorbs light in the ultraviolet-visible region.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent)[7]. As the separated components elute from the column, they pass through a flow cell in the UV detector. A UV lamp emits light that passes through the flow cell, and a detector measures the amount of light absorbed by the analyte. The absorbance is directly proportional to the concentration of the analyte, as described by the Beer-Lambert law. For nitroaromatic compounds, a detection wavelength of 254 nm is commonly employed due to the strong absorbance of the nitro group at this wavelength[8][9][10].

Experimental Protocol: HPLC-UV Analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Adducts (Intact Protein Level)

This protocol outlines a general procedure for the analysis of intact protein adducts.

1. Sample Preparation: a. Incubate the target protein (e.g., Human Serum Albumin, HSA) with a molar excess of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) for a defined period at a controlled temperature (e.g., 37°C). b. Remove excess, unreacted small molecule using a desalting column or dialysis. c. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. HPLC-UV Method: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: A reversed-phase C4 or C8 column suitable for protein separations (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. d. Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. e. Gradient: A linear gradient from 20% to 80% B over 30 minutes. f. Flow Rate: 1.0 mL/min. g. Detection Wavelength: 254 nm. h. Injection Volume: 20-50 µL of the prepared protein sample.

3. Data Analysis: a. Monitor the chromatogram for the appearance of new peaks or shifts in the retention time of the main protein peak upon adduction. b. Quantify the extent of modification by comparing the peak areas of the modified and unmodified protein.

HPLC-MS Detection: The Gold Standard for Identification and Characterization

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers unparalleled sensitivity and specificity, making it the definitive tool for the identification and structural characterization of protein adducts.

Principle of HPLC-MS

Similar to HPLC-UV, HPLC separates the components of a mixture. However, instead of a UV detector, the eluent from the column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the eluting compounds. For protein adduct analysis, a "bottom-up" proteomics approach is typically employed[11][12][13][14].

start Protein Adduct Sample digestion Proteolytic Digestion (e.g., Trypsin) start->digestion separation HPLC Separation (Peptide Mixture) digestion->separation ionization Mass Spectrometry (Ionization) separation->ionization analysis MS/MS Analysis (Fragmentation & Detection) ionization->analysis identification Data Analysis (Adduct Identification) analysis->identification

Caption: Bottom-Up Proteomics Workflow for Adduct Analysis.

Experimental Protocol: HPLC-MS/MS Analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Adducts (Peptide Level)

This protocol details a bottom-up proteomics workflow for identifying the specific sites of adduction.

1. Sample Preparation: a. Follow the same adduction procedure as for the HPLC-UV analysis. b. Reduction and Alkylation: Reduce disulfide bonds in the protein with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM) to prevent disulfide bond reformation. c. Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin, which cleaves C-terminal to lysine and arginine residues. d. Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.

2. HPLC-MS/MS Method: a. LC-MS/MS System: A nano-flow HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF). b. Column: A reversed-phase C18 analytical column with a pre-column for sample loading and desalting (e.g., 75 µm x 15 cm, 1.9 µm). c. Mobile Phase A: 0.1% Formic acid in water. d. Mobile Phase B: 0.1% Formic acid in acetonitrile. e. Gradient: A shallow gradient suitable for peptide separation (e.g., 2% to 40% B over 60-120 minutes). f. Flow Rate: 300 nL/min. g. Mass Spectrometry: i. Ionization Mode: Positive ion electrospray ionization (ESI). ii. Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA). In DDA, the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS). iii. Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

3. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, or similar) to search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein. b. Specify the mass of the 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene adduct as a variable modification on nucleophilic amino acids (Lys, Tyr, His). c. The software will identify the modified peptides and pinpoint the exact site of adduction.

Head-to-Head Comparison: HPLC-UV vs. HPLC-MS

FeatureHPLC-UVHPLC-MS
Principle Light AbsorbanceMass-to-Charge Ratio
Sensitivity Nanogram (ng) to microgram (µg) rangePicogram (pg) to femtogram (fg) range[15]
Selectivity Moderate; susceptible to co-eluting interferences with similar UV spectra.High; can distinguish between co-eluting compounds with different m/z ratios.
Structural Information Limited; provides retention time and UV spectrum.Rich; provides molecular weight and fragmentation patterns for structural elucidation.
Quantitation Excellent for known compounds with a chromophore.Good; can be more complex due to variations in ionization efficiency.
Complexity Relatively simple operation and data analysis.More complex instrumentation, method development, and data analysis.
Cost Lower initial investment and running costs.Higher initial investment and maintenance costs.

Concluding Remarks: A Symbiotic Approach

The choice between HPLC-UV and HPLC-MS is not a matter of one being universally superior to the other; rather, it is a question of selecting the right tool for the specific scientific question at hand.

  • For routine monitoring and quantification of a known adduct, where high throughput and cost-effectiveness are critical, HPLC-UV is an excellent choice. Its robustness and ease of use make it ideal for quality control and screening applications.

  • For the definitive identification of adducts, characterization of modification sites, and discovery-based studies in complex biological matrices, HPLC-MS is the indispensable tool. Its unparalleled sensitivity and specificity provide the detailed structural information necessary for a thorough understanding of the covalent modification.

In many research and development settings, a synergistic approach is often the most effective. HPLC-UV can be used for initial screening and quantification, while HPLC-MS provides the detailed characterization and confirmation of the adducts. By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select the most appropriate method to advance their scientific endeavors.

References

  • Acosta-Martin, A., et al. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. Methods in Molecular Biology. [Link]

  • Schmidt, T. C., & Haderlein, S. B. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Chromatographia. [Link]

  • PubChem. 4-Nitrobenzenesulfonyl chloride. [Link]

  • Narayan, A., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Aivazi, A. A., & Aivazis, D. A. (2019). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes. [Link]

  • Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry. [Link]

  • Mąkosza, M., & Wojciechowski, K. (2014). Oxidative substitution of hydrogen in p-fluoronitrobenzene with phosphorus and nitrogen nucleophiles. Beilstein Journal of Organic Chemistry. [Link]

  • Creative Proteomics. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Cell Chemical Biology. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Antunes, C., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Frontiers in Chemistry. [Link]

  • Ünsal, Y. E., & Erkan, T. (2025). Development and validation of a method for the determination of explosives in soil using HPLC-UV. Journal of Chemistry and Technologies. [Link]

  • ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),... [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. [Link]

  • Amomed Pharma GmbH. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules. [Link]

  • Wang, Y., et al. (2022). Accurate Mass Identification of an Interfering Water Adduct and Strategies in Development and Validation of an LC-MS/MS Method for Quantification of MPI8, a Potent SARS-CoV-2 Main Protease Inhibitor. Pharmaceuticals. [Link]

  • Jaworski, J. S., & Tytko, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • Biocompare. (2025). Advances in Bottom-Up Proteomics. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Jacobsen, E. N., et al. (2018). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry. [Link]

  • Royal Society of Chemistry. (2017). Tyrosine-derived stimuli responsive, fluorescent amino acids. New Journal of Chemistry. [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). [Link]

  • MtoZ Biolabs. (n.d.). Procedure for Protein Identification Using LC-MS/MS. [Link]

  • Domingues, M. R. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Metabolites. [Link]

  • Previs, S. F., & Pennington, S. L. (2015). Data Independent Acquisition Mass Spectrometry for Identification of Targeted Peptide Site Specific Modifications. Journal of The American Society for Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

  • PubChem. 4-Nitrobenzenesulfonic acid. [Link]

Sources

Validation of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a Novel Derivatization Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of molecules such as amines and thiols is paramount. Often, these analytes lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this challenge by introducing a tag that enhances detectability. This guide introduces and validates 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a promising new derivatization agent, providing a comprehensive comparison with established alternatives.

The Principle of Derivatization and the Promise of a New Reagent

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. The ideal derivatization agent should react rapidly and completely with the target functional group under mild conditions, yield a stable derivative, and impart a strong, predictable signal for the chosen detection method.

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a novel reagent designed for the derivatization of primary and secondary amines, as well as thiols. Its structure is engineered for high reactivity and robust detection.

Chemical Structure:

The key features of this molecule are:

  • A Highly Activated Fluorine Atom: The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by two strong electron-withdrawing groups: the nitro group at the 4-position and the ethanesulfonyl group at the 1-position. This dual activation is predicted to lead to rapid and efficient reactions with nucleophiles like amines and thiols.

  • A Strong Chromophore: The nitroaromatic system provides a strong chromophore, enabling sensitive UV-Vis detection of the resulting derivatives.[1]

  • Potential for Enhanced Chromatographic Performance: The ethanesulfonyl group is expected to modify the polarity of the resulting derivative, potentially improving chromatographic resolution and peak shape.

The Reaction Mechanism: A Nucleophilic Aromatic Substitution

The derivatization reaction with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro and ethanesulfonyl groups create a significant partial positive charge on the carbon atom attached to the fluorine, making it susceptible to attack by a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the sulfur of a thiol).

DOT Diagram: General Reaction Mechanism

reaction_mechanism reagent 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene intermediate Meisenheimer Complex (Intermediate) reagent->intermediate + Nucleophile nucleophile R-NH2 (Amine) or R-SH (Thiol) product Derivatized Analyte intermediate->product - Leaving Group leaving_group F-

Caption: General workflow for derivatization via nucleophilic aromatic substitution.

Comparative Analysis with Established Derivatization Agents

To validate the potential of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, its predicted performance is compared against a panel of widely used derivatization reagents.

Derivatization AgentTarget AnalytesDetection MethodKey AdvantagesKey Disadvantages
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Predicted) Primary/Secondary Amines, ThiolsUV-VisHigh reactivity due to dual activation, stable derivatives, strong UV absorbance.Potential for side reactions if not optimized, limited data on fluorescence.
Dansyl Chloride (Dansyl-Cl) Primary/Secondary Amines, PhenolsFluorescence, UV-VisHigh sensitivity, fluorescent derivatives.[2][3]Derivatives can be light-sensitive, reaction can be slow.[2]
Dabsyl Chloride (Dabsyl-Cl) Primary/Secondary AminesUV-VisStable derivatives, detection in the visible region minimizes interference.[2]Requires heating for derivatization.[2]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Primary/Secondary AminesFluorescence, UV-VisHigh sensitivity, forms stable derivatives.[4][5]Reagent can hydrolyze, derivatives may be unstable under basic conditions.[4]
o-Phthalaldehyde (OPA) Primary Amines (in the presence of a thiol)FluorescenceRapid reaction at room temperature, high sensitivity.[6][7]Derivatives can be unstable, does not react with secondary amines.[6]
Sanger's Reagent (DNFB) Primary/Secondary AminesUV-VisForms stable derivatives, well-established method.[8][9][10]Derivatives are not fluorescent, reaction can be slow.[8]
Marfey's Reagent Chiral Amines and Amino AcidsUV-VisEnables chiral separation of enantiomers.[11][12][13]Primarily for chiral analysis, may not be necessary for all applications.
N-Ethylmaleimide (NEM) ThiolsUV-VisHighly specific for thiols at neutral pH, rapid reaction.[14][15][16][17]Can react with amines at higher pH, derivatives have relatively low UV absorbance.[15]

Experimental Protocols: A Framework for Validation

The following protocols provide a general framework for the validation of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene as a derivatization agent and for its comparison with an established alternative, Dansyl Chloride.

Protocol for Derivatization with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Predicted)

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene solution (10 mM in acetonitrile)

  • Analyte standard solution (e.g., glycine, cysteine; 1 mM in water)

  • Borate buffer (0.1 M, pH 9.5)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (1 M)

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the analyte standard solution with 200 µL of borate buffer.

  • Add 200 µL of the 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene solution.

  • Vortex the mixture and incubate at 60°C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with 50 µL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

Protocol for Derivatization with Dansyl Chloride

Materials:

  • Dansyl Chloride solution (10 mg/mL in acetone)

  • Analyte standard solution (e.g., glycine; 1 mM in water)

  • Sodium bicarbonate solution (100 mM, pH 9.5)

  • Acetone (HPLC grade)

  • Hydrochloric acid (1 M)

Procedure:

  • In a microcentrifuge tube, mix 100 µL of the analyte standard solution with 200 µL of sodium bicarbonate solution.

  • Add 200 µL of the Dansyl Chloride solution.

  • Vortex the mixture and incubate in the dark at 60°C for 45 minutes.[2]

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with 50 µL of 1 M HCl to stop the reaction.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

DOT Diagram: Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis analyte Analyte Solution buffer Add Buffer analyte->buffer reagent Add Derivatization Reagent buffer->reagent reaction Incubate (Heat/Time) reagent->reaction stop_reaction Stop Reaction (Acidify) reaction->stop_reaction filter Filter stop_reaction->filter injection Inject into HPLC filter->injection separation Chromatographic Separation injection->separation detection UV-Vis or Fluorescence Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: General experimental workflow for derivatization and HPLC analysis.

Predicted Performance and Validation Parameters

The validation of a new derivatization agent requires a thorough evaluation of several key performance parameters. Based on the chemical structure of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and the known effects of its functional groups, the following performance characteristics are predicted:

ParameterPredicted Performance of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzeneValidation Approach
Reactivity High, due to the strong electron-withdrawing effects of both the nitro and ethanesulfonyl groups.[18][19][20][21][22]Kinetic studies to determine reaction rates with various amines and thiols under different pH and temperature conditions. Comparison with established reagents.
Derivative Stability High, due to the formation of a stable covalent bond.Stability studies of the derivatized analyte over time at different storage conditions (room temperature, 4°C, -20°C).
Detection Sensitivity High UV-Vis sensitivity due to the nitroaromatic chromophore.[1]Determination of the limit of detection (LOD) and limit of quantification (LOQ) for derivatized analytes using HPLC-UV. Comparison of molar absorptivity with other chromophoric derivatives.
Selectivity Primarily reactive towards primary and secondary amines and thiols.Analysis of potential side reactions with other functional groups (e.g., hydroxyls, carboxyls) under the optimized derivatization conditions.
Chromatographic Performance Good peak shape and resolution are expected due to the introduction of the moderately polar ethanesulfonyl group.Evaluation of peak symmetry, resolution, and retention time reproducibility for a range of derivatized analytes on different HPLC columns.

Conclusion and Future Perspectives

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene presents a compelling case as a novel and highly effective derivatization agent for the analysis of amines and thiols. Its design, featuring dual activation for rapid nucleophilic aromatic substitution and a strong chromophore for sensitive detection, suggests significant potential to rival or even surpass the performance of some established reagents.

The key to its validation lies in rigorous experimental verification of the predicted performance characteristics outlined in this guide. Future studies should focus on optimizing the derivatization protocol for a wide range of analytes and complex matrices, and on conducting direct, head-to-head comparisons with the most relevant alternative reagents. The insights gained from such studies will be invaluable for researchers, scientists, and drug development professionals seeking to enhance the sensitivity, accuracy, and efficiency of their analytical workflows.

References

  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Deriv
  • Zheng, S., Thapa, M., Mitchell, J., Li, S., & Li, S. (n.d.).
  • N-Ethylmaleimide. (2023, November 26). In Wikipedia.
  • Görög, S., & Gazdag, M. (1999). Novel derivatization with Sanger's reagent (2,4-dinitrofluorobenzene [DNFB]) and related methodological developments for improve. Analusis, 27(5), 458-463.
  • Sadlowski, C., et al. (2020). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
  • Optimization of experimental variables in the dabsyl chloride derivatization of biogenic amines for their determination by RP-HPLC. (n.d.).
  • Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biologic. (n.d.).
  • Electronic Effects of the Sulfinyl and Sulfonyl Groups. (n.d.).
  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (n.d.). DiVA portal.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed.
  • Fmoc chloride for HPLC derivatization, LiChropur, = 99.0 HPLC 28920-43-6. (n.d.). Sigma-Aldrich.
  • The UV–vis spectra of various nitroaromatic compounds and excitation of... (n.d.).
  • The derivatization scheme of alkyl amines with FMOC-Cl. (n.d.).
  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. (2020). PubMed.
  • Optimization of the Determination of Ortho-phthalaldehyde in Air by Derivatization with 2,4-dinitorophenylhyrazine (DNPH). (n.d.).
  • Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. (n.d.). Royal Society of Chemistry.
  • Electrophilic aromatic directing groups. (2023, December 22). In Wikipedia.
  • A Comparative Guide to Inter-laboratory Performance of Dabsyl Chloride Amino Acid Analysis. (n.d.). BenchChem.
  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. (2023). MDPI.
  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.).
  • LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid dl-Stereoisomers. (2020). Journal of the American Society for Mass Spectrometry.
  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (2022). RSC Publishing.
  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)
  • Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide R
  • 1-Fluoro-2,4-dinitrobenzene for HPLC derivatization, LiChropur, = 99.0 GC 70-34-8. (n.d.). Sigma-Aldrich.
  • (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.).
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2021, March 5). Chemistry LibreTexts.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2023, August 12). Master Organic Chemistry.
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2023, August 12). Master Organic Chemistry.
  • Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. (n.d.). Metabolomics Workbench.
  • O-Phthalaldehyde Derivatization for the Paper-Based Fluorometric Determination of Glutathione in Nutritional Supplements. (2024). MDPI.
  • High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatiz
  • Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. (2022). Chemical Science.
  • Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. (n.d.).
  • DNFB-Sanger's reagent for detection of free amino acids. (2019, August 20). G-Biosciences.
  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (n.d.). IU Indianapolis ScholarWorks.
  • Phthaldialdehyde OPA HPLC Derivatiz
  • Studies using HPLC-PDA in gabapentin N-derivatization reactions with 9-fluorenylmethyl chloroform
  • 1-Fluoro-2,4-dinitrobenzene. (2023, October 17). In Wikipedia.
  • Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. (n.d.).
  • N-Ethylmaleimide (NEM). (n.d.). Thermo Fisher Scientific.
  • Substituent Effects. (n.d.). La Salle University.
  • The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2021). MDPI.
  • UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1. (2001). PubMed.
  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024, December 4). YouTube.
  • Derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for liquid chromatography/electrospray ioniz
  • 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. (n.d.).
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). MDPI.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise structural elucidation of aromatic isomers is a critical step in chemical synthesis and drug development, where distinct positional arrangements of functional groups can lead to vastly different chemical reactivity and biological activity. This guide presents a comprehensive spectroscopic framework for the unambiguous differentiation of key isomers of substituted fluoro-nitro-sulfonylbenzene. We focus on a comparative analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Isomer A) , 1-(Ethanesulfonyl)-4-fluoro-2-nitrobenzene (Isomer B) , and 2-(Ethanesulfonyl)-1-fluoro-4-nitrobenzene (Isomer C) . By integrating data from Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides researchers, scientists, and drug development professionals with the theoretical principles, predictive data, and experimental protocols required for definitive isomer identification.

Introduction: The Imperative of Isomeric Purity

In the landscape of pharmaceutical development and materials science, the seemingly subtle difference in the placement of a functional group on an aromatic ring can be the difference between a potent therapeutic agent and an inert—or even toxic—compound. The title compound, 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene, and its isomers are classic examples of polysubstituted aromatic systems where the interplay of strong electron-withdrawing groups (nitro, sulfonyl) and a halogen (fluoro) dictates the molecule's electronic properties and reactivity. For instance, the fluorine atom's susceptibility to Nucleophilic Aromatic Substitution (SNAr) is highly dependent on the activating effects of the ortho and para nitro and sulfonyl groups. Therefore, confirming the correct isomeric structure is not merely an analytical exercise but a foundational requirement for any subsequent synthetic application or biological screening. This guide explains the causality behind the expected spectroscopic differences, empowering the scientist to move beyond simple data matching to a deeper, mechanistic understanding of the structure-property relationship.

Molecular Structures and Isomeric Variation

The three isomers under consideration share the same molecular formula (C₈H₈FNO₄S) and molecular weight (233.22 g/mol ) but differ in the substitution pattern on the benzene ring. These differences create unique electronic environments and spatial relationships among the substituents and remaining aromatic protons, which form the basis for their spectroscopic differentiation.

Figure 1: Molecular structures of the three key isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for distinguishing these isomers. The chemical shifts (δ) of the aromatic protons (¹H), carbons (¹³C), and fluorine (¹⁹F), along with their coupling constants (J), provide a unique fingerprint for each molecule. The strong electron-withdrawing nature of the nitro (-NO₂) and ethanesulfonyl (-SO₂Et) groups deshields nearby nuclei, shifting their signals downfield to higher ppm values.[1]

¹H NMR Spectroscopy

The aromatic region (typically 7.0-9.0 ppm) of the ¹H NMR spectrum is most informative. Each isomer has three aromatic protons, forming an ABC spin system. The predicted chemical shifts and coupling patterns are the primary identifiers.

  • Expertise in Prediction: The chemical shift of an aromatic proton is heavily influenced by the nature of the substituents at the ortho, meta, and para positions.[2] A nitro group exerts a strong deshielding effect, particularly on its ortho and para protons.[1] The sulfonyl group is also strongly deshielding. The fluorine atom has a more complex effect, being inductively withdrawing but capable of π-donation, though its net effect in these electron-poor systems is deshielding. The key to differentiation lies in the unique coupling constants (J-values) between the protons and between the protons and the ¹⁹F nucleus.

Table 1: Predicted ¹H NMR Data (Aromatic Region, in CDCl₃)

Isomer Proton Predicted δ (ppm) Predicted Multiplicity & J-Couplings (Hz) Rationale
A H-3 ~8.4-8.6 dd, ³JHF ≈ 7-9, ⁴JHH ≈ 2.5 ortho to -NO₂ and ortho to -F. Strong deshielding and coupling to both.
H-5 ~8.2-8.4 dd, ³JHH ≈ 9, ⁴JHH ≈ 2.5 ortho to -NO₂ and meta to -SO₂Et.
H-6 ~7.5-7.7 d, ³JHH ≈ 9 ortho to -SO₂Et and meta to -F. Least deshielded proton.
B H-3 ~8.5-8.7 d, ³JHH ≈ 2.5 ortho to -NO₂ and meta to -SO₂Et.
H-5 ~7.4-7.6 dd, ³JHH ≈ 9, ³JHF ≈ 8-10 ortho to -F and meta to -NO₂. Upfield shift relative to H-3.
H-6 ~8.0-8.2 dd, ³JHH ≈ 9, ⁴JHF ≈ 5-7 ortho to -SO₂Et and meta to -F.
C H-3 ~8.3-8.5 dd, ³JHH ≈ 9, ⁴JHF ≈ 5-7 ortho to -SO₂Et and meta to -F.
H-5 ~8.2-8.4 dd, ³JHH ≈ 9, ⁴JHH ≈ 2.5 ortho to -NO₂ and meta to -SO₂Et.

| | H-6 | ~7.6-7.8 | dd, ³JHH ≈ 2.5, ³JHF ≈ 8-10 | ortho to -F and meta to -NO₂. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a single peak for each unique fluorine environment. The key differentiators are the chemical shift and the couplings to nearby protons, which are visible in the ¹⁹F spectrum (or as corresponding splittings in the ¹H spectrum).

  • Expertise in Prediction: The chemical shift of ¹⁹F is sensitive to the electronic nature of the para substituent. A stronger electron-withdrawing group para to the fluorine will generally shift the resonance downfield. The multiplicity of the signal is determined by coupling to the ortho and meta protons.

Table 2: Predicted ¹⁹F NMR Data (in CDCl₃, referenced to CFCl₃)

Isomer Predicted δ (ppm) Predicted Multiplicity Rationale
A -105 to -115 ddd The -SO₂Et group is ortho and the -NO₂ group is para. Coupled to H-3 (³J), H-6 (⁴J), and H-5 (⁵J, likely small).
B -95 to -105 ddd The -NO₂ group is meta and the -SO₂Et group is para. The strong para-withdrawing effect of the sulfonyl group causes a downfield shift relative to Isomer A.

| C | -100 to -110 | ddd | The -SO₂Et group is ortho and the -NO₂ group is meta. The chemical shift will be intermediate. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz for sufficient resolution of the aromatic region.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure the spectral width covers the range from 0 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire a ¹⁹F spectrum. This is typically a very fast experiment due to the high sensitivity of the ¹⁹F nucleus.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (or a more concentrated sample) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the FID (Free Induction Decay) with an appropriate window function and perform a Fourier transform. Reference the spectrum (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to an external standard like CFCl₃).

  • Analysis: Integrate the peaks in the ¹H spectrum. Analyze the chemical shifts, multiplicities, and coupling constants for all spectra to assign the structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less definitive than NMR for distinguishing positional isomers. However, subtle shifts in vibrational frequencies can provide corroborating evidence.

  • Expertise in Causality: The electronic environment can slightly alter the bond strength and thus the vibrational frequency. For example, the symmetric and asymmetric stretching frequencies of the -NO₂ group can shift depending on the degree of conjugation with the ring, which is influenced by the steric hindrance imposed by adjacent groups.[3]

Table 3: Key IR Vibrational Frequencies (cm⁻¹)

Functional Group Expected Range (cm⁻¹) Comments
NO₂ Asymmetric Stretch 1520 - 1560 Strong, sharp peak. Position may vary slightly between isomers due to steric and electronic effects.
NO₂ Symmetric Stretch 1340 - 1360 Strong, sharp peak.
SO₂ Asymmetric Stretch 1300 - 1350 Strong peak, may overlap with NO₂ stretch.
SO₂ Symmetric Stretch 1140 - 1180 Strong peak.
C-F Stretch 1100 - 1250 Strong, often complex region.
C-H Aromatic Stretch 3000 - 3100 Medium to weak.

| Aromatic C=C Bending | 800 - 900 | "Out-of-plane" bending pattern is characteristic of the number of adjacent hydrogens on the ring. This can be a useful, albeit not always definitive, diagnostic tool. |

Experimental Protocol: ATR-IR Spectroscopy
  • Sample Preparation: Place a small, solvent-free amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and can provide structural clues through analysis of fragmentation patterns. All three isomers will have the same molecular ion peak.

  • Expertise in Fragmentation: Under Electron Ionization (EI), the molecular ion will fragment in a way that is characteristic of the structure. While complex, one might expect differences in the relative abundances of fragments arising from the loss of substituents. For example, steric crowding between adjacent groups in one isomer might promote a specific fragmentation pathway that is less favorable in another. The primary fragments would likely involve the loss of:

    • •NO₂ (m/z loss of 46)

    • •C₂H₅ (m/z loss of 29) from the sulfonyl group

    • SO₂ (m/z loss of 64)

The relative ease of these fragmentation pathways will differ, providing a potential basis for differentiation, though this often requires careful study and comparison to reference spectra.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) at m/z 233. Analyze the major fragment ions and their relative abundances to look for patterns unique to each isomer.

Integrated Analytical Workflow

workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified Isomer Sample IR ATR-IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS GC-MS Analysis Sample->MS IR_data Confirm Functional Groups (NO₂, SO₂, C-F) IR->IR_data NMR_data Analyze Chemical Shifts & Coupling Constants NMR->NMR_data MS_data Confirm Molecular Weight (m/z = 233) MS->MS_data Compare Compare NMR data to Predicted Patterns NMR_data->Compare Conclusion Unambiguous Isomer Identification Compare->Conclusion

Figure 2: Recommended workflow for isomer identification.

Conclusion

While IR and MS are essential for confirming the presence of required functional groups and the overall molecular weight, NMR spectroscopy stands out as the definitive technique for distinguishing the positional isomers of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene . The unique spin systems in the ¹H NMR spectra, characterized by distinct chemical shifts and, most importantly, specific proton-proton and proton-fluorine coupling constants, provide an unambiguous structural fingerprint for each isomer. Corroboration with ¹⁹F and ¹³C NMR data further solidifies the assignment. By following the integrated workflow presented in this guide, researchers can confidently and accurately characterize these and other complex aromatic isomers, ensuring the integrity and success of their scientific endeavors.

References

  • Martin, N. H., Allen, N. W., & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics and Modelling, 18(3), 242-6. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

  • Khaikin, L. S., et al. (2015). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... Structural Chemistry, 26(5-6), 865-884*. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. Available at: [Link]

Sources

Navigating the Landscape of Substituted Benzene Derivatives in Oncology: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective cancer therapeutics, medicinal chemists frequently turn to the versatile benzene ring as a scaffold for designing potent and selective anticancer agents. The strategic placement of various functional groups on this aromatic core can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide delves into the anticancer potential of derivatives related to the structural framework of "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene." While this specific molecule is not extensively documented in anticancer literature, an analysis of its constituent functional groups—ethanesulfonyl, fluoro, and nitro—provides a valuable lens through which to compare the efficacy and mechanisms of related, well-studied classes of anticancer compounds.

This guide is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the performance of key benzenoid derivatives, supported by experimental data, to inform future drug discovery efforts. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.

The Chemical Moieties: Building Blocks of Anticancer Activity

The structure of "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" presents three key functional groups, each contributing unique properties that have been exploited in the design of anticancer drugs.

  • The Sulfonyl Group (SO₂): The sulfonyl and particularly the sulfonamide group are cornerstones in medicinal chemistry.[1][2] Their ability to form strong hydrogen bonds allows them to interact with biological targets, most notably enzymes.[1] The tense chemical structure of the sulfonyl group can also constrain molecular conformations to fit specifically into active sites.[1]

  • Fluorine: The introduction of fluorine into organic molecules is a common strategy in drug design.[3] Its high electronegativity and small size can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] In many cases, fluorinated analogs exhibit enhanced biological activity compared to their non-fluorinated counterparts.[3]

  • The Nitro Group (NO₂): Aromatic nitro compounds have a multifaceted role in cancer therapy. They can act as radiosensitizers, increasing the susceptibility of tumor cells to radiation treatment.[5] Furthermore, the nitro group is a key feature of hypoxia-activated prodrugs (HAPs).[6][7] In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group, leading to the release of a cytotoxic agent specifically at the tumor site.[7]

Comparative Efficacy of Benzenesulfonamide Derivatives

Benzenesulfonamides, which feature a benzene ring attached to a sulfonamide group, are a prominent class of compounds investigated for their anticancer properties. Their efficacy is often attributed to the inhibition of key enzymes involved in tumor growth and survival.

A significant target for many benzenesulfonamide derivatives is carbonic anhydrase IX (CA IX) , an enzyme overexpressed in many solid tumors and linked to tumor hypoxia and pH regulation.[8][9] Inhibition of CA IX can disrupt the tumor microenvironment and lead to cancer cell death.

Another important mechanism of action for some benzenesulfonamide derivatives is the inhibition of tubulin polymerization .[10] By interfering with the dynamics of microtubules, these agents can arrest the cell cycle and induce apoptosis.

Below is a comparative summary of the in vitro anticancer activity of various benzenesulfonamide derivatives against different cancer cell lines.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Aryl Thiazolone-BenzenesulfonamidesCompound 4eMDA-MB-231 (Breast)1.52CA IX Inhibition, Apoptosis Induction[8]
Compound 4gMDA-MB-231 (Breast)2.15CA IX Inhibition[8]
Compound 4hMCF-7 (Breast)6.31CA IX Inhibition[8]
Indoline-BenzenesulfonamidesCompound 5gDU-145 (Prostate)2.12Not specified[11][12]
Most tested compoundsA549, HeLa, MCF-7, DU-1451.98 - 9.12Not specified[11][12]
Benzenesulfonamide DerivativesCompound BA-3bVarious (7 cell lines)0.007 - 0.036Tubulin Polymerization Inhibition[10]
1,3,5-Triazinyl BenzenesulfonamidesCompound 12dMDA-MB-468 (Breast)3.99CA IX Inhibition, Apoptosis Induction[9]
Compound 12iMDA-MB-468 (Breast)1.48CA IX Inhibition[9]

Key Insights from the Data:

  • The data clearly demonstrates the potent anticancer activity of various benzenesulfonamide derivatives, with some compounds exhibiting efficacy in the nanomolar range.

  • The mechanism of action is diverse and includes enzyme inhibition (CA IX) and disruption of the cytoskeleton (tubulin polymerization).

  • The specific substitutions on the benzenesulfonamide scaffold significantly impact the potency and selectivity against different cancer cell lines.

The Role of the Nitrobenzene Moiety: Hypoxia-Activated Prodrugs

The presence of a nitro group on the benzene ring opens up the possibility of designing hypoxia-activated prodrugs. This is a particularly attractive strategy as it allows for targeted drug delivery to the tumor microenvironment, potentially reducing systemic toxicity.[7]

The underlying principle involves the enzymatic reduction of the nitro group to a more reactive species, such as a hydroxylamine or an amine, which then triggers the release of the active cytotoxic drug.

Caption: Mechanism of Hypoxia-Activated Prodrugs.

Studies on nitrobenzyl derivatives of the camptothecin analog SN-38 have demonstrated the feasibility of this approach. These derivatives showed reduced toxicity compared to the parent drug under normal oxygen conditions, a key requirement for a successful prodrug.[6]

Experimental Protocols for Efficacy Evaluation

The assessment of anticancer efficacy relies on a battery of standardized in vitro assays. Below are the methodologies for key experiments frequently cited in the evaluation of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) and can bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Conclusion and Future Directions

Future research should focus on synthesizing and evaluating derivatives that combine these key functional groups. For instance, designing novel fluorinated benzenesulfonamides with a nitro group could potentially lead to dual-action agents that both inhibit key cellular targets and can be selectively activated in the hypoxic tumor microenvironment. A systematic exploration of structure-activity relationships, guided by the principles and experimental protocols outlined in this guide, will be crucial in unlocking the full therapeutic potential of this chemical space.

References

  • Al-Warhi, T., et al. (2022). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 12(45), 29463-29481. [Link]

  • Shelke, R. N., et al. (2019). SYNTHESIS AND ANTICANCER EVALUATION OF NEW BENZENESULFONAMIDE DERIVATIVES. European Chemical Bulletin, 8(1), 1-6.
  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry, 122, 488-496. [Link]

  • Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives.
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16799. [Link]

  • Dhawan, A., et al. (2013). Framework Analysis for the Carcinogenic Mode of Action of Nitrobenzene. Critical Reviews in Toxicology, 43(9), 757-782.
  • Tome, J., et al. (2012). Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. Molecules, 17(8), 9495-9509. [Link]

  • Li, J., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology, 15, 1424564.
  • Biaglow, J. E., et al. (1976). The effects of nitrobenzene derivatives on oxygen utilization and radiation response of an in vitro tumor model.
  • Abdel-Aziz, M., et al. (2022). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Advances, 12(49), 31899-31919.
  • Chen, X., et al. (2014). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 21(3), 353-376.
  • Ibrahim, H. A., & Refaat, H. M. (2020). Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. Future Journal of Pharmaceutical Sciences, 6(1), 1-18.
  • Chen, X., et al. (2014). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.
  • Wróbel, D., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6268.
  • Pharmaffiliates. (n.d.). Ethanesulfonyl chloride. [Link]

  • Wikipedia. (2023, December 2). 4-Fluoronitrobenzene. [Link]

  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry.
  • El-Damasy, A. K., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrobenzene.
  • Szychowski, K. A., et al. (2021). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 22(16), 8866.
  • Kumar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 59-65.
  • Jamshed, A., et al. (2018). Detailed investigation of anticancer activity of sulfamoyl benz(sulfon)amides and 1H-pyrazol-4-yl benzamides: An experimental and computational study. European Journal of Pharmacology, 834, 181-191.
  • Kumar, S., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives.

Sources

The Strategic Advantage of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Parallel Synthesis for Compound Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and development, the efficient construction of diverse compound libraries is paramount. Parallel synthesis has emerged as a cornerstone methodology, enabling the rapid generation of numerous analogs for lead identification and optimization.[1] The choice of building blocks is critical to the success of these campaigns, with reagents that offer predictable reactivity, broad substrate scope, and high yields being highly sought after. This guide provides an in-depth technical comparison of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene , a powerful and versatile reagent for nucleophilic aromatic substitution (SNAr), against other common alternatives used in the parallel synthesis of compound libraries.

The Central Role of Nucleophilic Aromatic Substitution (SNAr) in Library Synthesis

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry, allowing for the displacement of a leaving group on an aromatic ring by a nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.

The general workflow for an SNAr reaction in the context of parallel synthesis is depicted below:

reagent Activated Aryl Halide (e.g., 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene) product Diverse Compound Library reagent->product S_NAr Reaction nucleophile Nucleophile Library (Amines, Thiols, Alcohols, etc.) nucleophile->product workflow Parallel Synthesis Workflow workflow->reagent Core Building Block workflow->nucleophile Diversity Elements

Caption: General workflow of SNAr in parallel synthesis.

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene: A Superior Activating Group Combination

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is a uniquely powerful reagent for SNAr-based library synthesis due to the synergistic effect of its three key functional groups:

  • Fluorine as a Leaving Group: The fluorine atom is an excellent leaving group in SNAr reactions. Its high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.

  • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, activating the aromatic ring for nucleophilic attack.

  • Ethanesulfonyl Group (-SO₂Et): The sulfonyl group is also a strong electron-withdrawing group, further enhancing the reactivity of the aromatic ring.[2] The introduction of a sulfonyl group can also improve the physicochemical properties of the resulting compounds, such as metabolic stability and bioavailability.[2]

The combined electron-withdrawing power of both the nitro and ethanesulfonyl groups makes the aromatic ring of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene exceptionally electron-deficient and, therefore, highly reactive towards a broad range of nucleophiles.

Comparative Analysis with Alternative Reagents

The performance of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in parallel synthesis can be best understood by comparing it to other commonly used activated aryl fluorides.

ReagentActivating GroupsRelative Reactivity (Qualitative)Key AdvantagesKey Disadvantages
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene -SO₂Et, -NO₂Very High- Broad nucleophile scope- High yields- Mild reaction conditions- Favorable physicochemical properties of products- Higher cost of starting material
1-Fluoro-4-nitrobenzene -NO₂High- Readily available- Well-established reactivity- Less reactive than dually-activated systems- May require harsher conditions for less reactive nucleophiles
1,2-Difluoro-4-nitrobenzene -F, -NO₂High- Potential for sequential substitution- Regioselectivity can be a challenge
1-Fluoro-4-cyanobenzene -CNModerate- Cyano group offers a handle for further functionalization- Less activating than a nitro group

Experimental Data: A Head-to-Head Comparison

To illustrate the practical application of this reagent, a representative experimental protocol for the parallel synthesis of a small amine library is provided below. This protocol is designed for a 96-well plate format, a common platform for high-throughput synthesis.[3]

Experimental Protocol: Parallel Synthesis of an Amine Library

Objective: To synthesize a diverse library of N-aryl amines via SNAr reaction between 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and a selection of primary and secondary amines.

Materials:

  • 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

  • A diverse library of primary and secondary amines (e.g., morpholine, piperidine, aniline derivatives)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • 96-well reaction block

  • Automated liquid handler (optional)

  • HPLC-MS for analysis

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in DMF.

    • Prepare 0.24 M solutions of each amine from the library in DMF.

    • Prepare a 0.4 M suspension of K₂CO₃ in DMF.

  • Reaction Setup (in each well of the 96-well plate):

    • Add 100 µL of the 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective amine stock solution (0.024 mmol, 1.2 eq).

    • Add 100 µL of the K₂CO₃ suspension (0.04 mmol, 2.0 eq).

  • Reaction Execution:

    • Seal the 96-well plate.

    • Heat the reaction block to 80 °C and stir for 4 hours.

  • Work-up and Analysis:

    • After cooling to room temperature, add 500 µL of water to each well.

    • Extract with 500 µL of ethyl acetate.

    • Analyze the organic layer by HPLC-MS to determine product formation and purity.

cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis stock_reagent Prepare 0.2M Reagent in DMF add_reagent Add Reagent (100 µL) stock_reagent->add_reagent stock_amine Prepare 0.24M Amine in DMF add_amine Add Amine (100 µL) stock_amine->add_amine stock_base Prepare 0.4M K2CO3 in DMF add_base Add Base (100 µL) stock_base->add_base add_reagent->add_amine add_amine->add_base heat Heat at 80°C for 4h add_base->heat workup Aqueous Work-up & Extraction heat->workup analysis HPLC-MS Analysis workup->analysis

Caption: Experimental workflow for parallel amine library synthesis.

Conclusion: A Strategic Choice for Accelerated Drug Discovery

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene stands out as a premier building block for the parallel synthesis of compound libraries. Its dual-activated aromatic system ensures high reactivity, enabling the use of a wider range of nucleophiles under milder conditions compared to singly activated analogs. This translates to higher success rates in library synthesis, broader structural diversity, and ultimately, an accelerated path to the discovery of novel therapeutic agents. While the initial cost of this reagent may be higher, the downstream benefits of increased efficiency and a more diverse chemical space for screening often justify the investment.

References

  • Fei, N., et al. (2016). Application of Sulfonyl in Drug Design. RSC Advances.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. Available at: [Link]

  • Various Authors. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaserve. Available at: [Link]

  • Huang, R., & Bai, Y. (2017). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 22(1), 39. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of aryl sulfones under different reaction conditions. ResearchGate. Available at: [Link]

  • Leonori, D., & Ball, M. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18830-18834. Available at: [Link]

  • University of Bristol. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. [PDF document, URL not available for direct linking].
  • Blakemore, D. C., et al. (2016). Application of a Parallel Synthetic Strategy in the Discovery of Biaryl Acyl Sulfonamides as Efficient and Selective NaV1.7 Inhibitors. Journal of Medicinal Chemistry, 59(17), 7836-7850. Available at: [Link]

  • Johnson, T. A., et al. (2016). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. ACS Medicinal Chemistry Letters, 7(11), 1016-1021. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. ChemRxiv. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4858-4861. Available at: [Link]

  • CN105646245A - 4-amino-3-fluorophenol and preparation method thereof - Google Patents.
  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7699-7702. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Amino-3-fluorophenol in Modern Chemical Synthesis. Available at: [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

  • CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Liu, T., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry, 9, 668858. Available at: [Link]

  • Sreenivasa, S., et al. (2014). 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o124. Available at: [Link]

  • US4164517A - Preparation of fluoronitrobenzene - Google Patents.
  • Krawczyk, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4815. Available at: [Link]

  • University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. [PDF document, URL not available for direct linking].
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

  • SNAr Solvents and Reagents - Wordpress. Available at: [Link]

Sources

A Cost-Benefit Analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene in Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision point, balancing reactivity, cost, safety, and environmental impact. Among the array of reagents for nucleophilic aromatic substitution (SNAr), activated fluoro-nitroaromatics are workhorses for the construction of complex molecular frameworks. This guide provides an in-depth cost-benefit analysis of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene , a potent electrophile, and compares its performance with more conventional alternatives, namely 1-fluoro-4-nitrobenzene and 1-chloro-4-nitrobenzene . This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Role of the Activating Group: A Tale of Two Electron Sinks

The reactivity of the aryl halide in an SNAr reaction is fundamentally dictated by the nature and position of the electron-withdrawing groups (EWGs) on the aromatic ring. These groups stabilize the negatively charged Meisenheimer intermediate, which is the rate-determining step of the reaction.[1] In our comparison, the key difference lies in the activating group: an ethanesulfonyl group in our target compound versus a nitro group in the common alternatives.

The nitro group is a powerful activating group due to its strong inductive (-I) and resonance (-M) effects. It effectively delocalizes the negative charge of the Meisenheimer complex, particularly when positioned ortho or para to the leaving group.

The ethanesulfonyl group , like the nitro group, is also a strong electron-withdrawing group. Its activating ability stems primarily from a potent inductive effect and the ability of the sulfur atom to expand its octet to accommodate electron density in its d-orbitals, thereby stabilizing the intermediate. While both groups render the aromatic ring sufficiently electron-poor for SNAr, the subtle differences in their electronic properties can influence reaction kinetics and yields.

Cost Analysis: A Pragmatic Look at Reagent Pricing

A primary consideration in any synthetic campaign is the cost of starting materials. A survey of various chemical suppliers reveals a significant price disparity between 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene and its more common counterparts.

ReagentCAS NumberSupplier ExamplePrice (USD) per GramMolar Mass ( g/mol )Cost (USD) per Mole
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene 1375473-74-7BLDpharmVaries (Specialty Chemical)233.22High
1-Fluoro-4-nitrobenzene 350-46-9Sigma-Aldrich~$0.45 - $8.46141.10~$63 - $1194
1-Chloro-4-nitrobenzene 100-00-5Thermo Scientific~$0.11 - $1.02157.55~$17 - $161

From a purely economic standpoint, 1-chloro-4-nitrobenzene is the most cost-effective option, followed by 1-fluoro-4-nitrobenzene . The significantly higher and less transparent pricing of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene suggests its use would need to be justified by substantial performance advantages.

Performance in Synthesis: Reactivity, Yield, and Scope

The ultimate value of a reagent lies in its performance. This section compares the expected reactivity and synthetic utility of our target compound with its alternatives.

Reactivity and Kinetics

The rate of an SNAr reaction is highly dependent on the stability of the Meisenheimer intermediate. The general order of leaving group ability in SNAr is F > Cl > Br > I, which is counterintuitive to the trend in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step.[1] Therefore, fluoroaromatics are generally more reactive than their chloro-analogues in SNAr.

While direct kinetic comparisons between ethanesulfonyl- and nitro-activated systems are scarce in the literature, we can infer reactivity from the electronic properties of the activating groups. Both the sulfonyl and nitro groups are potent activators. Some studies suggest that for certain nucleophiles, the ortho-nitro group provides slightly better rate acceleration than a para-nitro group due to a stronger inductive effect.[2] The ethanesulfonyl group in 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene is ortho to the fluorine leaving group, suggesting it would be a highly reactive substrate.

Expected Yields and Reaction Conditions

High reactivity often translates to higher yields and milder reaction conditions. The increased electrophilicity of the aromatic ring in 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene may allow for reactions to proceed at lower temperatures or with shorter reaction times compared to 1-chloro-4-nitrobenzene. This can be particularly advantageous when working with thermally sensitive substrates.

The following table provides a qualitative comparison of expected performance characteristics:

Feature1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene
Reactivity Very HighHighModerate
Typical Reaction Temp. Room Temp. to Moderate HeatRoom Temp. to Moderate HeatModerate to High Heat
Typical Reaction Time Short to ModerateShort to ModerateModerate to Long
Expected Yields Good to ExcellentGood to ExcellentFair to Good
Substrate Scope Broad (good for weak nucleophiles)BroadMore limited (may require stronger nucleophiles/harsher conditions)

Safety and Handling: A Critical Assessment

The safety profile of a reagent is a non-negotiable aspect of its utility. A comparison of the available safety data is crucial.

Hazard Category1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene (Inferred)1-Fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene
Acute Toxicity Likely Harmful if swallowed, in contact with skin, or if inhaled.Harmful if swallowed or in contact with skin. Toxic if inhaled.[3]Toxic if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Likely to be a skin irritant.Causes skin irritation.[4]Skin irritant.
Eye Damage/Irritation Likely to cause serious eye irritation.Causes serious eye irritation.[4]Causes serious eye irritation.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.May cause damage to organs through prolonged or repeated exposure.May cause damage to organs through prolonged or repeated exposure.

All three compounds are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The toxicity profiles are broadly similar, with all being harmful by multiple routes of exposure and posing a risk of organ damage with repeated exposure.

Environmental Impact and Green Chemistry Considerations

A modern cost-benefit analysis must include an assessment of the environmental footprint of a chemical process. Green chemistry metrics, such as Reaction Mass Efficiency (RME) and the EcoScale, provide a framework for this evaluation.[3][5]

Reaction Mass Efficiency (RME): This metric considers the mass of the product as a percentage of the total mass of all reactants, including reagents, solvents, and catalysts.[5] For a given SNAr reaction, the RME will be influenced by the molar mass of the starting materials and the efficiency of the reaction (yield). The higher molar mass of 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene compared to its alternatives will result in a lower theoretical RME, assuming similar yields.

Byproducts and Waste: The primary byproduct of these SNAr reactions is the salt of the leaving group (e.g., NaF or NaCl) and any excess base used. The synthesis of the sulfonyl-activated starting material itself may involve oxidation steps from a corresponding sulfide, which can use reagents like hydrogen peroxide, potentially offering a greener route compared to nitration reactions which use mixed acids.[6] However, the overall lifecycle analysis is complex.

The EcoScale: This metric provides a more holistic assessment by assigning a score of 100 to an ideal reaction and then subtracting penalty points for non-ideal conditions, including cost, safety, and energy consumption.[3] Due to its higher cost and the likely more energy-intensive synthesis of the starting material, a process using 1-(ethanesulfonyl)-2-fluoro-4-nitrobenzene would likely have a lower EcoScale score than one using 1-fluoro- or 1-chloro-4-nitrobenzene, unless it provides a substantial improvement in yield and reduction in purification steps that offset these factors.

Experimental Protocols: A Practical Comparison

To illustrate the practical application of these reagents, the following section provides detailed, step-by-step protocols for a representative SNAr reaction: the synthesis of N-(4-nitrophenyl)piperidine.

General SNAr Reaction Workflow

G reagents Combine aryl halide, nucleophile, and base in solvent reaction Heat reaction mixture (if necessary) reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Upon completion extraction Extract product with organic solvent workup->extraction purification Purify product by crystallization or chromatography extraction->purification characterization Characterize final product (NMR, MS, etc.) purification->characterization

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a reagent from benchtop to disposal is a critical responsibility for every researcher. The compound 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, with its distinct combination of a nitroaromatic ring, a halogen, and a sulfonyl group, demands a rigorous and informed disposal protocol. This guide moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of personnel and the preservation of our environment. We will explore the causality behind each procedural step, establishing a self-validating system for managing this hazardous waste stream.

Part 1: Hazard Profile and Chemical Characteristics

Understanding the intrinsic properties of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is the foundation of its safe management. The molecule's functionality dictates its hazard profile. The nitrobenzene moiety is associated with significant toxicity, particularly methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport in the blood[1]. Chronic exposure to nitroaromatic compounds is also a concern[2][3]. The presence of fluorine classifies this compound as a halogenated organic, which has specific implications for its ultimate destruction pathway[4][5][6].

For clarity, the key identification and property data are summarized below.

PropertyValueSource
CAS Number 1190603-08-7[ChemScene]
Molecular Formula C₈H₈FNO₄S[ChemScene]
Molecular Weight 233.22 g/mol [ChemScene]
Appearance Likely a solid (based on similar compounds)N/A
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Organ Damage (prolonged exposure), Environmental Hazard[2][3]

Part 2: Personnel Protection and Safe Handling

Before any waste is generated, ensuring appropriate safeguards are in place is paramount. The potential for this compound to be absorbed through the skin or inhaled necessitates a robust Personal Protective Equipment (PPE) protocol.

PPE ItemSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended). Inspect for tears before use.Provides a barrier against dermal absorption, a known exposure route for nitrobenzenes[1][2].
Eye Protection Chemical safety goggles or a face shield conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards[7][8].Protects against splashes of the compound or its solutions, which can cause serious eye damage[9].
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use only in a certified chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator is required[7][10].Prevents inhalation of dust or aerosols, a primary route of exposure for toxic compounds[2][3].

Operational Causality : All handling of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, including weighing, solution preparation, and addition to waste containers, must be performed within a chemical fume hood. This engineering control is the primary defense against respiratory exposure[5].

Part 3: Spill Management Protocol

In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if you feel unwell.

  • Don PPE : Before re-entering the area, don the full PPE outlined in Part 2.

  • Containment : For liquid spills, surround the area with an inert absorbent material like vermiculite or sand. For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.

  • Collection : Carefully sweep or scoop the solid material or the absorbent mixture into a designated, sealable hazardous waste container. Avoid creating dust.

  • Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Collect all cleaning materials, including wipes and gloves, as hazardous waste.

  • Labeling & Disposal : Seal and label the container as "Spill Debris containing 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" and manage it according to the disposal workflow in Part 4.

  • Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) office[5].

Part 4: The Disposal Decision Workflow

Proper disposal begins at the point of generation. The following workflow ensures that waste is segregated, contained, and labeled correctly from the very first drop. This procedural logic is visualized in the diagram below.

Experimental Protocol: Waste Collection
  • Container Selection : Select a clean, leak-proof waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE)[11][12]. Ensure the container has a secure, screw-top cap.

  • Waste Stream Identification : This compound must be disposed of as Halogenated Organic Waste . Because it contains fluorine, it cannot be mixed with non-halogenated solvent waste streams[4][6]. Mixing these streams leads to costly and complex disposal challenges for your institution[6].

  • Labeling : As soon as the first drop of waste is added, affix a "Hazardous Waste" label from your institution's EHS office[11][13].

  • Content Declaration : On the label, clearly write the full chemical name: "1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene" and list any solvents or other chemicals present in the container with their approximate percentages. Do not use abbreviations[11].

  • Secure Storage : Keep the waste container tightly sealed except when adding waste[5][11]. Store it in a designated Satellite Accumulation Area (SAA), within secondary containment (such as a spill tray), and segregated from incompatible materials like acids and bases[11][14].

  • Request Pickup : Once the container is 90% full, submit a waste pickup request to your EHS office[15]. Do not overfill containers[14].

G cluster_classification Step 1: Classify Waste cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store & Dispose start Waste Generated: 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene q_halogen Does the molecule contain F, Cl, Br, or I? start->q_halogen container Select clean, compatible HDPE container with cap. q_halogen->container Yes (Fluorine present) Classify as HALOGENATED ORGANIC labeling Affix 'Hazardous Waste' Tag. List ALL constituents by full name and %. container->labeling storage Store in secondary containment in designated Satellite Accumulation Area. labeling->storage pickup Container is 90% Full: Request EHS Pickup. storage->pickup end Final Disposal: High-Temperature Incineration pickup->end

Caption: Disposal Decision Workflow for 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene.

Part 5: Decontamination of Empty Containers

An "empty" container that held a toxic chemical is not trash; it is hazardous waste until properly decontaminated[16].

  • Initial Rinse : Perform a "triple rinse" procedure. For the first rinse, use a small amount of a suitable solvent (e.g., acetone) that can dissolve the compound.

  • Collect Rinsate : This first rinsate is considered acutely hazardous waste. Pour it directly into your designated halogenated organic waste container[15].

  • Repeat : Repeat the rinse two more times. For highly toxic chemicals, all three rinses must be collected as hazardous waste[15].

  • Final Cleaning : After the solvent rinses, wash the container with soap and water.

  • Container Disposal : Allow the container to air dry completely. Deface or remove all hazardous labels, and dispose of the container in the regular trash or glass recycling as appropriate[16].

Part 6: Final Disposal Pathway

Once collected by EHS, halogenated and nitrated hazardous waste like 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is destined for a specific end-of-life pathway. Due to its hazardous nature and chemical structure, the only acceptable method of disposal is high-temperature incineration at a licensed hazardous waste facility[6][17]. This process uses controlled high temperatures to break the compound down into simpler, less toxic components like carbon dioxide, water, and inorganic salts. The high temperatures and specialized scrubbers are necessary to manage the fluorine and sulfur components safely. Landfilling is not a suitable option for this type of chemical[17].

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste?[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • NSTA. (2024). Laboratory Waste Disposal Safety Protocols. [Link]

  • Lehigh University Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene - Chapter 5: POTENTIAL FOR HUMAN EXPOSURE. [Link]

  • Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]

  • PubChem. 1-Fluoro-4-((1E)-2-nitroethenyl)benzene. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrobenzene. [Link]

  • Thermo Fisher Scientific. (2014). Quinoline-8-sulfonyl chloride SAFETY DATA SHEET. [Link]

  • Angene Chemical. (2021). 1H-Imidazole-4-sulfonyl chloride Safety Data Sheet. [Link]

  • Fisher Scientific. (2025). 1-Fluoro-4-nitrobenzene SAFETY DATA SHEET. [Link]

  • U.S. Environmental Protection Agency. Ambient Criteria for Nitrobenzene. [Link]

  • Unknown.
  • U.S. Environmental Protection Agency. Nitrobenzene Hazard Summary. [Link]

  • Wikipedia. 4-Fluoronitrobenzene. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Loba Chemie. 1-FLUORO-4-NITROBENZENE. [Link]

  • Agency for Toxic Substances and Disease Registry. (2024). Nitrobenzene - ToxFAQs™. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Temple University. Halogenated Solvents in Laboratories. [Link]

  • The University of British Columbia. Organic Solvent Waste Disposal. [Link]

  • PubChem. CID 141051979. [Link]

  • Cole-Parmer. Chemical Compatibility Database. [Link]

  • PubChem. 4-Fluoro-2-nitrobenzene-1-sulfonyl chloride. [Link]

  • IDEX Health & Science. Chemical Compatibility. [Link]

  • PubChemLite. 1-fluoro-4-methanesulfonyl-2-nitrobenzene. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene, a compound requiring meticulous attention to safety protocols. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the critical reasoning behind them, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene is classified as a hazardous substance. Primary risks include acute toxicity if inhaled, ingested, or in contact with skin, and the potential for target organ damage with repeated or prolonged exposure.[1][2][3] A thorough risk assessment is mandatory before commencing any work with this compound.

Core Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2][3][4]

Hazard Summary Table
Hazard ClassificationCategoryGHS PictogramsSignal Word
Acute Toxicity, InhalationCategory 3☠️Danger
Acute Toxicity, DermalCategory 4위험Warning
Acute Toxicity, OralCategory 4위험Warning
Skin Corrosion/IrritationCategory 2위험Warning
Serious Eye Damage/IrritationCategory 2위험Warning
Specific Target Organ Toxicity (Repeated Exposure)Category 2☣️Warning

This data is synthesized from safety information for structurally similar compounds.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene. The rationale for each piece of equipment is to create a complete barrier between you and the chemical, mitigating all potential routes of exposure.

Required PPE
Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[4][5]Protects against accidental splashes and airborne particles, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[2][5]Prevents skin contact, which can cause irritation and systemic toxicity.[1][2]
Skin and Body Protection A laboratory coat is a minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit is necessary.[2][5]Protects the skin from accidental contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[2][4]Prevents the inhalation of toxic vapors or dust.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risks.

Preparation and Handling
  • Designated Area: All work with 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene must be conducted in a designated area, such as a chemical fume hood, to control vapor and dust exposure.

  • Pre-use Inspection: Before use, visually inspect the container for any signs of damage or leaks.

  • Weighing and Transfer: When weighing the solid compound, do so in a fume hood and take care to avoid generating dust. Use appropriate tools for transfer to minimize the risk of spills.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[4][6]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][7]

  • Keep away from heat, sparks, and open flames.[2][3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Plan for the Unexpected

Immediate and appropriate action is critical in the event of an emergency.

Exposure Response
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][9]
Spill Response Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps to safely manage a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting evacuate Evacuate Immediate Area alert Alert Colleagues and Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Inert Absorbent Material ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste in a Labeled, Sealed Container decontaminate->dispose report Complete an Incident Report dispose->report

Caption: A step-by-step workflow for responding to a chemical spill.

Disposal Plan: Responsible Waste Management

Proper disposal of 1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This compound must be treated as hazardous waste.

  • Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

  • Disposal Protocol: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain.[2]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. This guide serves as a foundational document; always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.

References

  • Aarti Industries. (2025, April 2). GPS Safety Summary - Para Fluoro Nitro Benzene Solid.
  • Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS.
  • CDH Fine Chemical.
  • Fisher Scientific. (2025, December 18).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Alfa Aesar. (2025, September 5).
  • Echemi. 1-Fluoro-4-(2-nitroethenyl)
  • Fisher Scientific. (2014, February 28).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, March 8).
  • BenchChem. Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine.
  • TCI Chemicals. (2025, July 17).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-(Ethanesulfonyl)-2-fluoro-4-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.